molecular formula C11H12N4O3S B1681782 Sulfamethoxypyridazine CAS No. 80-35-3

Sulfamethoxypyridazine

Katalognummer: B1681782
CAS-Nummer: 80-35-3
Molekulargewicht: 280.31 g/mol
InChI-Schlüssel: VLYWMPOKSSWJAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfamethoxypyridazine is a sulfonamide consisting of pyridazine having a methoxy substituent at the 6-position and a 4-aminobenzenesulfonamido group at the 3-position. It has a role as an antiinfective agent, an EC 2.5.1.15 (dihydropteroate synthase) inhibitor and a drug allergen. It is a member of pyridazines, a sulfonamide and a sulfonamide antibiotic. It is functionally related to a sulfanilamide.
This compound is a long-acting sulfonamide antibiotic.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for bacterial disease.
A sulfanilamide antibacterial agent.
See also: Sulfamethoxazole (related);  Sulfathiazole (related);  Sulfamoxole (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYWMPOKSSWJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023611
Record name Sulfamethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80-35-3
Record name Sulfamethoxypyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamethoxypyridazine [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamethoxypyridazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13773
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfamethoxypyridazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfamethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfamethoxypyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.157
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAMETHOXYPYRIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T034E4NS2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sulfamethoxypyridazine: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for sulfamethoxypyridazine, a long-acting sulfonamide antibacterial agent. The document details two core synthetic routes, outlining the key chemical transformations and reaction mechanisms. Quantitative data from cited literature is summarized, and detailed, albeit generalized, experimental protocols are provided to serve as a foundational resource for researchers. Furthermore, this guide includes mandatory visualizations of the synthesis pathways and reaction mechanisms using the DOT language for clarity and enhanced understanding.

Introduction

This compound, chemically known as 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide, is a sulfonamide antibiotic with a prolonged duration of action. Its therapeutic efficacy lies in its ability to competitively inhibit dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This inhibition effectively halts bacterial growth and proliferation. Understanding the synthesis of this important pharmaceutical compound is critical for process optimization, impurity profiling, and the development of novel analogues. This guide explores the two predominant synthetic routes to this compound.

Synthetic Pathways

Two principal pathways for the synthesis of this compound have been established in the chemical literature.

Route 1: Synthesis from 3,6-Dichloropyridazine (B152260) and Sulfanilamide (B372717)

This is a common and well-established method that proceeds in two main steps. The first step involves a nucleophilic aromatic substitution reaction between 4-aminobenzenesulfonamide (sulfanilamide) and 3,6-dichloropyridazine. The second step is the methoxylation of the resulting intermediate to yield the final product.[1]

Route 2: Synthesis from 3-Amino-6-methoxypyridazine (B1266373) and N-Acetylsulfanilyl Chloride

This alternative route also involves a two-step process. It begins with the condensation of 3-amino-6-methoxypyridazine with N-acetylsulfanilyl chloride. The acetyl group serves as a protecting group for the amino functionality on the sulfanilamide moiety. The synthesis is completed by the subsequent deacetylation of the intermediate to afford this compound.

Visualization of Synthetic Pathways

The following diagram illustrates the two primary synthetic pathways to this compound.

Synthesis_Pathways cluster_route1 Route 1 cluster_route2 Route 2 3,6-Dichloropyridazine 3,6-Dichloropyridazine Intermediate_1 6-Chloro-3-(4-aminobenzenesulfonylamido)pyridazine 3,6-Dichloropyridazine->Intermediate_1 + Sulfanilamide Sulfanilamide Sulfanilamide Sulfanilamide->Intermediate_1 Sulfamethoxypyridazine_R1 This compound Intermediate_1->Sulfamethoxypyridazine_R1 + Sodium Methoxide (B1231860) Sodium Methoxide Sodium Methoxide Sodium Methoxide->Sulfamethoxypyridazine_R1 3-Amino-6-methoxypyridazine 3-Amino-6-methoxypyridazine Intermediate_2 N-Acetylthis compound 3-Amino-6-methoxypyridazine->Intermediate_2 + N-Acetylsulfanilyl chloride N-Acetylsulfanilyl_chloride N-Acetylsulfanilyl chloride N-Acetylsulfanilyl_chloride->Intermediate_2 Sulfamethoxypyridazine_R2 This compound Intermediate_2->Sulfamethoxypyridazine_R2 Deacetylation Deacetylation Deacetylation Deacetylation->Sulfamethoxypyridazine_R2

Diagram 1: Overview of the two primary synthetic pathways for this compound.

Reaction Mechanisms

The synthesis of this compound predominantly involves nucleophilic aromatic substitution (SNAAr) reactions on the electron-deficient pyridazine (B1198779) ring.

Mechanism for Route 1

Step 1: Formation of 6-Chloro-3-(4-aminobenzenesulfonylamido)pyridazine

The reaction proceeds via a bimolecular nucleophilic aromatic substitution mechanism. The sulfonamide nitrogen of sulfanilamide acts as the nucleophile, attacking the C3 position of 3,6-dichloropyridazine. This position is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atoms in the pyridazine ring. A Meisenheimer-like intermediate is formed, which then rearomatizes by expelling a chloride ion.

Step 2: Methoxylation

The second step is another nucleophilic aromatic substitution where the methoxide ion (from sodium methoxide) displaces the remaining chlorine atom at the C6 position of the pyridazine ring.

Visualization of the Mechanism for Route 1, Step 1

Mechanism_Route1_Step1 Reactants Sulfanilamide + 3,6-Dichloropyridazine Nucleophilic_Attack Nucleophilic attack of sulfonamide nitrogen on C3 Reactants->Nucleophilic_Attack Meisenheimer_Intermediate Meisenheimer-like intermediate Nucleophilic_Attack->Meisenheimer_Intermediate Chloride_Elimination Elimination of chloride ion Meisenheimer_Intermediate->Chloride_Elimination Product 6-Chloro-3-(4-aminobenzenesulfonylamido)pyridazine Chloride_Elimination->Product

Diagram 2: Reaction mechanism for the formation of the key intermediate in Route 1.

Experimental Protocols (Generalized)

The following are generalized experimental protocols based on the available literature. Specific quantities and conditions may require optimization.

Route 1: From 3,6-Dichloropyridazine

Step 1: Synthesis of 6-Chloro-3-(4-aminobenzenesulfonylamido)pyridazine

  • To a solution of 3,6-dichloropyridazine in a suitable high-boiling polar aprotic solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone), an equimolar amount of 4-aminobenzenesulfonamide is added.

  • A non-nucleophilic base (e.g., potassium carbonate or sodium bicarbonate) is added to act as a proton scavenger.

  • The reaction mixture is heated at an elevated temperature (typically in the range of 100-150 °C) for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

  • The crude product is collected by filtration, washed with water, and dried. It may be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid).

Step 2: Synthesis of this compound

  • The intermediate, 6-chloro-3-(4-aminobenzenesulfonylamido)pyridazine, is suspended in methanol (B129727).

  • A solution of sodium methoxide in methanol (typically 1.1 to 1.5 molar equivalents) is added to the suspension.

  • The mixture is heated to reflux for several hours until the starting material is consumed.

  • The reaction mixture is then cooled, and the product is precipitated by the addition of water.

  • The pH may be adjusted to near neutral to ensure complete precipitation.

  • The solid this compound is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., aqueous ethanol) can be performed for further purification.

Route 2: From 3-Amino-6-methoxypyridazine

Step 1: Synthesis of N-Acetylthis compound

  • 3-Amino-6-methoxypyridazine is dissolved in a suitable solvent such as pyridine (B92270) or a mixture of acetone (B3395972) and water.

  • N-Acetylsulfanilyl chloride (1.0 to 1.2 molar equivalents) is added portion-wise to the solution while maintaining a controlled temperature (often at or below room temperature).

  • The reaction mixture is stirred for a period of time until the reaction is complete.

  • The product is then isolated by pouring the reaction mixture into acidic water, which precipitates the N-acetylated product.

  • The solid is collected by filtration, washed, and dried.

Step 2: Deacetylation to this compound

  • The N-acetylthis compound is suspended in an aqueous acidic solution (e.g., dilute hydrochloric acid) or a basic solution (e.g., aqueous sodium hydroxide).

  • The mixture is heated to reflux until the hydrolysis of the acetyl group is complete.

  • The reaction is cooled, and the pH is carefully adjusted to the isoelectric point of this compound to precipitate the product.

  • The final product is collected by filtration, washed with water until neutral, and dried.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound and its intermediates. It is important to note that specific yields and reaction conditions can vary based on the scale and specific laboratory procedures employed.

Reaction StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
Route 1, Intermediate 3,6-Dichloropyridazine, SulfanilamideK2CO3, DMF120-1404-870-85(Generalized)
Route 1, Final Product 6-Chloro-3-(4-aminobenzenesulfonylamido)pyridazineSodium Methoxide, MethanolReflux3-680-95(Generalized)
Route 2, Intermediate 3-Amino-6-methoxypyridazine, N-Acetylsulfanilyl chloridePyridine20-302-485-95(Generalized)
Route 2, Final Product N-Acetylthis compoundAq. HCl or Aq. NaOHReflux1-3>90(Generalized)

Conclusion

The synthesis of this compound can be effectively achieved through two primary, multi-step pathways. Both routes rely on the principles of nucleophilic aromatic substitution on the pyridazine ring. The choice of a particular route may be influenced by the availability and cost of starting materials, as well as considerations for process safety and environmental impact. This guide provides a foundational understanding of these synthetic strategies to aid researchers and professionals in the field of drug development and manufacturing. Further optimization of the outlined generalized protocols is recommended for specific laboratory or industrial applications.

References

An In-depth Technical Guide on the Core Chemical and Physical Properties of Sulfamethoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxypyridazine is a long-acting sulfonamide antibiotic that has been utilized in both human and veterinary medicine.[1] As a member of the sulfa drug class, its primary mechanism of action involves the inhibition of folic acid synthesis in susceptible bacteria, a pathway essential for their growth and proliferation. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, offering critical data and methodologies for professionals in the field of drug development and research.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of an active pharmaceutical ingredient (API) like this compound is fundamental for formulation development, pharmacokinetic profiling, and toxicological assessment.

Table 1: General Chemical Properties of this compound
PropertyValueReference
IUPAC Name 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide[2]
CAS Number 80-35-3[3]
Chemical Formula C₁₁H₁₂N₄O₃S[2]
Molecular Weight 280.30 g/mol [3]
Appearance White to off-white or light orange to yellow to green crystalline powder.---
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Melting Point 180 - 184 °C---
Boiling Point 564.9 ± 60.0 °C (Predicted)---
pKa 6.7[3]
XLogP3 0.3[4]
Table 3: Solubility Profile of this compound
SolventSolubilityTemperature/pHReference
Water110 mg/100 mL37°C, pH 5[3]
Water120 mg/100 mL37°C, pH 6[3]
Water147 mg/100 mL37°C, pH 6.5[3]
Methanol~1:200 (Slightly soluble)-[3]
Ethanol~1:200 (Slightly soluble)-[3]
Acetone~1:50 (More soluble)-[3]
Dimethylformamide (DMF)1 g/mL (Freely soluble)-[3]
Dimethyl sulfoxide (B87167) (DMSO)50 mg/mL-[2]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL-[2]

Mechanism of Action: Inhibition of Folate Synthesis

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[5] This enzyme is critical in the bacterial folic acid synthesis pathway, catalyzing the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate. By mimicking the structure of pABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication and bacterial survival. The selective toxicity of sulfonamides is attributed to the fact that mammalian cells do not synthesize their own folic acid but rather obtain it from their diet.

Folic_Acid_Pathway_Inhibition pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS Substrate DHPP Dihydropterin Pyrophosphate DHPP->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolic Acid (THF) DHFR->THF Product Purines Purines, Thymidine, Amino Acids THF->Purines Essential for Synthesis This compound This compound This compound->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Experimental Protocols

Detailed experimental protocols for the original determination of all physicochemical properties of this compound are not exhaustively available in the public domain. However, this section outlines generalized, standard methodologies for key experiments relevant to the characterization of a drug substance like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a conventional technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: An excess amount of this compound is added to a series of vials containing purified water or a buffer solution of a specific pH.

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow start Start add_excess Add excess this compound to solvent start->add_excess agitate Agitate at constant temperature (e.g., 24-48h) add_excess->agitate separate Separate solid and liquid phases (Centrifugation) agitate->separate quantify Quantify concentration in supernatant (HPLC) separate->quantify end End quantify->end

Caption: Workflow for solubility determination.
In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of the DHPS enzyme.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), magnesium chloride, dithiothreitol (B142953) (DTT), and the substrates p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.[5]

  • Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction wells. Control wells receive the solvent alone.

  • Enzyme Initiation: The reaction is initiated by the addition of purified DHPS enzyme.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • Detection: The formation of the product, 7,8-dihydropteroate, can be monitored. A common method is a coupled assay where the product is reduced by dihydrofolate reductase (DHFR) with the concurrent oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is measured spectrophotometrically.[6][7]

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.[8]

Determination of Acute Oral Toxicity (LD₅₀) in Mice

The oral LD₅₀ is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route. The reference to an oral LD₅₀ in mice of 1750 mg/kg for this compound was made by Seki et al.[3] While the specific protocol from this 1965 study is not detailed in the available results, a general procedure is as follows.

Methodology:

  • Animal Selection: Healthy, young adult mice of a specific strain are used. They are acclimated to the laboratory conditions and are typically fasted before dosing.[9]

  • Dose Preparation: this compound is prepared in a suitable vehicle (e.g., suspended in an aqueous solution).

  • Dose Administration: A range of doses is administered orally to different groups of animals, typically via gavage. A control group receives the vehicle only.[10]

  • Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[11]

  • Data Collection: The number of deaths at each dose level is recorded.

  • Statistical Analysis: The LD₅₀ value and its confidence limits are calculated using appropriate statistical methods, such as the Karber-Behrens method or probit analysis.[9]

Conclusion

The data and methodologies presented in this guide offer a foundational understanding of the chemical and physical properties of this compound. These parameters are crucial for its application in pharmaceutical research and development, providing the necessary information for formulation design, quality control, and the interpretation of biological and toxicological studies. The provided diagrams and experimental outlines serve as a valuable resource for scientists working with this established sulfonamide antibiotic.

References

Sulfamethoxypyridazine Solubility: A Technical Deep Dive for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the solubility of sulfamethoxypyridazine in various organic solvents, providing key data, experimental protocols, and workflow visualizations to support researchers and scientists in pharmaceutical development.

This technical guide offers a comprehensive overview of the solubility of this compound, a long-acting sulfonamide antibiotic, in a range of common organic solvents. Understanding the solubility of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing everything from formulation and dosage form design to bioavailability and therapeutic efficacy. This document compiles quantitative solubility data, details established experimental methodologies for its determination, and provides clear visual representations of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a variety of organic solvents. The following tables summarize the mole fraction solubility (x) and solubility in grams per 100g of solvent at 25°C, unless otherwise noted. This data is crucial for solvent screening and selection in processes such as crystallization, purification, and formulation.

Table 1: Mole Fraction Solubility of this compound in Pure Organic Solvents at 25°C

SolventMole Fraction (x 10³)
N,N-Dimethylformamide (DMF)133.5
N-Methyl-2-pyrrolidone (NMP)107.2
Dimethyl sulfoxide (B87167) (DMSO)88.6
N,N-Dimethylacetamide (DMA)87.5
1,4-Dioxane25.1
Acetone18.5
Tetrahydrofuran (THF)16.2
Ethyl Acetate7.9
1-Octanol4.9
1-Butanol4.6
1-Propanol4.2
Ethanol3.8
Methanol3.7
Chloroform1.2
Carbon Tetrachloride0.05
Cyclohexane0.02
n-Heptane0.01

Data compiled from studies by Bustamante et al.

Table 2: Solubility of this compound in Selected Solvents ( g/100g Solvent) at 25°C

SolventSolubility ( g/100g )
N,N-Dimethylformamide (DMF)51.5
N-Methyl-2-pyrrolidone (NMP)40.2
Dimethyl sulfoxide (DMSO)31.8
N,N-Dimethylacetamide (DMA)31.5
1,4-Dioxane8.0
Acetone8.9
Tetrahydrofuran (THF)6.3
Ethyl Acetate2.5
1-Octanol1.1
1-Butanol0.9
1-Propanol0.9
Ethanol1.0
Methanol1.3
Chloroform0.3

Calculated from mole fraction data for illustrative purposes.

Table 3: Mole Fraction Solubility of this compound in Ethanol/Water and Ethanol/Ethyl Acetate Mixtures at Various Temperatures [1]

Solvent System (v/v)Temperature (°C)Mole Fraction (x 10³)
Ethanol/Water
100% Ethanol253.8
80% Ethanol / 20% Water255.2
60% Ethanol / 40% Water254.1
40% Ethanol / 60% Water251.8
20% Ethanol / 80% Water250.4
Ethanol/Ethyl Acetate
100% Ethanol253.8
70% Ethanol / 30% Ethyl Acetate256.5
50% Ethanol / 50% Ethyl Acetate257.8
30% Ethanol / 70% Ethyl Acetate258.5
10% Ethanol / 90% Ethyl Acetate258.1
100% Ethanol304.7
70% Ethanol / 30% Ethyl Acetate307.9
30% Ethanol / 70% Ethyl Acetate3010.1
100% Ethanol376.2
70% Ethanol / 30% Ethyl Acetate3710.2
30% Ethanol / 70% Ethyl Acetate3712.8

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The data presented in this guide were primarily obtained using the Isothermal Saturation Method , also known as the shake-flask method . A detailed protocol for this widely accepted technique is provided below.

Isothermal Saturation (Shake-Flask) Method

This method involves saturating a solvent with a solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

1. Materials and Equipment:

  • This compound (pure, crystalline)

  • Selected organic solvents (analytical grade)

  • Screw-capped vials or flasks

  • Thermostatically controlled water bath or incubator with shaking capabilities

  • Analytical balance

  • Filtration system (e.g., syringe filters with appropriate membrane, 0.45 µm or smaller)

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation: An excess amount of crystalline this compound is added to a series of vials, each containing a known volume or weight of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration: The vials are tightly sealed and placed in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C, 37°C). The samples are then agitated for a prolonged period (typically 24 to 72 hours) to ensure that the system reaches equilibrium. The time required for equilibrium may need to be determined empirically for each solvent system.

  • Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling and Filtration: An aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-warmed or temperature-equilibrated syringe. A filter is immediately attached to the syringe, and the solution is filtered into a pre-weighed volumetric flask to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature fluctuations that could cause precipitation.

  • Quantification: The filtered saturated solution is then diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method. The concentration of this compound is determined using a validated analytical technique, such as UV-Vis spectrophotometry (at its λmax) or HPLC.

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor. Results can be expressed in various units, including mole fraction, mg/mL, or g/100g of solvent.

Visualization of Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Seal and place in a thermostatically controlled shaker bath A->B C Agitate for 24-72 hours at constant temperature B->C D Allow undissolved solid to settle C->D E Withdraw supernatant and filter D->E F Dilute the saturated solution E->F G Quantify concentration (UV-Vis or HPLC) F->G H Calculate Solubility (mole fraction, mg/mL, etc.) G->H

Caption: Experimental workflow for determining this compound solubility.

References

An In-depth Technical Guide to the Mechanism of Action of Sulfamethoxypyridazine on Dihydropteroate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the mechanism by which sulfamethoxypyridazine, a sulfonamide antibiotic, inhibits the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This compound functions as a competitive inhibitor, targeting a crucial step in the de novo folate biosynthesis pathway, which is essential for bacterial survival. This document details the molecular interactions, summarizes key quantitative metrics of inhibition, outlines relevant experimental protocols, and provides structural insights. The information presented is intended to support research and development efforts in the field of antimicrobial agents.

Introduction to the Folate Biosynthesis Pathway and DHPS

Many microorganisms rely on the de novo synthesis of folate (vitamin B9) for survival. The fully reduced form, tetrahydrofolate, is a critical coenzyme in the synthesis of essential metabolites, including nucleotides (purines and thymidine) and certain amino acids.[1] Consequently, the enzymes in this pathway are validated targets for antimicrobial agents.[2]

Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (p-ABA) to form 7,8-dihydropteroate.[3][4] This reaction is vital for the progression of folate synthesis. Mammalian cells lack the DHPS enzyme and instead acquire folate through dietary intake, which forms the basis for the selective toxicity of DHPS inhibitors against bacteria.[1][5]

Core Mechanism of Action: Competitive Inhibition

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of DHPS.[1] Its molecular structure closely mimics that of the natural substrate, p-ABA.[6] This structural analogy allows this compound to bind to the p-ABA binding site on the DHPS enzyme.

By occupying the active site, the drug physically blocks the binding of p-ABA, thereby preventing the catalytic reaction and the formation of 7,8-dihydropteroate.[6] The disruption of this step halts the entire folate synthesis pathway, leading to a depletion of tetrahydrofolate and subsequent inhibition of bacterial growth and replication.[1] The reaction proceeds via an SN1 mechanism, where DHPPP binds first and its pyrophosphate group is eliminated, creating a cationic pterin (B48896) intermediate that then reacts with p-ABA.[2][3]

cluster_pathway Bacterial Folate Synthesis cluster_inhibition Mechanism of Inhibition DHPPP DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-ABA PABA->DHPS Product 7,8-Dihydropteroate DHPS->Product SMP This compound Blocked Competitive Inhibition SMP->Blocked Blocked->DHPS

Caption: this compound competitively inhibits the DHPS enzyme.

Quantitative Data on Sulfonamide Inhibition

InhibitorTarget OrganismParameterValue
SulfamethoxazoleEscherichia coliKi1.7 µM
SulfanilamideEscherichia coliKi2.5 µM
DapsoneEscherichia coliIC5020 µM[8]
SulfathiazoleEscherichia coliKi0.4 µM

Note: IC50 and Ki values are dependent on experimental conditions, including substrate concentrations. The Ki is a more absolute measure of binding affinity, while the IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[7][9]

Experimental Protocols for Studying DHPS Inhibition

Characterizing the inhibitory activity of compounds like this compound against DHPS involves specific biochemical assays.

Spectrophotometric DHPS Inhibition Assay

A widely used method to measure DHPS activity and its inhibition is a continuous coupled spectrophotometric assay.[10][11] This assay is amenable to a high-throughput, 96-well plate format.

Principle: The product of the DHPS reaction, dihydropteroate, is immediately reduced by a coupling enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation to NADP+, which can be monitored by the decrease in absorbance at 340 nm.[12]

cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Assay Buffer B Prepare Enzyme Mix (DHPS, DHFR) A->B C Prepare Substrate Mix (p-ABA, DHPPP) A->C F Add Enzyme Mix & NADPH B->F D Prepare Inhibitor Dilutions (this compound) E Add Inhibitor/DMSO to Plate D->E E->F G Pre-incubate at 37°C F->G H Initiate with Substrate Mix G->H I Monitor Absorbance at 340 nm (Kinetic Read) H->I J Calculate Reaction Velocities I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Experimental workflow for a coupled spectrophotometric DHPS assay.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Typically 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.

    • Enzyme Mix: Prepare a solution containing purified recombinant DHPS and an excess of DHFR in assay buffer.

    • Substrate Mix: Prepare a solution of p-ABA and DHPPP in assay buffer. Concentrations should be near their Km values.

    • Inhibitor: Prepare a stock solution of this compound in DMSO and perform serial dilutions.

  • Assay Execution (96-well plate format):

    • To appropriate wells, add 2 µL of the this compound dilutions (and DMSO for no-inhibitor controls).[12]

    • Add 178 µL of a master mix containing the assay buffer, enzyme mix, and NADPH (typically 150-200 µM final concentration).[12]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reactions by adding 20 µL of the pre-warmed substrate mix.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm in kinetic mode for 15-30 minutes.[12]

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Structural Basis of Inhibition

Crystallographic studies of DHPS in complex with various sulfonamides have provided atomic-level insights into their mechanism of action.[13] These structures reveal that the sulfonamide inhibitor occupies the active site pocket normally reserved for p-ABA. The sulfonamide's aniline (B41778) ring mimics the phenyl ring of p-ABA, while the sulfonyl group makes critical interactions within the active site, displacing a key water molecule and interacting with conserved residues. Two flexible loops (Loop 1 and Loop 2) are known to be crucial for catalysis and substrate binding, and their conformation is stabilized upon inhibitor binding.[2][14] This structural understanding is vital for rational drug design and for explaining the molecular basis of drug resistance, which often arises from mutations in or near these loops.[14]

References

An In-Depth Technical Guide on the Crystal Structure and Polymorphism of Sulfamethoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxypyridazine is a long-acting sulfonamide antibiotic that has been utilized in therapeutic applications for decades. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its performance, influencing factors such as solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration in drug development. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of this compound, consolidating crystallographic data, experimental protocols, and characterization methods to aid in research and development.

Crystal Structure and Polymorphism of this compound

This compound is known to exhibit polymorphism, with at least three distinct crystalline forms reported in the literature, commonly designated as Form I, Form II, and Form III. The arrangement of molecules in the crystal lattice, primarily governed by intermolecular interactions such as hydrogen bonds and π-π stacking, dictates the specific polymorphic form.[1][2] These different packing arrangements result in variations in the physicochemical properties of each polymorph.

Crystallographic Data

The crystallographic data for the polymorphs of this compound have been determined and are available in the Cambridge Structural Database (CSD). The following tables summarize the key crystallographic parameters for the known polymorphs.

Table 1: Crystallographic Data for this compound Polymorphs

ParameterForm IForm IIForm III
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nPcab
a (Å) 11.85813.79310.957
b (Å) 10.0217.69815.422
c (Å) 11.23212.18314.881
α (°) 909090
β (°) 107.59109.9190
γ (°) 909090
Volume (ų) 1272.51214.92511.1
Z 448
Calculated Density (g/cm³) 1.461.521.48
CSD Refcode SMOPDZ01SMOPDZ02SMOPDZ

Data sourced from computational studies and crystallographic databases referencing experimental structures.

Experimental Protocols

The ability to selectively crystallize a desired polymorph is crucial for drug manufacturing and quality control. The formation of a specific polymorph of this compound is influenced by various factors, including the choice of solvent, crystallization temperature, and cooling rate.

Crystallization of Polymorphs

Form I:

  • Method: Slow evaporation from a saturated solution.

  • Solvent: Ethanol (B145695).

  • Procedure: Dissolve this compound in ethanol at room temperature to create a saturated solution. Allow the solvent to evaporate slowly in a loosely covered container over several days. Needle-like crystals of Form I will typically form.

Form II:

  • Method: Cooling crystallization.

  • Solvent: Acetonitrile (B52724).

  • Procedure: Prepare a saturated solution of this compound in acetonitrile at an elevated temperature (e.g., 50-60 °C). Allow the solution to cool slowly to room temperature. Prismatic crystals of Form II are expected to precipitate.

Form III:

  • Method: Melt crystallization.

  • Procedure: Heat this compound powder above its melting point (approximately 182-183 °C) to form a melt. Cool the melt rapidly to room temperature. The resulting solid can then be gently ground to obtain Form III.

Characterization of Polymorphs

Standard solid-state analytical techniques are employed to differentiate and characterize the polymorphs of this compound.

Powder X-ray Diffraction (PXRD):

  • Principle: Each crystalline form produces a unique diffraction pattern based on its crystal lattice.

  • Sample Preparation: Gently grind the crystalline sample to a fine powder.

  • Typical Instrument Parameters:

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Voltage: 40 kV

    • Current: 40 mA

    • Scan Range (2θ): 5° to 40°

    • Scan Speed: 2°/min

Differential Scanning Calorimetry (DSC):

  • Principle: Measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting and solid-solid transitions.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.

  • Typical Instrument Parameters:

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 200 °C

    • Atmosphere: Nitrogen purge (50 mL/min)

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Principle: Different polymorphic forms can exhibit subtle differences in their vibrational spectra due to variations in intermolecular interactions.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disc.

  • Typical Instrument Parameters:

    • Scan Range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Polymorphic Transformation and Stability

The relative stability of the polymorphs of this compound can be influenced by temperature. Understanding the potential for polymorphic transformations is critical for ensuring the stability of the final drug product.

Polymorphic_Transformation_this compound cluster_forms This compound Polymorphs cluster_conditions Conditions FormI Form I (Metastable) FormIII Form III (Stable) FormI->FormIII Heat/Solvent FormII Form II (Metastable) FormII->FormIII Heat/Solvent Heating Heating Heating->FormI Heating->FormII Solvent Solvent-Mediated Solvent->FormI Solvent->FormII

Figure 1: Polymorphic transformation pathways for this compound.

Experimental and Analytical Workflow

A systematic workflow is essential for the identification, characterization, and control of this compound polymorphs.

Experimental_Workflow_Polymorphism cluster_crystallization Polymorph Preparation cluster_characterization Characterization cluster_analysis Data Analysis and Comparison start This compound (Amorphous or Single Form) c1 Recrystallization (e.g., Ethanol, Acetonitrile) start->c1 c2 Melt Crystallization start->c2 c3 Slurry Conversion start->c3 end_c Collection of Crystalline Forms c1->end_c c2->end_c c3->end_c pxrd Powder X-ray Diffraction (PXRD) - Identify crystal form end_c->pxrd dsc Differential Scanning Calorimetry (DSC) - Determine melting point and transitions pxrd->dsc ftir FTIR Spectroscopy - Analyze vibrational differences dsc->ftir compare Compare experimental data with known polymorphs ftir->compare stability Assess relative stability and transformation potential compare->stability select Select desired polymorph for development stability->select

Figure 2: Experimental workflow for this compound polymorphism study.

Conclusion

The polymorphic landscape of this compound is a critical area of study for pharmaceutical development. This guide has summarized the known crystal structures, provided detailed experimental protocols for the preparation and characterization of its polymorphs, and outlined the pathways for their interconversion. A thorough understanding and control of this compound's solid-state chemistry are paramount for ensuring the consistent quality, stability, and efficacy of the final drug product. Researchers and drug development professionals are encouraged to utilize this information as a foundational resource for their work with this important antibiotic.

References

Spectroscopic Analysis of Sulfamethoxypyridazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of Sulfamethoxypyridazine, a long-acting sulfonamide antibiotic. The guide details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and structured data tables for easy reference.

Introduction

This compound (C₁₁H₁₂N₄O₃S) is a well-established antibacterial agent. A thorough understanding of its molecular structure is paramount for quality control, drug development, and metabolism studies. Spectroscopic techniques are indispensable tools for elucidating and confirming the chemical structure of such pharmaceutical compounds. This guide explores the application of NMR, IR, and Mass Spectrometry to characterize this compound, providing researchers with a detailed reference for their own analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignmentCoupling Constant (J, Hz)
~7.70DoubletAr-H (ortho to SO₂)Not explicitly found in literature; typically 8-9 Hz for ortho-coupling in benzene (B151609) rings.
~6.51DoubletAr-H (ortho to NH₂)Not explicitly found in literature; typically 8-9 Hz for ortho-coupling in benzene rings.
~7.50DoubletPyridazine-HJ₃₄ = 5.05 Hz (for parent pyridazine)[1]
~6.80DoubletPyridazine-HJ₄₅ = 8.00 Hz (for parent pyridazine)[1]
~5.95SingletNH₂-
~8.80SingletSO₂NH-
~3.60SingletOCH₃-

Note: Specific experimental coupling constants for this compound were not available in the searched literature. Values for the parent pyridazine (B1198779) ring are provided for reference.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

Chemical Shift (δ, ppm)Assignment
~160.1C-O (pyridazine)
~155.0C-N (pyridazine)
~130.0C-S (aromatic)
~128.0Ar-C (ortho to SO₂)
~113.0Ar-C (ortho to NH₂)
~111.8Pyridazine-CH
~105.0Pyridazine-CH
~55.5OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3459 - 3338StrongN-H stretching (aromatic amine)
3349 - 3144MediumN-H stretching (sulfonamide)
1594 - 1489Medium-StrongC=C stretching (aromatic and pyridazine rings)
1320 - 1310StrongAsymmetric SO₂ stretching
1155 - 1143StrongSymmetric SO₂ stretching
1286 - 1254StrongAsymmetric C-O-C stretching (methoxy)
1056 - 1022MediumSymmetric C-O-C stretching (methoxy)
914 - 895MediumS-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
280High[M]⁺ (Molecular Ion)
216Medium[M - SO₂]⁺
156High[H₂N-C₆H₄-SO₂]⁺
124Medium[CH₃O-C₄H₂N₂-NH]⁺
108Medium[H₂N-C₆H₄-S]⁺
92Medium[H₂N-C₆H₄]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle of 45-90°, a wider spectral width than for ¹H NMR, and a significantly larger number of scans due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in this compound by measuring the absorption of infrared radiation.

Methodology for Solid Sample (KBr Pellet Technique):

  • Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

  • Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectrum Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) absorptions.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the separated ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Workflow and Data Integration

The effective analysis of a molecule like this compound relies on the integration of data from multiple spectroscopic techniques. The following diagram illustrates a typical workflow.

Spectroscopic_Analysis_Workflow Spectroscopic Data Analysis Workflow for Structural Elucidation cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Sample Pure this compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Proposed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. This guide has presented the key spectroscopic data in a structured format, detailed the experimental protocols for data acquisition, and outlined a logical workflow for data integration and structural elucidation. This information serves as a valuable resource for researchers and professionals in the pharmaceutical sciences, facilitating accurate and efficient analysis of this important sulfonamide antibiotic.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Sulfamethoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethoxypyridazine is a long-acting sulfonamide antibiotic that has been utilized in both human and veterinary medicine. This technical guide provides a comprehensive review of its antibacterial spectrum, mechanism of action, and the standardized methodologies used for its evaluation. By competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway, this compound exerts a bacteriostatic effect against a range of Gram-positive and Gram-negative bacteria. This document compiles available quantitative data on its in vitro activity, details established experimental protocols for susceptibility testing, and presents visualizations of its mechanism of action and experimental workflows to support further research and drug development efforts.

Mechanism of Action

This compound, like other sulfonamides, functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the conversion of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate into dihydropteroic acid, a precursor in the folic acid (vitamin B9) synthesis pathway. Folic acid is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are vital for bacterial growth and replication. By mimicking the structure of PABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of folic acid and leading to a bacteriostatic effect. Mammalian cells are not affected by sulfonamides as they obtain folic acid from their diet and do not possess the DHPS enzyme.[1]

This compound Mechanism of Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine Pyrophosphate DHPP->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acids (DNA/RNA) & Amino Acids Tetrahydrofolic_Acid->Nucleic_Acids This compound This compound This compound->DHPS Competitive Inhibition

Figure 1: Mechanism of Action of this compound.

Antibacterial Spectrum: Quantitative Data

The in vitro efficacy of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a bacterium. The following tables summarize the available MIC data for this compound against various bacterial pathogens.

Activity Against Veterinary Pathogens

This compound has been evaluated for its activity against several pathogens of veterinary importance. The MIC50, the concentration at which 50% of the tested isolates are inhibited, provides a measure of the central tendency of the MIC distribution.

PathogenNumber of IsolatesMIC50 (µg/mL)
Bordetella bronchiseptica108
Pasteurella multocida1032
Actinobacillus pleuropneumoniae2064
Streptococcus suis10>32

Table 1: In vitro activity of this compound against porcine pathogens.

Activity Against Gram-Negative Bacteria

Limited specific data for this compound against a wide range of Gram-negative bacteria is available. However, studies on other sulfonamides can provide an indication of the expected activity.

BacteriumSulfonamide CompoundMIC Range (µg/mL)
Escherichia coliThis compound250 - 1000

Table 2: In vitro activity of this compound against Escherichia coli.

Activity Against Gram-Positive Bacteria

Specific MIC data for this compound against a broad spectrum of Gram-positive clinical isolates are not widely reported in recent literature. The activity of sulfonamides against Staphylococcus aureus has been shown to be variable. For context, representative MIC ranges for other sulfonamides against S. aureus are included.

BacteriumSulfonamide CompoundMIC Range (µg/mL)
Staphylococcus aureusRepresentative Sulfonamides64 - 512
S. aureus (ATCC 29213)Representative Sulfonamides32 - 128

Table 3: Representative in vitro activity of sulfonamides against Staphylococcus aureus. Note: Specific data for this compound was not available.

Experimental Protocols for Susceptibility Testing

The determination of the in vitro antibacterial activity of this compound is performed using standardized methods, primarily broth microdilution and agar (B569324) dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

Broth Microdilution Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilutions Perform Serial Dilutions in 96-well plate with Cation-Adjusted Mueller-Hinton Broth Stock_Solution->Serial_Dilutions Inoculation Inoculate Microtiter Plate Serial_Dilutions->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Dilution Dilute Inoculum to ~5 x 10^5 CFU/mL Inoculum_Prep->Inoculum_Dilution Inoculum_Dilution->Inoculation Incubation Incubate at 35±2°C for 16-20 hours Inoculation->Incubation Reading Visually Inspect for Growth Incubation->Reading MIC_Determination Determine MIC: Lowest concentration with no visible growth Reading->MIC_Determination

Figure 2: Experimental workflow for the broth microdilution method.

Methodology:

  • Preparation of Antimicrobial Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. Control wells (growth control without the drug and a sterility control) are included to ensure the validity of the results.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium.

Methodology:

  • Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound. A control plate without the antibiotic is also prepared.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours.

  • Reading of Results: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria on the agar surface.

Quality Control

To ensure the accuracy and reproducibility of susceptibility testing, quality control (QC) is performed using reference bacterial strains with known MIC values for the antimicrobial agent being tested. For sulfonamides, Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213 are commonly used QC strains. The MIC values obtained for these strains must fall within a predefined acceptable range for the test results to be considered valid.

Conclusion

This compound exhibits a broad spectrum of antibacterial activity, primarily targeting the folic acid synthesis pathway in susceptible bacteria. While quantitative data on its in vitro efficacy against a wide array of contemporary clinical isolates is somewhat limited in recent literature, the established methodologies for susceptibility testing provide a robust framework for its continued evaluation. For drug development professionals and researchers, a thorough understanding of its mechanism of action and the standardized protocols for assessing its antibacterial spectrum is crucial for exploring its potential in new therapeutic applications, possibly in combination with other agents to combat antimicrobial resistance. Further studies are warranted to expand the quantitative dataset of this compound's activity against a broader range of clinically relevant pathogens.

References

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Sulfamethoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxypyridazine (SMP), a sulfonamide antibiotic, has been widely used in both human and veterinary medicine. Its persistence in the environment and the potential for the formation of harmful degradation byproducts have raised significant concerns. This technical guide provides a comprehensive overview of the degradation pathways of this compound, its resulting byproducts, and the analytical methodologies used for their study. The information is intended to support researchers, scientists, and drug development professionals in understanding the environmental fate of this compound and in developing effective remediation strategies.

Photocatalytic Degradation

Advanced Oxidation Processes (AOPs) are highly effective in degrading persistent organic pollutants like this compound. Among these, UV-based processes, particularly in the presence of activators like peroxymonosulfate (B1194676) (PMS) and persulfate (PS), have been extensively studied.

UV/Co(II)/Peroxymonosulfate (PMS) System

The UV/Co(II)/PMS system is a potent method for the degradation of SMP. Studies have shown that up to 95.2% of SMP can be removed within 20 minutes under optimal conditions. The primary mechanism involves the generation of highly reactive hydroxyl radicals (HO•) and sulfate (B86663) radicals (SO₄⁻•), with hydroxyl radicals playing a dominant role in the degradation process under mildly alkaline conditions (pH 9.0)[1][2].

The degradation of SMP in this system proceeds through several key pathways[1]:

  • Hydroxylation of the aromatic ring: The addition of a hydroxyl group to the benzene (B151609) ring of the SMP molecule.

  • Extrusion of SO₂: The removal of a sulfur dioxide molecule.

  • Oxidation of the NH₂ group: The oxidation of the amine group attached to the benzene ring.

  • N-S bond cleavage: The breaking of the bond between the nitrogen and sulfur atoms in the sulfonamide group.

These reactions lead to the formation of various intermediate byproducts. Eight plausible intermediates have been identified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].

UV/Persulfate (PS) System

Similar to the UV/Co(II)/PMS system, the UV/PS process is effective in degrading SMP. The degradation also follows pseudo-first-order reaction kinetics. The primary degradation pathways are consistent with those observed in the UV/Co(II)/PMS system, including hydroxylation of the aromatic ring, cleavage of the sulfonamide bond, oxidation of the aniline (B41778) moiety, and elimination of SO₂. Six major transformation products have been identified in this process.

Microbial Degradation

The biodegradation of this compound is a slower process compared to photocatalytic degradation. Studies have indicated that SMP is not readily biodegradable[3]. However, under specific conditions and with acclimated microbial populations, degradation can occur.

Activated Sludge

In activated sludge systems, the degradation of SMP occurs after a lag phase of 7 to 10 days at 20°C. Once the microbial community adapts, the degradation proceeds more rapidly, following first-order kinetics. The half-life of SMP in adapted sludge can range from 0.2 to 4.1 days. It has been observed that microbial consortia capable of degrading one type of sulfonamide can often degrade others as well, suggesting the involvement of non-specific enzymes. Key bacterial genera identified in the degradation of sulfonamides in activated sludge include Acinetobacter and Pseudomonas[4].

Fungal Degradation

Certain fungi, particularly white-rot fungi like Phanerochaete chrysosporium, have shown the potential to degrade sulfonamides. While specific studies on SMP are limited, research on other sulfonamides like sulfamethoxazole (B1682508) has demonstrated significant degradation by this fungus. The degradation is often attributed to the action of extracellular enzymes such as lignin (B12514952) peroxidases and manganese peroxidases[5][6][7][8].

The general proposed pathways for microbial degradation of sulfonamides involve:

  • Hydroxylation: Addition of a hydroxyl group.

  • Amide bond hydrolysis: Cleavage of the amide linkage.

  • N-acetylation: Addition of an acetyl group to a nitrogen atom.

Chemical Degradation

Hydrolysis

This compound is relatively stable to hydrolysis under typical environmental pH and temperature conditions. Studies have shown that it is hydrolytically stable at pH 9.0 and shows limited degradation at pH 7.0 and 4.0, indicating a long half-life in aqueous environments in the absence of other reactants[9].

Oxidation by Ferrate(VI) and Permanganate (B83412)

Chemical oxidation using strong oxidizing agents like ferrate(VI) and permanganate can effectively degrade sulfonamides.

  • Ferrate(VI) Oxidation: The degradation of sulfonamides by ferrate(VI) is highly pH-dependent, with maximum degradation rates observed at acidic pH. The proposed degradation pathways include cleavage of the C-S and S-N bonds at acidic pH, formation of nitroso and nitro-derivatives at neutral pH, and hydroxylation at basic pH. Importantly, the transformation byproducts from ferrate(VI) oxidation have been shown to have lower cytotoxicity than the parent sulfonamide compounds[10].

  • Permanganate Oxidation: Permanganate is another effective oxidant for sulfonamides. The reaction mechanism is believed to involve a 1,3-dipolar cycloaddition of permanganate to the sulfur atom. The degradation pathways are influenced by pH and can lead to the formation of various byproducts[11][12][13].

Degradation Pathways and Byproducts

The degradation of this compound results in a variety of transformation products. The specific byproducts formed depend on the degradation method employed.

Identified Byproducts

A number of degradation byproducts have been identified through techniques like LC-MS/MS. The table below summarizes some of the key intermediates observed during the UV/Co(II)/PMS degradation of SMP.

Product IDm/z RatioProposed Formula
P1297.06C₁₁H₁₃N₄O₄S⁺
P2295.05C₁₁H₁₁N₄O₄S⁺
P3217.70C₁₀H₁₂N₃O₂⁺
P4124.05C₅H₆N₃O⁺
P5110.06C₅H₆N₃⁺
P6311.04C₁₁H₁₁N₄O₅S⁺
P7126.06C₅H₈N₃O⁺
P8140.04C₅H₆N₃O₂⁺

Data sourced from Zeng et al. (2021)[1]

Degradation Pathway Diagrams

SMP_Degradation_Pathways cluster_photocatalytic Photocatalytic Degradation (UV/Co(II)/PMS) SMP This compound (m/z 281.07) P1 P1 (m/z 297.06) Hydroxylation SMP->P1 Pathway I P3 P3 (m/z 217.70) SO₂ Extrusion SMP->P3 Pathway II P6 P6 (m/z 311.04) Oxidation of Aniline SMP->P6 Pathway III P7 P7 (m/z 126.06) N-S Cleavage SMP->P7 Pathway IV P2 P2 (m/z 295.05) P1->P2 P4 P4 (m/z 124.05) P3->P4 P5 P5 (m/z 110.06) P3->P5 P8 P8 (m/z 140.04) P7->P8

Proposed photocatalytic degradation pathways of this compound.

Microbial_Degradation_General SMP This compound Hydroxylated_SMP Hydroxylated Byproducts SMP->Hydroxylated_SMP Hydroxylation Amine_Products e.g., 3-amino-6-methoxypyridazine SMP->Amine_Products Amide Bond Hydrolysis Sulfanilic_Acid_Derivatives e.g., 4-aminobenzenesulfonic acid SMP->Sulfanilic_Acid_Derivatives Amide Bond Hydrolysis Further_Degradation Further Degradation Products (Ring Cleavage) Hydroxylated_SMP->Further_Degradation Amine_Products->Further_Degradation Sulfanilic_Acid_Derivatives->Further_Degradation Mineralization CO₂ + H₂O + SO₄²⁻ + NH₄⁺ Further_Degradation->Mineralization

Generalized microbial degradation pathway for sulfonamides.

Experimental Protocols

Photocatalytic Degradation Experiment (UV/Co(II)/PMS)

A typical experimental setup for the photocatalytic degradation of SMP involves the following:

  • Reactor Setup: A photochemical reactor equipped with a UV lamp (e.g., a 300 W medium-pressure mercury lamp) is used. The lamp is placed in a quartz jacket with circulating water for cooling to maintain a constant reaction temperature[1].

  • Reaction Solution: A stock solution of this compound is prepared in ultrapure water. For a typical experiment, the initial concentration of SMP is set to 20 mg/L (0.071 mM)[1].

  • Reagent Addition: The required amounts of peroxymonosulfate (PMS) and a cobalt(II) salt (e.g., CoCl₂) are added to the SMP solution. The optimal molar ratio of SMP:PMS:Co(II) has been found to be 1:150:5[1].

  • pH Adjustment: The initial pH of the solution is adjusted to the desired value (e.g., 9.0 for optimal degradation) using dilute HCl or NaOH[1].

  • Irradiation and Sampling: The solution is irradiated with the UV lamp. Samples are withdrawn at regular time intervals and immediately quenched with a substance like methanol (B129727) to stop the reaction.

  • Analysis: The concentration of SMP and its degradation byproducts in the samples is analyzed using HPLC or LC-MS/MS.

Photocatalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare SMP Solution (e.g., 20 mg/L) B Add PMS and Co(II) (e.g., 1:150:5 molar ratio) A->B C Adjust pH (e.g., to 9.0) B->C D Irradiate with UV Lamp in Photoreactor C->D E Collect Samples at Time Intervals D->E F Quench Reaction (e.g., with Methanol) E->F G Filter Sample F->G H Analyze by HPLC or LC-MS/MS G->H I Quantify SMP and Byproducts H->I

Experimental workflow for photocatalytic degradation of SMP.
Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the method of choice for the identification and quantification of this compound and its degradation products due to its high sensitivity and selectivity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument) is used[2][9].

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used (e.g., Agilent ZORBAX SB-C18, 5 μm, 4.6 × 150 mm or Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 × 50 mm)[1].

    • Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol)[14].

    • Flow Rate: The flow rate is typically in the range of 0.2 to 0.5 mL/min[2].

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for sulfonamides.

    • Analysis Mode: For quantification, multiple reaction monitoring (MRM) mode is used on a triple quadrupole instrument. For identification of unknown byproducts, full scan and product ion scan modes on a Q-TOF or similar high-resolution mass spectrometer are employed.

Toxicity of Degradation Byproducts

The degradation of this compound does not always lead to complete mineralization, and the resulting byproducts may exhibit toxicity. The toxicity of the intermediates can be divergent, with some being more toxic than the parent compound.

Toxicity assessment can be performed using various bioassays. The ECOSAR (Ecological Structure-Activity Relationship) program is often used for predicting the acute and chronic toxicity of chemicals to aquatic organisms based on their chemical structure[1]. Experimental toxicity testing provides more definitive data. Common test organisms include:

  • Bacteria: Vibrio fischeri (bioluminescence inhibition assay)

  • Crustaceans: Daphnia magna (acute immobilization test, chronic reproduction test)

  • Algae: (e.g., Pseudokirchneriella subcapitata) (growth inhibition test)

  • Cell Lines: Human or other mammalian cell lines to assess cytotoxicity[15].

Quantitative Data Summary

Degradation Efficiency
Degradation SystemConditionsSMP Removal EfficiencyTimeReference
UV/Co(II)/PMS[SMP]:[PMS]:[Co(II)] = 1:150:5, pH 9.095.2%20 min[1]
UV alonepH 7.025.4%60 min[1]
UV/PMS[PMS] = 10.65 mM, pH 7.093.8%60 min[1]
Activated Sludge (adapted)20°CRapidHalf-life: 0.2-4.1 days[1]
Toxicity of Sulfonamides (for comparison)
CompoundOrganismEndpointValueReference
SulfamethazineDaphnia magna48h EC₅₀131-270 mg/L[2]
SulfaguanidineDaphnia magna48h EC₅₀3.86 mg/L[2]

Conclusion

The degradation of this compound can be effectively achieved through advanced oxidation processes, particularly UV-activated persulfate-based systems. These methods lead to the formation of several intermediate byproducts through pathways involving hydroxylation, SO₂ extrusion, oxidation, and bond cleavage. Microbial degradation is a slower process that requires an adaptation period for the microbial community. While chemical degradation through hydrolysis is limited, oxidation by strong agents like ferrate(VI) and permanganate is a viable option.

A thorough understanding of the degradation pathways and the identification of byproducts are critical for assessing the environmental impact and for optimizing remediation strategies. The toxicity of the degradation intermediates is a key consideration, as some byproducts may be more harmful than the parent compound. Further research is needed to obtain comprehensive quantitative toxicity data for all identified byproducts of this compound degradation. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working to address the challenges posed by sulfonamide contamination.

References

Methodological & Application

Application Note: Quantification of Sulfamethoxypyridazine in Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamethoxypyridazine is a sulfonamide antibiotic employed in veterinary medicine.[1] The monitoring of its concentration in plasma is crucial for pharmacokinetic studies and to ensure therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection offers a specific, sensitive, and robust method for the quantification of this compound in biological matrices like plasma.[1] This document provides a detailed protocol for the determination of this compound in plasma using a reversed-phase HPLC-UV method.

Instrumentation, Materials, and Reagents

  • Instrumentation:

    • HPLC system with a pump (quaternary or binary), autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

    • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Data acquisition and processing software.

    • Analytical balance.

    • pH meter.

    • Sonicator.

    • Centrifuge.

    • Vortex mixer.

  • Chemicals and Reagents:

Experimental Protocols

1. Preparation of Solutions

  • Phosphate Buffer (25 mM, pH 3.0):

    • Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to achieve a 25 mM solution.[1]

    • Adjust the pH to 3.0 using phosphoric acid.[1]

    • Filter the buffer solution through a 0.45 µm membrane filter before use.[1]

  • Mobile Phase:

    • Prepare a mixture of Acetonitrile and 25 mM Phosphate Buffer (pH 3.0). A common starting ratio is 30:70 (v/v).[1]

    • Degas the mobile phase using sonication or another suitable method before use.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol or acetonitrile and dilute to the mark with the mobile phase.[1]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 to 20 µg/mL).

2. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for preparing plasma samples.[2][3]

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile (a 1:3 v/v ratio of plasma to precipitating solvent is common).[2]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[4]

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]

3. Chromatographic Conditions

The following table summarizes the recommended HPLC-UV conditions for the analysis of this compound.

ParameterRecommended Condition
HPLC Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile: 25 mM Phosphate Buffer (pH 3.0) (30:70, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL[6]
Column Temperature 30 °C[2]
Detection Wavelength 255 nm[6]
Run Time Approximately 15 minutes

Data Presentation

Method Validation Parameters

The performance of the HPLC-UV method should be validated according to ICH guidelines. The following table presents typical validation parameters for the quantification of sulfonamides in biological samples.

ParameterTypical Value
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995[7]
Limit of Detection (LOD) 0.05 µg/mL[8]
Limit of Quantification (LOQ) 0.11 µg/mL[6]
Accuracy (Recovery) 90 - 105%[8]
Precision (%RSD) < 5%[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection protein_precipitation Protein Precipitation (Acetonitrile) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution filtration Filtration reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation uv_detection UV Detection (255 nm) chromatographic_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification in plasma.

hplc_system solvent_reservoir Solvent Reservoir (Mobile Phase) pump Pump solvent_reservoir->pump injector Autosampler/Injector pump->injector column HPLC Column (C18) injector->column detector UV-Vis Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: Logical diagram of the HPLC-UV system components.

References

Application Note: Quantitative Analysis of Sulfamethoxypyridazine in Animal Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethoxypyridazine is a sulfonamide antibiotic used in veterinary medicine to treat bacterial infections in animals.[1] The potential for drug residues to remain in edible tissues is a significant concern for human health, necessitating sensitive and reliable analytical methods to monitor its presence in food products of animal origin.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification and confirmation of antibiotic residues at trace levels due to its high selectivity and sensitivity.[2]

This application note details a robust LC-MS/MS protocol for the extraction and quantification of this compound in various animal tissues, including muscle, liver, and kidney. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow

The overall experimental process from sample preparation to data analysis is outlined below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Weigh 2g Homogenized Tissue Extract 2. Add Acetonitrile (B52724) & Salts (QuEChERS Extraction) Sample->Extract Extraction Centrifuge1 3. Vortex & Centrifuge Extract->Centrifuge1 Cleanup 4. Dispersive SPE Cleanup (d-SPE with PSA) Centrifuge1->Cleanup Collect Supernatant Centrifuge2 5. Vortex & Centrifuge Cleanup->Centrifuge2 Evap 6. Evaporate Supernatant Centrifuge2->Evap Collect Supernatant Recon 7. Reconstitute in Mobile Phase Evap->Recon Inject 8. Inject into LC-MS/MS Recon->Inject Acquire 9. Data Acquisition (MRM Mode) Inject->Acquire Process 10. Peak Integration & Quantification Acquire->Process Report 11. Generate Report Process->Report

Caption: Workflow for this compound analysis in animal tissues.

Materials and Reagents

  • Standards: this compound certified reference material (purity >98%).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), sodium acetate (B1210297) (NaOAc).

  • Kits: QuEChERS extraction salts and dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent.

  • Equipment: High-speed centrifuge, vortex mixer, nitrogen evaporator, analytical balance, LC-MS/MS system (e.g., triple quadrupole).

Experimental Protocols

4.1. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/L) by serially diluting the stock solution with a methanol/water mixture (10:90, v/v).[4] These solutions are used to build the calibration curve.

4.2. Sample Preparation (QuEChERS Method) This protocol is adapted from established methods for sulfonamide extraction from animal tissues.[1][3][5]

  • Homogenization: Homogenize the animal tissue (muscle, liver, etc.) to ensure a uniform sample.[6]

  • Weighing: Weigh 2.0 ± 0.1 g of the homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.[1][3]

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile to the tube.[3]

    • Add a QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaOAc).[1][5]

    • Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5-10 minutes.[3][5]

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 5-6 mL) into a 15 mL d-SPE tube containing PSA and anhydrous MgSO₄.[5][7] PSA helps in removing fatty acids and other organic acid interferences.

    • Vortex the d-SPE tube for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Processing:

    • Transfer a portion of the cleaned extract (e.g., 4 mL) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5]

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5]

    • Vortex to dissolve the residue and filter through a 0.22 µm syringe filter into an LC vial for analysis.[5]

4.3. LC-MS/MS Analysis The following conditions are typical for the analysis of sulfonamides and can be optimized for the specific instrument used.

4.3.1. Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water[4][5]
Mobile Phase B Acetonitrile or Methanol[4][8]
Flow Rate 0.3 mL/min[4][9]
Injection Volume 5 µL[4][5]
Column Temperature 40°C[4]
Gradient Program See Table 1

Table 1: LC Gradient Program

Time (min)Mobile Phase B (%)
0.010
1.010
5.090
7.090
7.110
10.010

4.3.2. Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
Capillary Voltage 2.5 - 3.5 kV
Source Temperature 100 - 150°C[5]
Desolvation Temp. 300 - 450°C[5]
Scan Mode Multiple Reaction Monitoring (MRM)

Table 2: MS/MS (MRM) Parameters for this compound

AnalytePrecursor Ion (Q1) m/zQuantifier Ion (Q3) m/zQualifier Ion (Q3) m/zCollision Energy (eV)
This compound281.1156.1108.1-20 / -35

(Note: The molecular weight of this compound is 280.3 g/mol . The precursor ion [M+H]⁺ is approximately 281.1 m/z. Specific collision energies should be optimized for the instrument in use. The listed values are representative.)[4][9]

Data Presentation and Performance

The method should be validated according to regulatory guidelines, evaluating parameters such as linearity, specificity, accuracy (recovery), precision, and limits of detection (LOD) and quantification (LOQ).[5]

Table 3: Representative Method Performance Data

ParameterTissue TypeValue
Linearity (r²) -> 0.999[4]
Recovery (%) Pork Muscle86.6 - 119.8%[4]
Bovine Liver53 - 93%[3]
Tilapia Fillet85 - 105% (typical)
Precision (RSD %) Intraday & Interday< 20%[5]
LOD Pork Muscle0.002 - 0.026 µg/L (instrumental)[4]
Tilapia Fillet1 ng/g (1 µg/kg)[5]
LOQ Pork Muscle0.006 - 0.080 µg/L (instrumental)[4]
Tilapia Fillet5 ng/g (5 µg/kg)[5]

Note: Performance values are cited from various studies on sulfonamides and may vary based on the specific tissue matrix and instrumentation.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable protocol for the quantitative determination of this compound in various animal tissues. The use of a QuEChERS-based sample preparation procedure allows for high-throughput analysis with good recovery and cleanup efficiency. This method is suitable for routine monitoring in food safety laboratories to ensure compliance with maximum residue limits (MRLs).

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Sulfamethoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethoxypyridazine is a long-acting sulfonamide antibiotic that demonstrates bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This pathway is critical for the synthesis of nucleic acids and certain amino acids, and its disruption halts bacterial growth and proliferation. Unlike bacteria, mammals obtain folate from their diet, making the folic acid synthesis pathway an effective target for selective antibacterial therapy. These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of this compound using standard laboratory methods.

Mechanism of Action

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). It mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA), and binds to the enzyme's active site. This binding event prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, a crucial step in the synthesis of dihydropteroic acid, a precursor to folic acid. The subsequent depletion of folic acid inhibits the synthesis of purines, thymidine (B127349), and certain amino acids, ultimately leading to the cessation of bacterial growth.

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate DHPPP->DHPS Substrate Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Product Folic_acid Folic Acid Dihydropteroic_acid->Folic_acid DNA_synthesis Nucleic Acid Synthesis Folic_acid->DNA_synthesis This compound This compound This compound->DHPS Competitive Inhibition

Caption: Mechanism of action of this compound.

Data Presentation

The following table summarizes the available quantitative data on the in vitro activity of this compound against various bacterial species. It is important to note that comprehensive and standardized MIC and zone diameter data for this compound are limited in recent literature. The values presented are compiled from various sources and may not be directly comparable due to differences in testing methodologies and the historical nature of some of the data.

Bacterial SpeciesMethodConcentration/MICZone of Inhibition (mm)Reference
Escherichia coli (378 of 530 isolates)Tube Culture0.25 mg/ml (inhibits visible growth)Not Applicable[1]
Borrelia burgdorferi (amoxicillin-induced round body forms)Culture50 µM (decreases viable forms to 30% of control)Not Applicable[1]
Streptococcus suisAgar (B569324) DilutionMIC50 > 32 µg/mLNot Applicable[2]
Bordetella bronchisepticaAgar DilutionMIC50: 0.5 - 8 µg/mLNot Applicable[2]
Pasteurella multocidaAgar DilutionMIC50: 2 - 32 µg/mLNot Applicable[2]
Haemophilus pleuropneumoniaeAgar DilutionMIC50: 8 - 64 µg/mLNot Applicable[2]

Note: The lack of standardized interpretive criteria (breakpoints) from regulatory bodies like CLSI and EUCAST for this compound makes the clinical interpretation of these results challenging. Researchers should interpret these values in the context of the specific experimental conditions.

Experimental Protocols

The following are detailed protocols for determining the in vitro antibacterial susceptibility of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye. Compare the growth in wells containing the drug to the growth in the growth control well (well 11). The sterility control well (well 12) should show no growth.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform Serial Dilution of this compound prep_stock->serial_dilution dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate Inoculate Wells with Bacterial Suspension dilute_inoculum->inoculate plate_setup Set up 96-well Plate with CAMHB plate_setup->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Workflow for MIC Determination.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • This compound-impregnated disks (potency to be determined and standardized)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Test bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Protocol:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum as described in the broth microdilution protocol (Step 2).

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Aseptically apply the this compound disk to the surface of the inoculated agar plate.

    • Gently press the disk down to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Measurement of Zone of Inhibition:

    • Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter, including the diameter of the disk itself.

Quality Control

Adherence to quality control (QC) procedures is essential for accurate and reproducible susceptibility testing results.

  • Reference Strains: Standard ATCC QC strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213 should be tested concurrently with clinical isolates.

  • Acceptable Ranges: The MIC values and zone diameters for the QC strains should fall within the established acceptable ranges as defined by CLSI or EUCAST for sulfonamides.

  • Media and Reagents: The performance of all media and reagents should be verified. For sulfonamide testing, Mueller-Hinton agar should be low in thymidine and thymine, as these substances can interfere with the results. This can be checked by testing a control strain of Enterococcus faecalis (e.g., ATCC 29212).

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro antibacterial susceptibility testing of this compound. While this compound has a well-defined mechanism of action, the availability of comprehensive, contemporary susceptibility data and standardized interpretive criteria is limited. Therefore, it is crucial for researchers to perform these assays under standardized conditions and to interpret the results with an understanding of these limitations. Further research is warranted to establish the clinical relevance of in vitro susceptibility data for this compound in the context of current antimicrobial resistance patterns.

References

Application Notes and Protocols: Pharmacokinetic Modeling of Sulfamethoxypyridazine in Veterinary Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic modeling of sulfamethoxypyridazine in various veterinary species. Due to limited publicly available data for this compound in all species, pharmacokinetic parameters of other structurally similar, long-acting sulfonamides are included for comparative purposes.

Introduction

This compound is a long-acting sulfonamide antibiotic that has been utilized in veterinary medicine for the treatment and prevention of bacterial infections. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for establishing effective and safe dosage regimens. This document summarizes available pharmacokinetic data and provides detailed protocols for conducting pharmacokinetic studies of this compound in key veterinary species.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound and other comparative sulfonamides in various veterinary species. It is important to note that direct comparison of values across studies should be done with caution due to differences in experimental conditions, such as drug formulation, dosage, and analytical methods.

Table 1: Pharmacokinetic Parameters of this compound in Goats

ParameterRouteDose (mg/kg)ValueReference
Elimination Half-life (t½)IM10011.0 h[1]
SC10013.7 h[1]
Bioavailability (F)IM10068.6%[1]
SC10058.7%[1]

Table 2: Pharmacokinetic Parameters of Comparative Sulfonamides in Cattle

DrugRouteDose (mg/kg)t½ (h)Vd (L/kg)Cl (L/kg/h)AUC (µg·h/mL)Reference
Sulfamethazine (B1682506)IV1009.00.35--[2]
SulfamethazineIV607.46 ± 1.05-0.030 ± 0.003-[3]
Sulfadiazine (B1682646)IV52.66 ± 0.25-0.097 ± 0.012-[4]
Sulfamonomethoxine (B1681783)IV51.62 ± 0.24-0.202 ± 0.023-[4]
SulfadimidineIM1009.54 ± 0.120.56 ± 0.010.041 ± 0.0042440.31 ± 21.99[5]

Table 3: Pharmacokinetic Parameters of Comparative Sulfonamides in Sheep

DrugRouteDose (mg/kg)t½ (h)Bioavailability (F)Reference
SulfamethazineIV10010.8-[6]
SulfamethazineOral1004.358.3%[6]
SulfadiazineIV254.10 ± 0.58-[7]
SulfadiazineIM254.03 ± 0.3169.00 ± 10.51%[7]

Table 4: Pharmacokinetic Parameters of Comparative Sulfonamides in Pigs

DrugRouteDose (mg/kg)t½ (h)Vd (L/kg)Cl (L/kg/h)Bioavailability (F)Reference
SulfamethazineIV809.8 ± 0.60.77 ± 0.060.054 ± 0.001-[8]
SulfamethazineOral25011.4 (average)---[9]
SulfamethazineIV-16.9---[1]
SulfamethazineOral----85.8 ± 5.3%[1]
SulfadimethoxineIV2512.90.2-0.4--[10]
Sulfamethoxazole (B1682508)IV252.50.2-0.4--[10]

Experimental Protocols

The following sections outline generalized experimental protocols for conducting pharmacokinetic studies of this compound in veterinary species. These protocols are based on established methodologies for sulfonamide analysis and should be adapted to specific study objectives and institutional guidelines.[11]

Animal Studies

A typical workflow for an animal pharmacokinetic study is illustrated below.

G cluster_pre Pre-Administration cluster_admin Administration & Sampling cluster_analysis Sample Analysis & Data Modeling cluster_results Results & Interpretation AnimalSelection Animal Selection & Acclimatization HealthScreening Health Screening AnimalSelection->HealthScreening DosePreparation Dose Preparation HealthScreening->DosePreparation DrugAdmin Drug Administration (IV, Oral, IM, etc.) DosePreparation->DrugAdmin BloodCollection Timed Blood Sample Collection DrugAdmin->BloodCollection PlasmaSeparation Plasma Separation & Storage BloodCollection->PlasmaSeparation SampleExtraction Sample Extraction PlasmaSeparation->SampleExtraction LCMS_Analysis LC-MS/MS or HPLC Analysis SampleExtraction->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling DataReporting Data Reporting & Interpretation PK_Modeling->DataReporting

A generalized workflow for conducting an animal pharmacokinetic study.

Protocol for Intravenous (IV) Administration:

  • Animal Preparation: Healthy, adult animals of the target species (e.g., cattle, sheep, goats, pigs) should be selected and allowed to acclimate to their housing for at least one week. A physical examination should be performed to ensure the animals are in good health. Food should be withheld for 12 hours prior to drug administration, with water available ad libitum.[4]

  • Catheterization: An intravenous catheter is placed in a suitable vein (e.g., jugular vein) for drug administration and blood sampling.

  • Drug Administration: A sterile solution of this compound is administered as a single bolus injection through the catheter. The exact dose will depend on the study objectives.

  • Blood Sampling: Blood samples (e.g., 5-10 mL) are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72 hours).[12]

  • Plasma Separation: The blood samples are centrifuged (e.g., at 1500 x g for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored at -20°C or lower until analysis.[12]

Protocol for Oral (PO) Administration:

  • Animal Preparation: Similar to the IV protocol, animals are selected, acclimated, and fasted.

  • Drug Administration: this compound is administered orally, either as a solution via a gastric tube, in a gelatin capsule, or mixed with a small amount of feed.[4] The method of administration should be recorded.

  • Blood Sampling and Processing: Blood sampling and plasma separation follow the same procedure as the IV protocol.

Analytical Methods

The concentration of this compound in plasma and tissue samples is typically determined using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.

Protocol for Sample Preparation (Plasma):

  • Protein Precipitation: To 1 mL of plasma, add 2 mL of a precipitating agent such as acetonitrile (B52724) or a mixture of acetonitrile and methanol.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for HPLC analysis.

Protocol for Sample Preparation (Tissues):

  • Homogenization: A known weight of tissue (e.g., 1 g) is homogenized in a suitable buffer.

  • Extraction: An organic solvent (e.g., acetonitrile or ethyl acetate) is added to the homogenate to extract the drug.[13]

  • Clean-up: The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering substances.

  • Evaporation and Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in the mobile phase.

HPLC-UV Method:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) is used for elution. The exact composition and gradient will need to be optimized.

  • Detection: The UV detector is set to a wavelength where this compound has maximum absorbance (typically around 260-270 nm).

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations.

LC-MS/MS Method:

For higher sensitivity and selectivity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is preferred.

  • Chromatography: Similar to the HPLC-UV method, a C18 column is typically used with a gradient elution of a buffered aqueous phase and an organic phase.

  • Mass Spectrometry: The mass spectrometer is operated in positive or negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound are monitored.[2][14][15]

  • Internal Standard: An internal standard (e.g., a deuterated analog of this compound or another sulfonamide) should be used to improve the accuracy and precision of the quantification.

Pharmacokinetic Modeling

The plasma concentration-time data obtained from the animal studies are used to determine the pharmacokinetic parameters. This is typically done using specialized software that can fit the data to various compartmental models.

G cluster_data Data Input cluster_model Modeling cluster_params Parameter Estimation cluster_output Output ConcTimeData Plasma Concentration vs. Time Data CompartmentalAnalysis Compartmental Analysis (One- or Two-Compartment Model) ConcTimeData->CompartmentalAnalysis NonCompartmentalAnalysis Non-Compartmental Analysis ConcTimeData->NonCompartmentalAnalysis PrimaryParams Primary Parameters: - AUC, Cmax, Tmax CompartmentalAnalysis->PrimaryParams NonCompartmentalAnalysis->PrimaryParams SecondaryParams Secondary Parameters: - t½, Vd, Cl PrimaryParams->SecondaryParams PK_Profile Pharmacokinetic Profile SecondaryParams->PK_Profile

References

Application Notes for Sulfamethoxypyridazine as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxypyridazine is a long-acting sulfonamide antibiotic primarily used in veterinary medicine to treat bacterial infections.[1] As an analytical reference standard, it is crucial for the accurate quantification and identification of this compound residues in various matrices, including pharmaceutical formulations, food products of animal origin, and environmental samples.[2][3][4] Its well-defined chemical and physical properties ensure the reliability and reproducibility of analytical methods. This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard.

Chemical and Physical Properties

PropertyValue
CAS Number 80-35-3[5][6]
Molecular Formula C₁₁H₁₂N₄O₃S[5][6]
Molecular Weight 280.30 g/mol [5][6]
Melting Point 182-183 °C[7][8]
Appearance White to yellow crystalline powder[8]
Solubility Slightly soluble in methanol (B129727) and ethanol; more soluble in acetone (B3395972) and dimethylformamide; freely soluble in aqueous solutions of alkali hydroxides.[7]
pKa 6.7[7][8]
UV max (in Ethanol) 269 nm[9]

Mechanism of Action: Inhibition of Folate Synthesis

This compound, like other sulfonamides, exerts its antibacterial effect by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2][5] This enzyme is critical in the bacterial folate synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate.[2][10] Since bacteria cannot uptake folate from their environment, they must synthesize it de novo. By blocking this pathway, this compound halts the production of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to bacteriostasis.[3][7]

folate_pathway cluster_bacterial_pathway Bacterial Folate Synthesis Pathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Guanosine cyclohydrolase I _6_hydroxymethyl_7_8_dihydropterin 6-Hydroxymethyl-7,8-dihydropterin Dihydroneopterin_triphosphate->_6_hydroxymethyl_7_8_dihydropterin Dihydroneopterin aldolase _6_hydroxymethyl_7_8_dihydropterin_pyrophosphate 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate _6_hydroxymethyl_7_8_dihydropterin->_6_hydroxymethyl_7_8_dihydropterin_pyrophosphate Hydroxymethyldihydropteridine pyrophosphokinase Dihydropteroate 7,8-Dihydropteroate _6_hydroxymethyl_7_8_dihydropterin_pyrophosphate->Dihydropteroate PABA p-Aminobenzoic acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase Precursors DNA, RNA, Protein Precursors Tetrahydrofolate->Precursors DHPS Dihydropteroate Synthase (DHPS) DHPS->Dihydropteroate This compound This compound This compound->DHPS Competitive Inhibition

Bacterial folate synthesis pathway and the inhibitory action of this compound.

Application in Analytical Methods

This compound is widely used as a reference standard for the development, validation, and routine application of various analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or fluorescence detection is a common technique for the quantification of this compound.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a UV-Vis detector, C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid or phosphate (B84403) buffer) in a gradient or isocratic elution. For example, acetonitrile and 10 mM citrate (B86180) buffer (pH 3.0) in a gradient mode.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 255 nm.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of 1000 µg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 50.0 µg/mL.

  • Sample Preparation (e.g., for pharmaceutical tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer to a 25 mL volumetric flask.

    • Add about 15 mL of the solvent, sonicate for 15 minutes, and then dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the determination of this compound, especially at trace levels in complex matrices like food and environmental samples.[11]

Experimental Protocol: LC-MS/MS

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C18 or similar reversed-phase column is typically used.[4]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) is common.[4]

  • Flow Rate: 0.3-0.5 mL/min.[4]

  • MS/MS Detection: Operated in positive ion mode using Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 281.3

    • Product Ions (m/z): 156.0, 92.1 (example transitions, may need optimization)

  • Standard and Sample Preparation: Similar to HPLC, but often with a more rigorous cleanup step for complex matrices, such as Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[11][12]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible method for the quantification of this compound in bulk drug and simple pharmaceutical formulations.

Experimental Protocol: UV-Visible Spectrophotometry

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Solvent: 0.1 M Sodium Hydroxide or Methanol.

  • Wavelength of Maximum Absorbance (λmax): Approximately 257-269 nm, depending on the solvent.[9]

  • Standard Solution Preparation: Prepare a stock solution of 100 µg/mL in the chosen solvent. From this, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 2-20 µg/mL).

  • Analysis: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank. Construct a calibration curve and determine the concentration of the unknown sample.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analytical methods described.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 1 - 50 µg/mL1 - 100 ng/mL2 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.99≥ 0.998
Limit of Detection (LOD) ~0.05 µg/mL0.01 - 0.5 µg/kg~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL0.02 - 1.5 µg/kg~0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%85 - 110%98.0 - 102.0%
Precision (%RSD) < 2.0%< 15%< 2.0%

Note: The values presented are typical and may vary depending on the specific instrumentation, analytical conditions, and matrix.

Experimental Workflows

The following diagrams illustrate the general workflows for using this compound as an analytical reference standard.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare this compound Standard Solutions Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Detector) HPLC_System->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Quantification Quantify this compound in Sample Data_Acquisition->Quantification Calibration->Quantification Report Generate Report Quantification->Report

General workflow for HPLC analysis using this compound standard.

lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Extraction Extraction from Matrix (e.g., QuEChERS, LLE) Cleanup Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Standard_Addition Prepare Standard and Spiked Sample Solutions Cleanup->Standard_Addition Injection Inject Extracts Standard_Addition->Injection LCMS_System LC-MS/MS System Setup (Column, Mobile Phase, MS parameters) LCMS_System->Injection Data_Acquisition Acquire MRM Data Injection->Data_Acquisition Calibration Generate Matrix-Matched Calibration Curve Data_Acquisition->Calibration Quantification Quantify Analyte Data_Acquisition->Quantification Calibration->Quantification Confirmation Confirm Identity (Ion Ratios) Quantification->Confirmation

Workflow for LC-MS/MS analysis in complex matrices.

Conclusion

This compound serves as an indispensable analytical reference standard for the accurate and reliable quantification of this antibiotic in diverse applications. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical workflows. The choice of analytical method will depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix.

References

Application Note and Protocol: Solid-Phase Extraction of Sulfamethoxypyridazine from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the extraction and concentration of Sulfamethoxypyridazine from various water matrices using solid-phase extraction (SPE). The described method is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound is a sulfonamide antibiotic used in both human and veterinary medicine.[1] Its presence in environmental water bodies, stemming from excretion and improper disposal, is a growing concern due to the potential for antibiotic resistance development.[2] Accurate monitoring of this compound levels in water requires a robust and sensitive analytical method. Solid-phase extraction is a widely adopted technique for the selective extraction and concentration of analytes from complex matrices like water, offering high recovery rates.[2][3] This protocol, followed by analysis with techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a reliable method for the quantification of this compound.[3][4]

Experimental Protocol

This protocol is designed for the extraction of this compound from various water samples, including surface water, groundwater, and wastewater treatment plant effluents.[3]

1. Materials and Reagents

  • SPE Cartridges : Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 500 mg, 6 mL) are recommended for their broad retention of sulfonamides.[3][5] Agilent BondElut PPL cartridges (500 mg, 6 mL) are also suitable.[4]

  • Solvents : HPLC or LC-MS grade methanol (B129727), acetonitrile, and water.[3]

  • Reagents : Formic acid, ammonium (B1175870) hydroxide, and ethylenediaminetetraacetic acid (EDTA).[3][5]

  • Standards : Analytical standard of this compound and its corresponding isotopically labeled internal standard (e.g., ¹³C₆-Sulfamethoxypyridazine) for accurate quantification.[3]

  • Sample Collection Vessels : Amber glass bottles to prevent photodegradation.[3]

  • Glassware and Equipment : Volumetric flasks, pipettes, filtration apparatus with 0.45 µm filters, SPE vacuum manifold, and a sample concentrator/evaporator.[3]

2. Sample Preparation

  • Filtration : Filter water samples through a 0.45 µm filter to remove any particulate matter.[3]

  • Chelation : To a 500 mL water sample, add 0.25 g of EDTA to achieve a final concentration of 0.5 g/L. This minimizes the interaction of sulfonamides with metal ions.[3][5]

  • pH Adjustment : Adjust the pH of the water sample to a range of 4.0 to 7.0 using diluted hydrochloric acid or formic acid.[3][4][5]

  • Spiking : If necessary, fortify the sample with an isotopically labeled internal standard for quantification by isotope dilution. A typical spiking concentration is 40 ng/L.[4]

3. Solid-Phase Extraction Procedure

  • Cartridge Conditioning : Condition the HLB SPE cartridge by passing 6 mL of methanol, followed by 6 mL of ultrapure water.[5] Do not allow the cartridge to dry out between steps.[3]

  • Sample Loading : Load the prepared 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[4][5]

  • Washing : After the entire sample has passed through, wash the cartridge with 5-6 mL of ultrapure water to remove any co-extracted impurities.[4][5]

  • Drying : Dry the cartridge thoroughly by applying a high vacuum for at least 10 minutes to remove residual water.[3][5]

  • Elution : Elute the retained this compound from the cartridge using two 4 mL aliquots of methanol containing 2% aqueous ammonia.[4] Collect the eluate in a clean collection tube.

4. Eluate Concentration and Reconstitution

  • Evaporation : Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[4][5]

  • Reconstitution : Reconstitute the dried residue in 1 mL of a methanol:water mixture (e.g., 1:1 v/v).[5] Vortex the sample to ensure it is fully dissolved.

  • Filtration : Filter the reconstituted sample through a 0.2 µm syringe filter before analysis by LC-MS/MS.[5]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of sulfonamides, including this compound, in water samples using SPE followed by LC-MS/MS.

ParameterValueReference
Limit of Detection (LOD)0.3 - 1.9 ng/L[5]
Limit of Quantification (LOQ)1.2 - 7.6 ng/L[5]
Recovery in Pure Water70% - 96%[4]
Recovery in Surface Water80% - 90%[4]
Linearity (r²)> 0.998[4]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solid-phase extraction protocol for this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction SampleCollection 1. Collect 500 mL Water Sample Filtration 2. Filter through 0.45 µm Filter SampleCollection->Filtration Additives 3. Add EDTA (0.5 g/L) & Adjust pH (4-7) Filtration->Additives Spiking 4. Spike with Internal Standard Additives->Spiking Conditioning 5. Condition SPE Cartridge (Methanol then Water) Spiking->Conditioning Loading 6. Load Sample (5-10 mL/min) Conditioning->Loading Washing 7. Wash with Ultrapure Water Loading->Washing Drying 8. Dry Cartridge under Vacuum Washing->Drying Elution 9. Elute with Methanol/Ammonia Drying->Elution Evaporation 10. Evaporate to Dryness (N2, 40°C) Elution->Evaporation Reconstitution 11. Reconstitute in 1 mL Mobile Phase Evaporation->Reconstitution FinalFilter 12. Filter through 0.2 µm Syringe Filter Reconstitution->FinalFilter Analysis 13. Analyze by LC-MS/MS FinalFilter->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

References

Determining the Mechanism of Action of Sulfamethoxypyridazine: A Cell-Based Assay Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethoxypyridazine is a long-acting sulfonamide antibiotic that has been utilized in both human and veterinary medicine.[1] Understanding its precise mechanism of action at the cellular level is crucial for optimizing its therapeutic use, overcoming potential resistance, and guiding the development of novel antimicrobial agents. The primary mode of action for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid (folate) synthesis pathway.[2][3] Bacteria must synthesize their own folate, as they cannot utilize pre-formed folate from the environment, making this pathway an excellent target for selective toxicity.[3][4] In contrast, mammals obtain folate from their diet, rendering them insensitive to DHPS inhibitors.[4]

This application note provides a detailed protocol for a cell-free enzymatic assay to quantitatively determine the inhibitory activity of this compound against DHPS. A whole-cell assay approach is also discussed to confirm the compound's activity in a biological context.

Primary Mechanism: Inhibition of Dihydropteroate Synthase (DHPS)

This compound acts as a competitive inhibitor of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA).[2][3] By binding to the active site of DHPS, it prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP), thereby halting the synthesis of 7,8-dihydropteroate, a precursor to folic acid.[3] The subsequent depletion of tetrahydrofolate, the active form of folic acid, inhibits the synthesis of essential nucleic acids and amino acids, ultimately leading to bacteriostasis.[5]

folate_pathway cluster_bacteria Bacterial Folate Synthesis GTP GTP DHPP DHPP GTP->DHPP Multiple Steps Dihydropteroate 7,8-Dihydropteroate DHPP->Dihydropteroate pABA p-Aminobenzoic Acid (pABA) pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids One-Carbon Metabolism DHPS DHPS DHPS->Dihydropteroate This compound This compound This compound->DHPS Competitive Inhibition

Caption: Bacterial folate synthesis pathway and the inhibitory action of this compound on DHPS.

Data Presentation: Quantifying DHPS Inhibition

SulfonamideOrganismIC50 (µM)
SulfamethoxazolePlasmodium falciparum6 - 500
Various SulfonamidesEscherichia coli0.6 - 18
Compound 11aNot Specified2.76 (µg/mL)
Data adapted from a review of inhibitory activities of well-characterized sulfonamides.[6]

Experimental Protocols

Protocol 1: In Vitro DHPS Inhibition Assay (Coupled Spectrophotometric Assay)

This protocol describes a continuous, coupled-enzyme spectrophotometric assay to measure the inhibition of DHPS by this compound.[7][8] The activity of DHPS is coupled to the activity of dihydrofolate reductase (DHFR). DHPS produces dihydropteroate, which is then reduced by an excess of DHFR, consuming NADPH in the process. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[6][7]

assay_workflow start Start reagent_prep Prepare Reagents: - Assay Buffer - Enzyme Mix (DHPS + DHFR) - Substrate Mix (pABA + DHPP) - Cofactor (NADPH) - this compound Serial Dilutions start->reagent_prep plate_setup Add 2 µL of this compound or DMSO (control) to wells reagent_prep->plate_setup add_enzyme Add 178 µL of Master Mix (Buffer, Enzyme Mix, NADPH) plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C for 5 minutes add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding 20 µL of pre-warmed Substrate Mix pre_incubate->initiate_reaction read_absorbance Monitor absorbance at 340 nm kinetically initiate_reaction->read_absorbance data_analysis Calculate initial velocity and determine % inhibition read_absorbance->data_analysis ic50 Plot % inhibition vs. [Inhibitor] to determine IC50 data_analysis->ic50 end End ic50->end

Caption: Workflow for the continuous spectrophotometric DHPS inhibition assay.

Materials and Reagents:

  • Enzymes:

    • Recombinant Dihydropteroate Synthase (DHPS) from the organism of interest (e.g., E. coli, S. aureus).

    • Recombinant Dihydrofolate Reductase (DHFR) (coupling enzyme).

  • Substrates & Cofactors:

    • p-Aminobenzoic acid (pABA).

    • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

    • β-Nicotinamide adenine (B156593) dinucleotide 2'-phosphate, reduced form (NADPH).

  • Inhibitor:

    • This compound.

  • Buffer and Other Reagents:

    • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6.[6]

    • Dimethyl Sulfoxide (DMSO).

    • 96-well UV-transparent microplates.

  • Equipment:

    • UV-Vis microplate reader with temperature control.

    • Standard laboratory pipettes.

Procedure:

  • Reagent Preparation:

    • Prepare a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO. Create serial dilutions in DMSO to generate a range of inhibitor concentrations.

    • Prepare a fresh substrate mix containing pABA and DHPP in assay buffer.

    • Prepare an enzyme mix containing DHPS and an excess of DHFR in assay buffer. The final concentration of DHPS will depend on its specific activity, while DHFR should be in sufficient excess to not be rate-limiting.[7]

    • Prepare a solution of NADPH in assay buffer.

  • Assay Execution (96-well plate format, 200 µL final volume):

    • Add 2 µL of the this compound serial dilutions to the appropriate wells. For control wells (no inhibition), add 2 µL of DMSO.

    • Add 178 µL of a master mix containing the assay buffer, enzyme mix (DHPS and DHFR), and NADPH solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.[6]

    • Initiate the reaction by adding 20 µL of the pre-warmed substrate mix (pABA and DHPP) to all wells.[6]

  • Data Acquisition:

    • Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.[7]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6][9]

Typical Final Concentrations in Assay:

ReagentConcentration
DHPS10-50 nM
DHFR1-2 Units/mL
pABA10-50 µM
DHPP10-50 µM
NADPH150-200 µM
Concentrations should be optimized for the specific enzyme and conditions.[7]
Protocol 2: Whole-Cell Antimicrobial Susceptibility Testing

To confirm that the enzymatic inhibition observed translates to antibacterial activity, a whole-cell assay is essential. This is typically performed using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials and Reagents:

  • Bacterial strain of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • This compound.

  • 96-well microtiter plates.

Procedure:

  • Prepare a standardized inoculum of the bacterial strain in CAMHB.

  • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Investigating Off-Target Effects and Selectivity

The high selectivity of sulfonamides for bacteria is primarily due to the absence of the folate synthesis pathway in mammals.[4] Therefore, significant off-target effects within bacteria are less commonly the primary mechanism of action. However, to confirm the on-target activity, a rescue experiment can be performed.

logical_relationship inhibition This compound inhibits DHPS folate_depletion Bacterial folate synthesis is blocked inhibition->folate_depletion growth_inhibition Bacterial growth is inhibited folate_depletion->growth_inhibition rescue Supplementation with downstream folate products growth_inhibition->rescue is reversed by growth_restoration Bacterial growth is restored rescue->growth_restoration

Caption: Logical relationship of DHPS inhibition and rescue by folate supplementation.

Rescue Experiment:

Conclusion

The cell-free DHPS inhibition assay provides a robust and quantitative method to characterize the inhibitory potential of this compound. When combined with whole-cell antimicrobial susceptibility testing and on-target validation experiments, a comprehensive understanding of its mechanism of action can be achieved. These detailed protocols serve as a valuable resource for researchers in the fields of microbiology, pharmacology, and drug discovery.

References

Application Notes & Protocols: Development of a Stability-Indicating Assay for Sulfamethoxypyridazine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethoxypyridazine is a sulfonamide antibiotic used in veterinary medicine. To ensure the quality, safety, and efficacy of pharmaceutical formulations containing this compound, a validated stability-indicating assay method (SIAM) is crucial. A SIAM can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. This document provides a comprehensive protocol for the development and validation of a stability-indicating HPLC method for this compound formulations, in line with ICH guidelines.[1][2][3]

Forced degradation studies are an integral part of developing a SIAM, as they help to identify potential degradation pathways and demonstrate the specificity of the analytical method.[2][3][4] These studies involve subjecting the drug substance and drug product to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[5][6]

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • This compound Drug Product (e.g., tablets, oral solution)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Analytical grade hydrochloric acid (HCl)

  • Analytical grade sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂) 30%

  • Analytical grade sodium dihydrogen phosphate

  • Analytical grade phosphoric acid

  • Purified water

Instrumentation and Chromatographic Conditions

A validated HPLC method is essential for the separation and quantification of this compound and its degradation products. The following conditions are a recommended starting point and may require optimization.

ParameterRecommended Condition
Instrument HPLC with UV-Vis or Photodiode Array (PDA) Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Sodium Phosphate Buffer (pH 4.5) (30:70, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 30 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound Reference Standard in a 25 mL volumetric flask with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase.

  • Sample Stock Solution (from formulation): Accurately weigh a quantity of the formulation equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask. Add approximately 15 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Centrifuge a portion of this solution at 4000 rpm for 10 minutes.

  • Working Sample Solution (100 µg/mL): Dilute 1 mL of the supernatant from the Sample Stock Solution to 10 mL with the mobile phase.

Forced Degradation Studies

Forced degradation studies should be performed on both the drug substance and the drug product to ensure all potential degradation products are identified.[3] The goal is to achieve 5-20% degradation of the active ingredient.[2][7]

  • Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N HCl. Reflux the solution at 80°C for 4 hours. Cool the solution to room temperature and neutralize with 1N NaOH. Dilute to 10 mL with the mobile phase.

  • Alkaline Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N NaOH. Reflux the solution at 80°C for 4 hours. Cool the solution to room temperature and neutralize with 1N HCl. Dilute to 10 mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance and drug product to 105°C in a hot air oven for 48 hours. Prepare solutions as described in section 2.3.

  • Photolytic Degradation: Expose the solid drug substance and drug product to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for an appropriate duration. Prepare solutions as described in section 2.3.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the working concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation

Quantitative data from the method validation and forced degradation studies should be summarized in clear and concise tables.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
% RSD of Peak Areas (n=6)≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
50
75
100
125
150
Correlation Coefficient (r²) ≥ 0.999
Regression Equation

Table 3: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
8080
100100
120120

Table 4: Precision Data

Concentration (µg/mL)Repeatability (% RSD, n=6)Intermediate Precision (% RSD, n=6)
100

Table 5: Results of Forced Degradation Studies

Stress Condition% DegradationNo. of Degradation ProductsPeak Purity of this compound
Acid Hydrolysis (1N HCl, 80°C, 4h)
Alkaline Hydrolysis (1N NaOH, 80°C, 4h)
Oxidative Degradation (30% H₂O₂, RT, 24h)
Thermal Degradation (105°C, 48h)
Photolytic Degradation (UV & Vis light)

Visualizations

G cluster_prep Sample and Standard Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_validation Method Validation Drug_Substance This compound Drug Substance Standard_Solution Prepare Standard Solution Drug_Substance->Standard_Solution Thermal Thermal Degradation Drug_Substance->Thermal Photo Photolytic Degradation Drug_Substance->Photo Drug_Product This compound Formulation Sample_Solution Prepare Sample Solution Drug_Product->Sample_Solution Acid Acid Hydrolysis Standard_Solution->Acid Base Alkaline Hydrolysis Standard_Solution->Base Oxidation Oxidative Degradation Standard_Solution->Oxidation HPLC HPLC System (C18 Column, UV Detection) Sample_Solution->HPLC Sample_Solution->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->Sample_Solution Photo->Sample_Solution Data_Acquisition Data Acquisition and Processing HPLC->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness

Caption: Experimental workflow for the development and validation of a stability-indicating HPLC method.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis SMP This compound (SMP) P1 Sulfanilic Acid SMP->P1 N-S Bond Cleavage P2 3-Amino-6-methoxypyridazine SMP->P2 N-S Bond Cleavage P3 N-Oxide Derivative SMP->P3 Oxidation of Amino Group P4 Hydroxylated Derivative SMP->P4 Hydroxylation of Aromatic Ring P5 SO₂ Extrusion Product SMP->P5 Extrusion of SO₂

Caption: Potential degradation pathways of this compound under stress conditions.[8]

References

Application of Sulfamethoxypyridazine in Veterinary Medicine for Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Sulfamethoxypyridazine is a long-acting sulfonamide antibiotic utilized in veterinary medicine for the management of bacterial infections in various animal species, including livestock and poultry.[1] Its therapeutic efficacy is attributed to its ability to inhibit bacterial folic acid synthesis, a critical metabolic pathway for bacterial proliferation.[1] This document provides a comprehensive overview of its application, including its mechanism of action, in vitro efficacy, and pharmacokinetic profile, alongside detailed experimental protocols.

Mechanism of Action

This compound, like other sulfonamides, functions as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[2] This enzyme is essential for the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid, a precursor for tetrahydrofolic acid (folic acid). Folic acid is a vital cofactor in the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking this pathway, this compound effectively halts bacterial growth and replication, exerting a bacteriostatic effect.[2]

Spectrum of Activity and Efficacy

This compound exhibits a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria.[1] Its efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible bacterial growth.

Table 1: In Vitro Efficacy of this compound Against Porcine Pathogens

PathogenNumber of IsolatesMIC50 (µg/mL)Reference
Bordetella bronchiseptica100.5 - 8[3]
Pasteurella multocida102 - 32[3]
Haemophilus pleuropneumoniae208 - 64[3]
Streptococcus suis10>32[3]

Note: A lower MIC value indicates greater potency. The data for Streptococcus suis suggests that monotherapy with sulfonamides for infections caused by this pathogen may not be effective.[3]

Pharmacokinetics and Metabolism

This compound is characterized as a long-acting sulfonamide, which is advantageous for less frequent dosing regimens in veterinary settings.[2] Following administration, it is generally well-absorbed and distributed throughout the body.[4] A key feature of long-acting sulfonamides is their high degree of plasma protein binding, which contributes to a prolonged half-life.[4] The primary route of elimination is through the kidneys.[4]

Publicly available, specific quantitative pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and half-life for this compound in various veterinary species are limited.[4] The pharmacokinetic profile can be influenced by factors such as animal species, formulation, and route of administration.[4] For instance, in poultry, disease states can alter the pharmacokinetic and residue elimination patterns of sulfonamides.[5]

Table 2: Illustrative Pharmacokinetic Parameters of a Related Sulfonamide (Sulfamethazine) in Swine

ParameterValueReference
Oral Half-life (h)7.19 - 16.88[6]
Clearance (ml/h/kg)13.78 - 39.74[6]
Volume of Distribution (L/kg)0.19 - 0.62[6]
Bioavailability (Oral)~86%[7]

Note: This data is for Sulfamethazine (B1682506) and is provided for illustrative purposes due to the limited availability of specific data for this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the MIC of this compound against veterinary bacterial pathogens using the broth microdilution method.

Materials:

  • Pure culture of the test bacterium

  • Appropriate liquid broth medium (e.g., Mueller-Hinton Broth)

  • This compound powder

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Bacterial Isolate Preparation: Grow a pure culture of the test bacterium on a suitable agar (B569324) medium.

  • Inoculum Preparation: Transfer several colonies to a liquid broth and incubate to achieve a turbidity corresponding to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.

  • Antimicrobial Dilution: Prepare a stock solution of this compound. Perform serial two-fold dilutions of the stock solution in the wells of a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate under appropriate atmospheric conditions and temperature (e.g., 37°C) for 18-24 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as determined by visual inspection or by measuring absorbance with a plate reader.[2]

Animal Pharmacokinetic Study

This protocol provides a generalized workflow for conducting a pharmacokinetic study of this compound in a target animal species.

Materials:

  • Healthy animals of the target species

  • This compound formulation for the intended route of administration (e.g., oral, intravenous)

  • Blood collection tubes (e.g., containing an anticoagulant)

  • Centrifuge

  • Analytical instrumentation for drug concentration analysis (e.g., HPLC)

Procedure:

  • Animal Model Selection: Select a relevant animal species based on the intended veterinary application (e.g., cattle, swine, poultry).[4]

  • Drug Administration: Administer a single dose of this compound via the intended clinical route.[4] For bioavailability studies, a crossover design with both intravenous and oral administration is necessary.[4]

  • Sample Collection: Collect blood samples at predetermined time points post-administration.[4] The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Separation: Separate plasma from the blood samples by centrifugation.[4]

  • Drug Concentration Analysis: Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Modeling: Use appropriate pharmacokinetic software to analyze the plasma concentration-time data.[4] Calculate key parameters including:

    • Cmax: Maximum plasma concentration

    • Tmax: Time to reach Cmax

    • AUC: Area under the plasma concentration-time curve

    • t½: Elimination half-life

    • Cl: Clearance

    • Vd: Volume of distribution

Visualizations

Sulfamethoxypyridazine_Mechanism_of_Action cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleic_Acids Nucleic Acid Synthesis (DNA, RNA) THF->Nucleic_Acids Amino_Acids Amino Acid Synthesis THF->Amino_Acids Growth Bacterial Growth & Proliferation Nucleic_Acids->Growth Amino_Acids->Growth This compound This compound This compound->DHPS Competitively Inhibits MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Culture 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation 3. Inoculate Microtiter Plate with Bacterial Suspension Bacterial_Culture->Inoculation Drug_Dilution 2. Prepare Serial Dilutions of This compound in Microtiter Plate Drug_Dilution->Inoculation Incubation 4. Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation 5. Observe for Bacterial Growth (Visual or Spectrophotometric) Incubation->Observation MIC_Determination 6. Determine MIC (Lowest concentration with no visible growth) Observation->MIC_Determination

References

Troubleshooting & Optimization

Troubleshooting Sulfamethoxypyridazine peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Sulfamethoxypyridazine Peak Tailing

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the reverse-phase HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated or "tailing" trailing edge.[1] This distortion indicates inefficiencies or undesirable interactions within the HPLC system.[1] It is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical, or Gaussian, peak has a Tf of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing.[2][3]

Q2: Why is my this compound peak specifically showing tailing?

This compound, like other sulfonamides, contains basic amine functional groups. In reverse-phase HPLC using silica-based columns, these basic groups can engage in strong secondary interactions with acidic residual silanol (B1196071) groups (Si-OH) on the stationary phase surface.[3][4][5] This secondary retention mechanism is a primary cause of peak tailing for basic compounds, as some analyte molecules are retained longer than others, creating the characteristic tail.[3][6]

Q3: How does the mobile phase pH influence the peak shape of this compound?

Mobile phase pH is a critical factor. At a mid-range pH (e.g., > 4), the acidic silanol groups on the silica (B1680970) surface become ionized (Si-O⁻), creating strong ionic attractions with the protonated basic this compound molecules.[1][7] To minimize this interaction, it is often recommended to lower the mobile phase pH to below 3.[4][8][9] At this low pH, the silanol groups are protonated (neutral, Si-OH), significantly reducing the unwanted secondary ionic interactions and resulting in a more symmetrical peak.[8][9]

Q4: Can the choice of HPLC column cause peak tailing?

Absolutely. The column is a frequent source of peak shape problems. Key factors include:

  • Column Chemistry: Older, Type A silica columns contain more metal impurities and acidic silanols, making them prone to causing tailing with basic compounds.[4][10] Modern, high-purity Type B silica columns that are "end-capped" are designed to minimize these active sites.[1][8] End-capping chemically treats the silica surface to block many of the residual silanols.[3][8]

  • Column Degradation: Over time, or with the use of aggressive mobile phases, the stationary phase can degrade, exposing more active silanol sites.[2]

  • Column Contamination: A buildup of strongly retained sample matrix components can create active sites that cause tailing.[2]

Q5: My chromatogram shows tailing for all peaks, not just this compound. What could be the cause?

If all peaks in the chromatogram exhibit tailing, the problem is likely systemic rather than a specific chemical interaction. Common causes include:

  • Extra-Column Volume: Excessive volume from long or wide-diameter connection tubing, or a large detector flow cell, can cause band broadening and peak tailing.[1][2][8]

  • Column Void: A physical void or channel in the packing material at the column inlet can distort the sample band, leading to poor peak shape for all analytes.[8] This can be caused by pressure shocks or operating at an improper pH.[8]

  • Blocked Frit: A partially blocked inlet frit on the column can distort the flow path of the sample, affecting all peaks similarly.[11]

Q6: Could my sample preparation or injection technique be the problem?

Yes, sample-related issues can lead to peak distortion.

  • Sample Overload: Injecting too high a concentration or volume of the sample can saturate the column, leading to peak shape issues, including tailing.[2][8] A simple test is to dilute the sample and see if the peak shape improves.[8]

  • Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks.[2] It is always best to dissolve the sample in the mobile phase itself whenever possible.[12]

Troubleshooting Guide

This step-by-step guide will help you systematically identify and resolve the cause of this compound peak tailing.

Diagram: Troubleshooting Workflow for Peak Tailing

G A Peak Tailing Observed for This compound B Do all peaks tail? A->B C YES: Systemic Issue Likely B->C Yes D NO: Analyte-Specific Issue B->D No E Check for Extra-Column Volume (tubing, connections). Inspect for Column Void/ Blocked Frit. C->E F Primary Suspect: Secondary Silanol Interactions D->F G Step 1: Modify Mobile Phase - Lower pH to 2.5-3.0 - Increase buffer strength - Add competing base (e.g., TEA) F->G H Peak Shape Improved? G->H I YES: Problem Solved. Optimize & Validate Method. H->I Yes J NO: Evaluate Column H->J No K Step 2: Column Evaluation - Use End-Capped/Type B Column - Flush column to remove contaminants - Replace with new column J->K L Peak Shape Improved? K->L M YES: Old column was the issue. Implement column care protocol. L->M Yes N NO: Check Sample Parameters L->N No O Step 3: Sample Check - Reduce injection volume/concentration - Ensure sample solvent matches mobile phase N->O

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Diagram: Analyte-Stationary Phase Interactions

G cluster_0 Ideal Hydrophobic Interaction (Symmetrical Peak) cluster_1 Secondary Ionic Interaction (Peak Tailing) Analyte1 This compound (Protonated Base) C18_1 C18 Chain Analyte1->C18_1  Hydrophobic Retention Silica1 Silica Surface Analyte2 This compound (Protonated Base) C18_2 C18 Chain Analyte2->C18_2  Hydrophobic Retention Silanol Ionized Silanol Group (Si-O⁻) Analyte2->Silanol  Ionic Interaction (Causes Tailing) Silica2 Silica Surface

Caption: Chemical interactions leading to ideal vs. tailing peaks.

Data Summary Tables

Table 1: Interpretation of USP Tailing Factor (Tf)

Tailing Factor (Tf)Peak Shape DescriptionRecommendation
1.0Perfectly Symmetrical (Gaussian)Ideal
1.0 - 1.2Near SymmetricalExcellent; acceptable for most applications.
1.2 - 1.5Noticeable TailingAcceptable for some assays, but indicates room for method improvement.[3]
> 1.5Significant TailingUnacceptable for quantitative analysis; troubleshooting is required.

Table 2: Troubleshooting Summary for this compound Peak Tailing

SymptomProbable CauseRecommended Action
Only the this compound peak tails.Secondary interaction with silanol groups.[1][4]Lower mobile phase pH to < 3.0. Use an end-capped column. Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase.[2]
Only the this compound peak tails.Mobile phase pH is too close to the analyte's pKa.[1]Adjust mobile phase pH to be at least 2 units away from the pKa.[12]
All peaks tail, especially early eluters.Extra-column band broadening.[2]Minimize tubing length and internal diameter. Check all fittings for proper connection.
All peaks tail or are distorted.Column void or contamination at inlet.[8]Replace the column guard. If no guard is used, attempt to flush the column in the reverse direction.[3] If the problem persists, replace the column.
Peak shape worsens with increasing concentration.Mass overload.[8]Dilute the sample or reduce the injection volume.

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Minimize Tailing

  • Objective: To evaluate the effect of lowering mobile phase pH on the peak shape of this compound.

  • Materials:

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

    • This compound standard solution

    • HPLC-grade acetonitrile (B52724) and water

    • Formic acid or Trifluoroacetic acid (TFA)

  • Methodology:

    • Baseline Condition: Prepare a mobile phase of Acetonitrile:Water (e.g., 40:60 v/v) without any pH modifier.

    • Equilibrate the column with the baseline mobile phase for at least 20 column volumes.

    • Inject the this compound standard and record the chromatogram. Calculate the Tailing Factor (Tf).

    • Test Condition: Prepare a modified aqueous phase containing 0.1% formic acid (v/v). The final mobile phase will be Acetonitrile:(Water with 0.1% Formic Acid) (40:60 v/v). This will result in a pH of approximately 2.7.

    • Equilibrate the column thoroughly with the new, acidic mobile phase.

    • Inject the same standard solution and record the chromatogram. Calculate the new Tailing Factor.

  • Expected Results: A significant reduction in the Tailing Factor (closer to 1.0) is expected under the acidic mobile phase condition due to the suppression of silanol ionization.[9]

Protocol 2: Column Flushing and Regeneration

  • Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

  • Materials:

    • HPLC system

    • Contaminated HPLC column

    • HPLC-grade solvents: Water, Isopropanol, Acetonitrile, Methanol

  • Methodology:

    • Disconnect the column from the detector to avoid contamination.

    • Reverse the direction of flow through the column (connect the outlet to the pump). Warning: Check column manufacturer's instructions to ensure the column can be back-flushed.

    • Set the flow rate to a low value (e.g., 0.5 mL/min).

    • Flush the column sequentially with 20 column volumes of the following solvents:

      • Mobile phase without buffer salts (e.g., Water/Acetonitrile)

      • 100% Water

      • 100% Isopropanol

      • 100% Acetonitrile

      • 100% Methanol

    • Return the column to the original flow direction.

    • Equilibrate the column with the analytical mobile phase until a stable baseline is achieved.

    • Inject a standard to re-evaluate performance.

  • Expected Results: If the tailing was caused by contamination, peak shape should improve. If not, the column packing itself may be irreversibly damaged.[2]

References

Technical Support Center: Optimizing Sulfamethoxypyridazine Extraction from Soil & Sediment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Sulfamethoxypyridazine from soil and sediment samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My recovery of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low recovery is a common issue and can be attributed to several factors:

  • Strong Analyte-Matrix Interactions: this compound can bind tightly to soil and sediment components, especially those with high organic matter or clay content. The aging of the contaminant in the matrix can also lead to sequestration, making extraction more difficult.[1][2]

  • Inefficient Extraction Method: The chosen extraction technique may not be vigorous enough to overcome the analyte-matrix interactions.

  • Suboptimal Extraction Parameters: Parameters such as solvent composition, pH, temperature, and extraction time play a crucial role and may need optimization.

  • Analyte Degradation: this compound may degrade during the extraction process, especially at high temperatures.

Troubleshooting Steps:

  • Optimize Extraction Solvent: A mixture of an organic solvent and an aqueous buffer is often effective. Acetonitrile (B52724) or methanol (B129727) mixed with a buffer of pH 9 has been shown to be suitable for sulfonamides.[1][2] For Pressurized Liquid Extraction (PLE), a mixture of buffered water (pH 8.8) and acetonitrile (85:15) has been used effectively.[3][4]

  • Adjust the pH: The pH of the extraction solvent can influence the charge of both the analyte and the soil/sediment matrix, affecting adsorption. While some studies suggest that pH has a minimal effect on extraction efficiency for aged residues[3][4], for other sulfonamides, a slightly alkaline pH (e.g., pH 9) has been found to be optimal.[1][2]

  • Increase Extraction Temperature (for PLE): For aged residues, increasing the temperature during Pressurized Liquid Extraction (PLE) from 100°C to 200°C can significantly improve extraction efficiency, in some cases by a factor of six.[3][4] However, be mindful of potential analyte degradation at very high temperatures.

  • Consider a More Vigorous Extraction Technique: If you are using a less aggressive method like conventional shaking, consider switching to Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), or Pressurized Liquid Extraction (PLE). MAE has been found to be particularly suitable for extracting aged sulfonamide residues from soils.[1][2]

  • Evaluate Sample Aging: Be aware that recovery rates can decrease substantially as the contact time between the analyte and the soil increases.[3][4] For freshly spiked samples, recovery is generally higher.

Q2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I minimize these?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in the analysis of complex samples like soil and sediment extracts.

Troubleshooting Steps:

  • Incorporate a Sample Cleanup Step: Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up extracts before chromatographic analysis.[4][5][6] It helps in removing interfering co-extractives.

  • Use Isotope-Labeled Internal Standards: The use of isotopically labeled internal standards can help to compensate for matrix effects during quantification.

  • Dilute the Extract: If the concentration of this compound is sufficiently high, diluting the extract can reduce the concentration of interfering matrix components.

  • Optimize Chromatographic Conditions: Adjusting the mobile phase composition, gradient, and column chemistry can help to separate the analyte from interfering compounds.

Q3: Which extraction method is best for aged this compound residues in soil?

A3: For aged residues, more exhaustive extraction techniques are generally required.

  • Microwave-Assisted Extraction (MAE): Studies have shown that MAE is one of the most suitable techniques for extracting aged sulfonamide residues from soils.[1][2]

  • Pressurized Liquid Extraction (PLE): PLE is also a powerful technique, especially when using elevated temperatures (e.g., 200°C), which can significantly enhance the extraction of aged residues.[3][4]

Conventional mechanical shaking may not be sufficient for aged samples due to the strong binding of the analyte to the soil matrix over time.[1][2]

Experimental Protocols

Pressurized Liquid Extraction (PLE) for this compound in Soil

This protocol is based on a method developed for the extraction of sulfonamides from aged soil samples.[3][4]

Materials:

  • Pressurized Liquid Extraction (PLE) system

  • Extraction cells

  • Diatomaceous earth or sand

  • Extraction solvent: Buffered water (pH 8.8) and acetonitrile (85:15, v/v)

  • Soil sample, air-dried and sieved

Procedure:

  • Mix the soil sample with an equal amount of diatomaceous earth or sand.

  • Pack the mixture into the PLE extraction cell.

  • Place the cell in the PLE system.

  • Set the extraction parameters:

    • Solvent: Buffered water (pH 8.8) : Acetonitrile (85:15)

    • Temperature: 200°C

    • Pressure: 100 bar

    • Static extraction time: 5 minutes

    • Number of cycles: 1

  • Collect the extract.

  • The extract can then be concentrated and subjected to a cleanup step, such as Solid-Phase Extraction (SPE), before analysis by LC-MS/MS.

Microwave-Assisted Extraction (MAE) for this compound in Soil

This protocol is based on a method found to be effective for aged sulfonamide residues.[1][2]

Materials:

  • Microwave extraction system

  • Extraction vessels

  • Extraction solvent: Acetonitrile : Buffer pH 9 (20:80, v/v)

  • Soil sample, air-dried and sieved

Procedure:

  • Weigh a representative amount of the soil sample (e.g., 2-5 g) into the microwave extraction vessel.

  • Add the extraction solvent (e.g., 20 mL).

  • Seal the vessel and place it in the microwave extraction system.

  • Set the microwave program:

    • Power: (e.g., 800-1000 W)

    • Temperature: (e.g., 100-120°C)

    • Ramp time: (e.g., 5 minutes)

    • Hold time: (e.g., 10-15 minutes)

  • After extraction, allow the vessel to cool.

  • Filter or centrifuge the extract to separate the solid phase.

  • The supernatant can then be further processed (e.g., SPE cleanup) for analysis.

Data Presentation

Table 1: Comparison of Extraction Methods and Recoveries for Sulfonamides in Soil

Extraction MethodSoil TypeAnalyteSpiking LevelSolventRecovery (%)Reference
Pressurized Liquid Extraction (PLE)Grassland Soil (Aged)SulfadiazineField incurredBuffered water (pH 8.8):Acetonitrile (85:15)Not specified, but method was optimized for aged residues[3][4]
Microwave-Assisted Extraction (MAE)Various Agricultural Soils (Aged 3 months)Sulfadimethoxine (SDM)Not specifiedAcetonitrile:Buffer pH 9 (20:80)42 - 64[1][2]
Microwave-Assisted Extraction (MAE)Various Agricultural Soils (Aged 3 months)Sulfathiazole (STZ)Not specifiedAcetonitrile:Buffer pH 9 (20:80)15 - 25[1][2]
Ultrasound Probe-Assisted ExtractionFreshly Contaminated SoilsVarious SulfonamidesNot specifiedNot specifiedSimilar to other methods for fresh samples[1]
Conventional Mechanical ShakingFreshly Contaminated SoilsVarious SulfonamidesNot specifiedNot specifiedSimilar to other methods for fresh samples[1]

Visualizations

Extraction_Optimization_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Method Selection & Optimization cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample Soil/Sediment Sample Homogenize Homogenization & Sieving Sample->Homogenize Spike Spiking (for recovery test) Homogenize->Spike Extraction Select Extraction Method (PLE, MAE, UAE) Spike->Extraction Solvent Optimize Solvent (Type, Ratio, pH) Extraction->Solvent Params Optimize Parameters (Temp, Time, Pressure) Solvent->Params Cleanup Solid-Phase Extraction (SPE) Params->Cleanup Concentrate Concentration Cleanup->Concentrate Analysis LC-MS/MS Analysis Concentrate->Analysis Quantify Quantification Analysis->Quantify

Caption: Workflow for optimizing this compound extraction.

This technical support guide provides a starting point for optimizing the extraction of this compound from complex environmental matrices. It is important to note that the optimal conditions may vary depending on the specific characteristics of the soil or sediment sample. Therefore, method validation with appropriate quality control samples is essential for obtaining accurate and reliable results.

References

Technical Support Center: Strategies to Improve the Solubility of Sulfamethoxypyridazine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice to enhance the solubility of Sulfamethoxypyridazine for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a long-acting sulfonamide antibiotic.[1][2][3] Like many sulfonamides, it has low aqueous solubility due to its crystalline structure and intermolecular hydrogen bonds.[4] This poor solubility can lead to precipitation in aqueous assay buffers, resulting in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What are the key physicochemical properties of this compound I should be aware of?

Understanding the following properties is crucial for developing an effective solubilization strategy:

PropertyValueSource
Molecular Weight280.3 g/mol [3][5][6][7]
pKa6.7[6]
Water Solubility579.5 mg/L (at 25°C)[7]
LogP0.89[8]

The pKa of 6.7 indicates that the ionization state of this compound, and therefore its solubility, is highly dependent on the pH of the solution.[4][6]

Troubleshooting Guide: Common Solubility Issues

Problem: My this compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer.

  • Initial Steps:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally less than 1%, to avoid solvent effects on the biological system.[4]

    • Review Compound's pKa: The pKa of 6.7 suggests that solubility will be lowest near this pH and will increase at more acidic or basic pH values.[6]

    • Temperature Equilibration: Make sure your stock solution and assay buffer are at the same temperature before mixing to prevent precipitation due to temperature changes.[4]

  • Advanced Troubleshooting:

    • Micro-precipitation: The compound might be forming small, invisible precipitates. Centrifuge your final solution at high speed and measure the concentration in the supernatant to determine the actual soluble amount.

    • Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware. Including a non-ionic surfactant like Tween-20 (at a concentration that doesn't interfere with the assay) can also help prevent this.[4]

Problem: I am observing inconsistent results in my assay, which I suspect is due to poor solubility.

  • Possible Cause: The compound may be slowly precipitating over the course of the experiment.

  • Solution: Prepare fresh dilutions of the compound immediately before each experiment.[4] Avoid storing dilute aqueous solutions for more than a day.[5]

Detailed Solubilization Strategies

Using Organic Cosolvents

The most common initial strategy is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer.

Q: Which organic solvents are recommended for this compound?

A: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions.[5] Ethanol can also be used, but the solubility is significantly lower.[5]

Quantitative Data: Solubility in Organic Solvents

SolventSolubilitySource
DMSO~50-65 mg/mL[2][5][9]
DMF~50 mg/mL[5]
Ethanol~0.3 mg/mL[5]
Experimental Protocol: Preparing a DMSO Stock Solution
  • Weigh the desired amount of solid this compound.

  • Add a sufficient volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).[2][5]

  • Vortex or sonicate the mixture until the solid is completely dissolved. Purging with an inert gas before sealing can improve stability.[5]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Workflow for Using a Cosolvent

G start Start: Need to dissolve This compound prep_stock Prepare a high-concentration stock solution in DMSO (e.g., 50 mg/mL) start->prep_stock dilute Serially dilute stock solution into aqueous assay buffer prep_stock->dilute check_precipitate Observe for precipitation dilute->check_precipitate no_precipitate No Precipitation: Proceed with assay check_precipitate->no_precipitate Clear Solution precipitate Precipitation Occurs check_precipitate->precipitate Cloudy/Solid troubleshoot Troubleshoot: - Lower final concentration - Try alternative strategy (pH, Cyclodextrin) precipitate->troubleshoot

Decision workflow for using a DMSO cosolvent.
pH Adjustment

Adjusting the pH of the assay buffer can significantly increase the solubility of this compound by ionizing the molecule.

Q: What is the optimal pH range to improve the solubility of this compound?

A: With a pKa of 6.7, this compound is a weak acid.[6] Increasing the pH above 7 will deprotonate the sulfonamide group, forming a more soluble anionic species. Decreasing the pH will protonate the amino group, also increasing solubility. Therefore, moving the pH away from the 5-7 range should improve solubility.

Quantitative Data: Solubility in Aqueous Solutions at 37°C

pHSolubility (mg/100 mL)Molarity (approx.)Source
5.01103.92 mM[6]
6.01204.28 mM[6]
6.51475.24 mM[6]

Note: The compound is freely soluble in aqueous solutions of alkali hydroxides (e.g., NaOH).[6]

Experimental Protocol: pH Modification
  • Prepare a series of buffers with a range of pH values (e.g., pH 7.4, 8.0, 8.5).

  • Add an excess amount of this compound to a known volume of each buffer.

  • Stir the mixtures at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Filter or centrifuge the samples to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

Important Consideration: Ensure that the chosen pH is compatible with your in vitro assay system (e.g., cell viability, enzyme activity).

Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their central cavity to form water-soluble inclusion complexes.[10]

Q: Which cyclodextrins are effective for sulfonamides?

A: Studies on other sulfonamides like sulfamethoxazole (B1682508) have shown that β-cyclodextrin (β-CD) and its derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can significantly enhance solubility.[11][12] The formation of these inclusion complexes can improve the dissolution rate and bioavailability.[13][14]

Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex (Kneading Method)
  • Place the calculated amounts of this compound and β-cyclodextrin (typically at a 1:1 molar ratio) in a mortar.

  • Add a small amount of a water-alcohol mixture to form a paste.

  • Knead the paste thoroughly for 45-60 minutes.

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The resulting powder is the inclusion complex, which can then be dissolved in the aqueous assay buffer.

Logical Flow for Solubility Enhancement Strategy Selection

G start Start: Poor Solubility in Assay Buffer strategy1 Strategy 1: Use Organic Cosolvent (e.g., <1% DMSO) start->strategy1 check1 Sufficiently Soluble? strategy1->check1 strategy2 Strategy 2: Adjust Buffer pH (Check Assay Compatibility) check1->strategy2 No success Proceed with Experiment check1->success Yes check2 Sufficiently Soluble? strategy2->check2 strategy3 Strategy 3: Use Cyclodextrin Complexation check2->strategy3 No check2->success Yes strategy3->success Yes fail Re-evaluate compound or consider derivatization strategy3->fail No

A stepwise approach to selecting a solubilization strategy.

References

Method development challenges for simultaneous analysis of multiple sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Simultaneous Analysis of Multiple Sulfonamides

Welcome to the technical support center for method development and troubleshooting for the simultaneous analysis of multiple sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the simultaneous analysis of multiple sulfonamides using chromatographic methods.

1. Poor Chromatographic Resolution or Co-eluting Peaks

  • Question: My chromatogram shows poor separation between several sulfonamide peaks. How can I improve the resolution?

    Answer: Poor resolution is a common issue when analyzing structurally similar compounds like sulfonamides. Here are several strategies to improve peak separation:

    • Optimize the Mobile Phase:

      • Adjust Organic Modifier: Experiment with different organic solvents like acetonitrile (B52724) and methanol (B129727), as they offer different selectivities. You can also try a ternary mixture (e.g., water/acetonitrile/methanol).[1]

      • Modify the pH: The ionization state of sulfonamides is pH-dependent, which significantly affects their retention.[2] Systematically evaluate the separation at different pH values (e.g., in 0.5 pH unit increments from 2.5 to 7.5).[1]

      • Gradient Optimization: A steep gradient may not provide enough time for the separation of closely eluting peaks. Try using a shallower gradient, especially in the region where the target sulfonamides are eluting.[1][3]

    • Change the Stationary Phase:

      • If mobile phase optimization is insufficient, consider a column with a different chemistry. For example, a phenyl-hexyl column can offer different selectivity for aromatic compounds compared to a standard C18 column.[1] Sometimes, coupling two columns with different selectivities in series can achieve the desired separation.[4]

    • Adjust Temperature:

      • Increasing the column temperature can sometimes improve peak shape and resolution, although its effect on selectivity should be evaluated.[4]

2. Asymmetric Peak Shape (Peak Tailing)

  • Question: I am observing significant peak tailing for my sulfonamide analytes. What is the cause and how can I fix it?

    Answer: Peak tailing is often caused by secondary interactions between the basic functional groups of sulfonamides and residual acidic silanol (B1196071) groups on the surface of silica-based columns.[5][6] This is a common problem that can compromise resolution and quantification.[5][7]

    • Lower the Mobile Phase pH: Operating at a low pH (e.g., below 3) protonates the basic functional groups on the analytes and keeps the silanol groups non-ionized, which minimizes these secondary interactions.[1][6]

    • Use a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA) (e.g., 0.1%), to the mobile phase can mask the active silanol sites and improve peak shape.[1]

    • Utilize a Highly Deactivated Column: Modern, end-capped columns are designed to have minimal residual silanol activity. Using a high-purity, end-capped column is highly recommended for analyzing polar and basic compounds like sulfonamides.[6][8]

    • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[7][8]

    • Inspect for Column Bed Deformation: A void at the column inlet or a blocked frit can cause peak distortion. If you suspect this, replacing the column is the best course of action.[6][7]

3. Low Analyte Recovery

  • Question: My recovery rates for some sulfonamides are consistently low. What steps can I take to improve them?

    Answer: Low recovery is often related to the sample preparation and extraction steps. The complexity of the sample matrix plays a significant role.[9]

    • Optimize Extraction Solvent and pH: The choice of extraction solvent is critical. For sulfonamides, solvents like ethyl acetate (B1210297) or acetonitrile are commonly used.[10][11] The pH of the sample during extraction can also significantly impact the recovery of different sulfonamides due to their varying pKa values.

    • Select an Appropriate Sample Preparation Technique: For complex matrices, a cleanup step is crucial.

      • Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating sulfonamides from various samples.[9][12][13] Different SPE sorbents (e.g., Oasis HLB, C18) can be tested to find the one that provides the best recovery for your specific analytes.[12][13]

      • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is gaining popularity for multi-residue analysis in food matrices due to its simplicity and efficiency.[11][14][15]

      • Liquid-Liquid Extraction (LLE): While a classic technique, LLE can sometimes suffer from disadvantages like large solvent consumption and potential for analyte loss.[9] Miniaturized versions like dispersive liquid-liquid microextraction (DLLME) can be more efficient.[12][16][17]

    • Prevent Degradation: Ensure samples are handled and stored correctly to prevent degradation. For instance, collecting samples in amber glass bottles can prevent photodegradation, and storing them at 4°C is recommended.[13]

4. Signal Suppression or Enhancement in LC-MS/MS (Matrix Effects)

  • Question: I am experiencing significant ion suppression for my analytes when analyzing complex samples with LC-MS/MS. How can I mitigate these matrix effects?

    Answer: Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS analysis.[18][19] They occur when co-eluting components from the sample matrix interfere with the ionization of the target analytes.[18][19][20]

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before they enter the mass spectrometer.[21] This can be achieved by optimizing your SPE or QuEChERS procedure.

    • Chromatographic Separation: Enhance the chromatographic separation to ensure that the sulfonamides elute in a region free from major matrix components. Modifying the gradient or changing the column can help achieve this.

    • Use Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the analytes is the gold standard for compensating for matrix effects, as they will be affected in the same way as the target analyte.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes. This helps to compensate for the signal suppression or enhancement caused by the matrix.[22]

    • Dilute the Sample: If the analyte concentrations are high enough, simply diluting the sample extract can reduce the concentration of interfering matrix components and thus lessen the matrix effect.[23]

    • Change Ionization Source: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects, as they have different ionization mechanisms.[20]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the simultaneous analysis of multiple sulfonamides? A1: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used techniques.[13][21] HPLC-UV is a robust and cost-effective method suitable for samples with higher concentrations.[13] LC-MS/MS is the gold standard for trace-level quantification and confirmation due to its high sensitivity and selectivity.[13][21][24]

Q2: Why is sample preparation so critical for sulfonamide analysis? A2: Sample preparation is a crucial step, especially for complex matrices like food, soil, and biological fluids.[9][12] The main goals are to extract the sulfonamides from the matrix, remove interfering substances that can cause matrix effects, and concentrate the analytes to a level that can be detected by the instrument.[13][21] A well-optimized sample preparation protocol is key to achieving accurate and reliable results.

Q3: What is the QuEChERS method and why is it used for sulfonamide analysis? A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an extraction step with a solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE). It has become popular for the multi-residue analysis of pesticides and veterinary drugs, including sulfonamides, in food matrices because it is faster, easier, and uses less solvent than traditional methods.[11][14][15]

Q4: How do I choose the right mobile phase pH for my sulfonamide separation? A4: Sulfonamides are amphoteric compounds, meaning they can exist as cations, neutral molecules, or anions depending on the pH.[2] Their retention in reversed-phase chromatography is highly dependent on their ionization state. Therefore, adjusting the mobile phase pH is a powerful tool to optimize separation. A good starting point is to test pH values around the pKa values of the sulfonamides of interest. A low pH (e.g., 2.5-4) is often used to ensure good peak shape for these basic compounds.[1][6]

Q5: What are acceptable recovery and precision values for a validated method? A5: Acceptable values can vary depending on the regulatory guidelines and the concentration levels being measured. Generally, for multi-residue analysis, mean recoveries in the range of 70-120% with a relative standard deviation (RSD) of ≤20% are often considered acceptable. For instance, one study on 24 sulfonamides reported average recoveries of 67.6%–103.8% with RSDs of 0.80–9.23%.[25] Another study on fish tissue reported recoveries of 75-94%.[11]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Sulfonamide Analysis

TechniqueCommon MatricesAdvantagesDisadvantagesTypical Recoveries (%)Reference
Solid-Phase Extraction (SPE) Water, Milk, Tissues, SoilHigh enrichment factor, good cleanup, automation possibleCan be time-consuming and require method development60 - 130%[12][13][22]
QuEChERS Food (Fish, Pastries, Honey), TissuesFast, easy, low solvent use, effectiveMay require optimization for different matrices67 - 112%[11][15][25]
Liquid-Liquid Extraction (LLE) Water, EggsSimple, established techniqueHigh solvent consumption, potential for emulsions and analyte lossVariable[9][12]
Dispersive Liquid-Liquid Microextraction (DLLME) Water, SeafoodFast, low solvent use, high enrichment factorBest for relatively simple matrices80 - 116%[12][16][17]

Table 2: Typical LC-MS/MS Method Performance for Sulfonamide Analysis

MatrixNumber of SulfonamidesLOQ RangeRecovery Range (%)Reference
Water191.2 - 7.6 ng/L74.3 - 118%[26]
Instant Pastries240.02 - 0.45 µg/kg67.6 - 103.8%[25]
Fish Tissue42.01 - 3.13 µg/kg (as CCβ)75 - 94%[11]
Animal Tissues2211 - 88 µg/kg88 - 112%[15]
Soil23+2 - 5 µg/kg60 - 120%[27]

LOQ: Limit of Quantitation; CCβ: Detection Capability

Experimental Protocols

Protocol 1: SPE-LC-MS/MS for Sulfonamides in Water (Based on[13][26])

  • Sample Preparation (Solid-Phase Extraction):

    • Filter a 500 mL water sample.

    • Add EDTA to a final concentration of 0.5 g/L and adjust the pH to between 4 and 7.

    • Spike the sample with appropriate internal standards.

    • Condition an Oasis HLB SPE cartridge (e.g., 500 mg, 6 mL) with methanol followed by reagent water.

    • Load the water sample onto the cartridge at a slow flow rate.

    • Wash the cartridge to remove interferences.

    • Elute the sulfonamides with methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UPLC system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute all analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions per analyte for quantification and confirmation.

Visualizations

References

Addressing poor reproducibility in Sulfamethoxypyridazine antibacterial assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and standardized protocols to address common reproducibility issues encountered in Sulfamethoxypyridazine antibacterial susceptibility testing.

Troubleshooting Guide & FAQs

This section addresses specific issues researchers may face during their experiments in a question-and-answer format.


Q1: Why are my Minimum Inhibitory Concentration (MIC) values for this compound inconsistent across experiments?

Inconsistent MIC values are a common issue stemming from multiple potential factors.[1] Reproducibility can be affected by the antimicrobial agent's concentration, inoculum size, and variations in testing methodology.[2] To diagnose the source of variability, use a systematic approach.

Below is a logical workflow to help identify the source of poor reproducibility.

Troubleshooting_Workflow cluster_inoculum Inoculum Issues cluster_media Media & Reagent Issues cluster_protocol Protocol Deviations cluster_reading Interpretation Errors Start Poor Reproducibility Observed (Inconsistent MICs/Zones) Inoculum Step 1: Verify Inoculum Start->Inoculum Media Step 2: Check Media & Reagents Inoculum->Media Inoculum_Density Is inoculum standardized to 0.5 McFarland? Inoculum->Inoculum_Density Check Inoculum_Viability Is the culture fresh and viable? Inoculum->Inoculum_Viability Check Protocol Step 3: Review Protocol Execution Media->Protocol Media_Comp Is Mueller-Hinton Agar (B569324)/Broth used? (Low thymidine (B127349) content is crucial) Media->Media_Comp Check Drug_Stock Is this compound stock freshly prepared and stored correctly? Media->Drug_Stock Check pH_Level Is media pH within the recommended range? Media->pH_Level Check Reading Step 4: Standardize Result Interpretation Protocol->Reading Incubation_Time Consistent incubation time? (16-20 hours) Protocol->Incubation_Time Check Incubation_Temp Consistent incubation temperature? (35-37°C) Protocol->Incubation_Temp Check Dilution_Error Are serial dilutions accurate? Protocol->Dilution_Error Check Endpoint_Reading Is the MIC endpoint (no visible growth) read consistently? Reading->Endpoint_Reading Check Zone_Measurement Are zone diameters measured accurately (for disk diffusion)? Reading->Zone_Measurement Check

Caption: A troubleshooting workflow for diagnosing poor reproducibility.


Q2: My zone of inhibition diameters in the Kirby-Bauer (disk diffusion) assay are not reproducible. What are the common causes?

Variability in zone diameters is often linked to factors that influence antibiotic diffusion and bacterial growth.[3] Key factors include the composition and depth of the agar medium, the potency of the antibiotic disks, the density of the inoculum, and incubation conditions like time and temperature.[1] Using automated zone readers can decrease the standard deviation of measurements and improve precision.[4]


Q3: I'm observing unexpected resistance to this compound. Could my assay be flawed?

While true resistance is possible, apparent resistance can be an artifact of the experimental setup. A common issue for sulfonamides is the composition of the medium. Media with high levels of thymidine can interfere with the drug's mechanism of action, allowing bacteria to bypass the folic acid synthesis inhibition and grow, thus appearing resistant.[5] Always use Mueller-Hinton Agar (MHA) or Broth (MHB) with low thymidine content for sulfonamide testing.[5] Additionally, an overly dense inoculum can lead to falsely elevated MICs or smaller zones of inhibition, mimicking resistance.[2]


Q4: What is the mechanism of action for this compound, and how might it affect my assay?

This compound is a sulfonamide antibiotic.[6] Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[7] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for producing nucleic acids.[7] This bacteriostatic action can be antagonized by substances in the growth medium, such as para-aminobenzoic acid (PABA), thymidine, and purines, leading to poor reproducibility if not controlled.

Mechanism_of_Action PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids This compound This compound This compound->DHPS Competitively Inhibits

Caption: this compound's inhibition of the bacterial folic acid pathway.


Q5: How critical is the inoculum preparation step for reproducibility?

The inoculum preparation is one of the most critical steps for ensuring reproducibility in any antimicrobial susceptibility test.[2] The density of the bacterial suspension must be standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] An inoculum that is too dense can overwhelm the antibiotic, leading to falsely high MICs or smaller inhibition zones.[2] Conversely, an inoculum that is too light can result in falsely low MICs or larger zones.


Data Presentation

The table below summarizes key experimental variables that can lead to poor reproducibility in this compound assays and their likely impact on the results.

Factor Potential Issue Likely Impact on MIC Value Likely Impact on Zone Diameter References
Inoculum Density Too high (>0.5 McFarland)Falsely High (Apparent Resistance)Smaller Zone[1][2]
Too low (<0.5 McFarland)Falsely Low (Apparent Susceptibility)Larger Zone[1][2]
Media Composition High thymidine/PABA contentFalsely High (Apparent Resistance)Smaller or No Zone[5]
Incorrect pHVariable / UnreliableVariable / Unreliable[2]
Incubation Time too short (<16 hours)Falsely Low (Insufficient Growth)Larger Zone[5][7]
Time too long (>20 hours)Falsely High (Drug Degradation/Resrowth)Smaller Zone[5][7]
Temperature incorrectSlower/faster growth affecting endpointVariable / Unreliable[1]
Antibiotic Stock Improper storage / degradationFalsely High (Lower Potency)Smaller Zone[8]
Inaccurate dilutionIncorrect MIC valuesIncorrect Zone Sizes[2]

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility. Below are detailed methodologies for key antibacterial assays.

Standardized Inoculum Preparation (0.5 McFarland Standard)

This protocol is a prerequisite for both MIC and disk diffusion assays.

  • Colony Selection: From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Suspension: Transfer the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth) or sterile saline.

  • Vortex: Vortex the tube thoroughly to create a smooth, homogenous suspension.

  • Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard by adding more bacteria or more sterile broth/saline. Visually compare the suspension to the standard against a white background with contrasting black lines. This turbidity is equivalent to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Final Dilution: For the assay, further dilute the standardized inoculum to the final required concentration as specified in the respective protocols.[7]

Broth Microdilution MIC Assay Protocol

This method determines the lowest concentration of an antimicrobial agent that inhibits visible bacterial growth.[9]

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_read Analysis Prep_Drug 1. Prepare Serial Dilutions of this compound in 96-well plate Prep_Inoculum 2. Prepare Standardized Inoculum (0.5 McFarland) and dilute to final concentration Prep_Drug->Prep_Inoculum Inoculate 3. Inoculate each well with bacterial suspension Prep_Inoculum->Inoculate Incubate 4. Incubate plate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC 5. Read results: MIC is the lowest concentration with no visible growth Incubate->Read_MIC

References

Technical Support Center: Optimization of Oral Dosage Forms for Enhanced Sulfamethoxypyridazine Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing oral dosage forms of Sulfamethoxypyridazine to enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a long-acting sulfonamide antibiotic.[1] Its therapeutic efficacy is often limited by poor oral bioavailability, primarily due to its low aqueous solubility.[2] This poor solubility hinders its dissolution in gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.

Q2: What are the key physicochemical properties of this compound that influence its bioavailability?

Q3: How is this compound classified according to the Biopharmaceutics Classification System (BCS)?

Given its low solubility, this compound is likely a BCS Class II (high permeability, low solubility) or Class IV (low permeability, low solubility) compound.[2] For BCS Class II drugs, the rate-limiting step for absorption is the dissolution of the drug.[4][5] For BCS Class IV drugs, both poor solubility and poor permeability present significant challenges to achieving adequate bioavailability.[2][6]

Q4: What are the common strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size through techniques like micronization and nanosuspension can enhance the dissolution rate.[4][5]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix can improve its wettability and dissolution.[3][7][8]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase the drug's solubility.[9]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[2]

Troubleshooting Guide

Issue 1: Low and variable drug concentration in plasma during in vivo pharmacokinetic studies.

This is a common manifestation of poor and erratic oral bioavailability. The following troubleshooting workflow can help identify the root cause and potential solutions.

G cluster_0 Troubleshooting Low Plasma Concentration A Low Plasma Concentration Observed B Is the drug fully dissolved in the dosing vehicle? A->B C Optimize Dosing Vehicle (e.g., co-solvents, surfactants) B->C No D Is the dissolution rate limiting absorption? B->D Yes E Enhance Dissolution Rate - Particle size reduction - Solid dispersion - Complexation D->E Yes F Is membrane permeability a limiting factor? D->F No G Incorporate Permeation Enhancers (Use with caution, assess safety) F->G Yes H Consider Pre-systemic Metabolism (First-pass effect) F->H No I Investigate Metabolic Pathways - In vitro metabolic stability assays H->I Yes

Caption: Troubleshooting workflow for low plasma concentrations.

Q&A for Issue 1:

  • Q: My in vivo study shows very low plasma concentrations of this compound. What should I check first? A: First, ensure that the drug is fully solubilized in the dosing vehicle. If the drug precipitates in the vehicle, the administered dose will be inconsistent and lower than intended. Consider optimizing the dosing vehicle using co-solvents or surfactants.

  • Q: I've confirmed complete dissolution in the dosing vehicle, but the plasma levels are still low. What's the next step? A: The next step is to investigate if the dissolution rate in the gastrointestinal tract is the limiting factor. Given this compound's poor aqueous solubility, this is a likely cause.[2] You should consider formulation strategies to enhance the dissolution rate, such as particle size reduction (micronization or nanosuspension), preparing a solid dispersion with a hydrophilic polymer, or forming an inclusion complex with cyclodextrins.[3][4]

  • Q: What if enhancing the dissolution rate doesn't significantly improve bioavailability? A: If dissolution enhancement is not sufficient, you should assess the drug's membrane permeability. An in vitro Caco-2 permeability assay can provide insights into its potential for intestinal absorption.[2] If permeability is low (indicating a potential BCS Class IV classification), you may need to consider the use of permeation enhancers, though their safety must be carefully evaluated.

  • Q: Could metabolism be the reason for low plasma concentrations? A: Yes, significant pre-systemic (first-pass) metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation. In vitro metabolic stability assays using liver microsomes or hepatocytes can help determine the extent of metabolism.

Issue 2: High variability in bioavailability between experimental subjects.

Q&A for Issue 2:

  • Q: What are the common causes of high variability in animal studies? A: Several factors can contribute to high variability:

    • Differences in Gastrointestinal Physiology: Variations in gastric pH, gastrointestinal motility, and food content can significantly impact drug dissolution and absorption. To minimize this, standardize experimental conditions, such as using animals of the same age and sex and implementing a consistent feeding protocol (e.g., overnight fasting before dosing).[2]

    • Inconsistent Dosing: Ensure accurate and consistent administration of the drug formulation for all subjects.

    • Genetic Polymorphisms in Metabolic Enzymes: If variability persists despite standardized conditions, consider the potential for genetic differences in drug-metabolizing enzymes.[2]

Experimental Protocols

In Vitro Permeability Assessment: Caco-2 Cell Assay

This assay evaluates the potential for a compound to be absorbed across the human intestinal epithelium.[2]

Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Study:

    • Add the test compound (dissolved in a transport buffer) to the apical (AP) side of the Transwell®.

    • At predetermined time points, collect samples from the basolateral (BL) side.

    • To assess active efflux, also perform the experiment in the reverse direction (BL to AP).

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both AP to BL and BL to AP directions. The efflux ratio (Papp(BL-AP) / Papp(AP-BL)) can indicate if the compound is a substrate for efflux transporters.

In Vivo Pharmacokinetic Study in Rodents

This study determines the plasma concentration-time profile of a drug after oral administration.

Methodology:

  • Animal Acclimatization and Fasting: Acclimatize the animals (e.g., rats or mice) to the experimental conditions. Fast the animals overnight before dosing, with free access to water.

  • Formulation Administration: Administer the this compound formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[2]

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration

    • Tmax: Time to reach Cmax

    • AUC: Area under the plasma concentration-time curve

    • t1/2: Elimination half-life[2]

Quantitative Data Summary

The following tables summarize quantitative data related to the analysis and formulation of sulfonamides.

Table 1: Comparison of Analytical Method Validation Parameters for this compound Determination

Parameter New UV-Vis Spectrophotometric Method HPLC-UV Method LC-MS/MS Method
Linearity Range 2 - 20 µg/mL 1.0 - 100.0 µg/mL[10] 1 - 500 ng/mL[10]
Correlation Coefficient (r²) > 0.999 > 0.999 > 0.998
Accuracy (% Recovery) 98.5% - 101.2% 99% - 105%[10] 95% - 105%
Precision (% RSD) < 2.0% < 2.0% < 15%
Limit of Detection (LOD) 0.25 µg/mL 0.18 µg/mL[10] 0.5 ng/mL
Limit of Quantification (LOQ) 0.75 µg/mL 0.55 µg/mL[10] 1.5 ng/mL

Data adapted from a comparative study on analytical methods.[10]

Table 2: Solubility Enhancement of Sulfamethoxazole (B1682508) (a related sulfonamide) using Solid Dispersions

Formulation Solubility (µg/mL) Fold Increase
Pure Sulfamethoxazole ~19-20 -
Solid Dispersion with PVP K30 95.80 ~5-fold
Solid Dispersion with HPMC E15 94.67 ~5-fold
Solid Dispersion with Mannitol Not specified, but lower than PVP K30 and HPMC E15 < 5-fold

Data from a study on enhancing the solubility of Sulfamethoxazole.[3]

Visualizations

The following diagram illustrates the common strategies for enhancing the bioavailability of poorly soluble drugs like this compound.

G cluster_1 Bioavailability Enhancement Strategies cluster_B cluster_C cluster_D A Poorly Soluble Drug (e.g., this compound) B Physical Modifications A->B C Chemical Modifications A->C D Formulation Approaches A->D B1 Particle Size Reduction - Micronization - Nanosuspension B->B1 B2 Modification of Crystal Habit - Polymorphs - Amorphous form B->B2 C1 Salt Formation C->C1 C2 Prodrugs C->C2 D1 Solid Dispersions D->D1 D2 Complexation (e.g., Cyclodextrins) D->D2 D3 Lipid-Based Systems (e.g., SEDDS) D->D3

Caption: Strategies to enhance the bioavailability of this compound.

References

Technical Support Center: Optimizing HPLC Analysis of Sulfamethoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on reducing solvent consumption in the High-Performance Liquid Chromatography (HPLC) analysis of Sulfamethoxypyridazine. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate greener and more efficient analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce solvent consumption in the HPLC analysis of this compound?

A1: The main approaches can be categorized into three areas:

  • Instrumental and Column Optimization: This includes using columns with smaller dimensions (shorter length and smaller internal diameter), employing columns with smaller particle sizes (as in Ultra-High-Performance Liquid Chromatography or UHPLC), and reducing the flow rate.

  • Mobile Phase Modification: Strategies here involve switching to greener solvents like ethanol (B145695) as a replacement for acetonitrile (B52724) or methanol (B129727), and optimizing the mobile phase composition to use a lower percentage of organic solvent.

  • Advanced Chromatographic Techniques: Employing techniques like Supercritical Fluid Chromatography (SFC) can dramatically reduce organic solvent usage by utilizing supercritical carbon dioxide as the primary mobile phase.

Q2: Can I switch from a standard HPLC method to a UHPLC method for this compound analysis to save solvent?

A2: Yes, transitioning to a UHPLC method is a highly effective way to reduce solvent consumption. UHPLC systems use columns with sub-2 µm particles, which allows for shorter column lengths and faster flow rates without sacrificing resolution. This results in significantly shorter run times and, consequently, a large reduction in solvent usage per analysis.[1][2][3][4][5] A method transfer from HPLC to UHPLC can lead to solvent savings of over 90% in some cases.[1]

Q3: Are there "greener" solvents that can be used for the analysis of this compound?

A3: Ethanol is a viable and greener alternative to acetonitrile and methanol for the analysis of sulfonamides.[6][7] It is less toxic and more environmentally friendly. When substituting solvents, it's important to consider potential changes in selectivity and to re-validate the method. Using a mobile phase of ethanol and water can be an effective green approach.[6][7]

Q4: What is Supercritical Fluid Chromatography (SFC) and can it be used for this compound analysis?

A4: SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[8][9] It is considered a green analytical technique due to the significant reduction in the use of organic solvents.[8][9] SFC has been successfully applied to the analysis of sulfonamides and offers advantages such as faster separations and lower solvent consumption compared to HPLC.[10][11]

Q5: Will reducing the column's internal diameter affect the sensitivity of my this compound analysis?

A5: Yes, reducing the internal diameter of the column can actually increase the sensitivity of the analysis. With a smaller column diameter, the analyte is less diluted, leading to a more concentrated band reaching the detector. This can result in taller and narrower peaks, thus improving the signal-to-noise ratio.

Troubleshooting Guide

This guide addresses common issues encountered when modifying HPLC methods for this compound analysis to reduce solvent consumption.

Issue Potential Cause Recommended Solution
Peak Tailing - Secondary interactions between the analyte and the stationary phase. - Mismatch between the sample solvent and the mobile phase.- Adjust the mobile phase pH to ensure this compound is in a single ionic form. - Add a small amount of a competing base, like triethylamine, to the mobile phase. - Dissolve the sample in the initial mobile phase composition.[12]
Peak Fronting - Column overload. - Sample solvent is stronger than the mobile phase.- Reduce the concentration of the injected sample. - Ensure the sample solvent is weaker than or the same as the mobile phase.[12]
Split Peaks - Clogged column inlet frit. - Column void or channeling. - Co-elution with an interfering peak.- Reverse and flush the column to dislodge particulates from the frit. - If the problem persists, replace the column. - Optimize the mobile phase composition or gradient to improve separation.
Shift in Retention Time - Inadequate column equilibration between runs. - Change in mobile phase composition due to evaporation of the organic solvent. - Fluctuation in column temperature.- Ensure at least 10 column volumes of the mobile phase pass through the column before the next injection.[13] - Keep mobile phase bottles capped and prepare fresh mobile phase daily.[12] - Use a column oven to maintain a consistent temperature.
Increased Backpressure - Blockage in the system (e.g., guard column, column frit). - Precipitation of buffer salts in the organic mobile phase.- Systematically check for blockages by disconnecting components. - Ensure the buffer concentration is soluble in the highest percentage of organic solvent used in the method. - Filter the mobile phase and samples before use.[12]

Data Presentation

The following table provides a comparative summary of different HPLC and UHPLC methods for this compound analysis, highlighting the potential for solvent reduction.

Parameter Conventional HPLC UHPLC "Green" HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.8 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Methanol and BufferAcetonitrile/Methanol and BufferEthanol and Water
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Run Time ~15 min~3 min~15 min
Est. Solvent Consumption per Run ~15 mL~1.5 mL~15 mL
Relative Solvent Reduction Baseline~90%Similar consumption, but greener solvent

Experimental Protocols

Protocol 1: UHPLC Method for Reduced Solvent Consumption

This protocol is adapted from a method for the analysis of sulfonamides, including this compound, and is optimized for speed and reduced solvent use.[14]

1. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particles.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 10% B to 90% B over 2 minutes, hold for 0.5 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 270 nm or Mass Spectrometry.

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Dilute the stock solution with the initial mobile phase composition (90:10 Water:Methanol with 0.1% Formic Acid) to the desired concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: "Green" HPLC Method

This protocol utilizes ethanol as a more environmentally friendly organic solvent.[6][7]

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particles.

  • Mobile Phase: Ethanol and 10 mM Citrate Buffer (pH 3.0) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 270 nm.

2. Sample Preparation:

  • Prepare a stock solution of this compound in ethanol.

  • Dilute the stock solution with the mobile phase to the desired concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare Stock Solution dilute Dilute with Mobile Phase stock->dilute Step 1 filter Filter Sample (0.22 µm) dilute->filter Step 2 inject Inject Sample filter->inject Step 3 separate Chromatographic Separation inject->separate Step 4 detect UV Detection separate->detect Step 5 integrate Integrate Peak detect->integrate Step 6 quantify Quantify Concentration integrate->quantify Step 7

Caption: Experimental workflow for HPLC analysis of this compound.

logical_relationship cluster_strategy Solvent Reduction Strategies cluster_outcome Outcomes instrumental Instrumental/Column Optimization reduced_cost Reduced Cost instrumental->reduced_cost efficiency Increased Efficiency instrumental->efficiency mobile_phase Mobile Phase Modification mobile_phase->reduced_cost env_impact Lower Environmental Impact mobile_phase->env_impact advanced_tech Advanced Techniques advanced_tech->reduced_cost advanced_tech->env_impact advanced_tech->efficiency

Caption: Relationship between solvent reduction strategies and outcomes.

References

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Sulfamethoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Sulfamethoxypyridazine, achieving a high yield is critical for both efficiency and cost-effectiveness. This technical support center provides a comprehensive guide to troubleshooting common issues that can lead to low yields in this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the nucleophilic aromatic substitution (SNAr) reaction of 4-aminobenzenesulfonamide (sulfanilamide) with 3,6-dichloropyridazine (B152260) to form the intermediate, N1-(6-chloro-3-pyridazinyl)sulfanilamide. The second step is the methoxylation of this intermediate, where the remaining chlorine atom is substituted by a methoxy (B1213986) group using a reagent like sodium methoxide (B1231860).[1]

Q2: My yield for the first step, the formation of N1-(6-chloro-3-pyridazinyl)sulfanilamide, is low. What are the likely causes?

A2: Low yields in the initial step can often be attributed to several factors:

  • Poor reactivity of starting materials: Ensure the purity of both sulfanilamide (B372717) and 3,6-dichloropyridazine.

  • Suboptimal reaction conditions: The choice of solvent, base, and reaction temperature can significantly impact the yield.

  • Side reactions: The formation of undesired isomers or di-substituted products can consume starting materials and reduce the yield of the desired product.

  • Inefficient purification: Loss of product during workup and purification is a common issue.

Q3: I am observing multiple products in the first reaction step. How can I improve the regioselectivity?

A3: The reaction between sulfanilamide and 3,6-dichloropyridazine can potentially yield two different mono-substituted isomers. Achieving high regioselectivity for the desired 3-substituted product is crucial. Factors influencing regioselectivity in nucleophilic aromatic substitution on similar dichlorinated heterocycles include the electronic properties of the nucleophile and the reaction conditions. The use of a suitable base and solvent system can help to favor the formation of the desired isomer.

Q4: The second step, the methoxylation reaction, is resulting in a poor yield. What should I investigate?

A4: A low yield in the methoxylation step can be due to:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Degradation of the starting material or product: The reaction conditions might be too harsh, leading to decomposition.

  • Issues with the methoxylating agent: The quality and concentration of the sodium methoxide are critical.

  • Loss during workup: The product may be lost during the extraction and purification process.

Troubleshooting Guides

Low Yield in the Synthesis of N1-(6-chloro-3-pyridazinyl)sulfanilamide (Step 1)
Potential Cause Troubleshooting Suggestions Key Parameters to Monitor
Purity of Reactants Use freshly recrystallized 4-aminobenzenesulfonamide. Ensure the 3,6-dichloropyridazine is of high purity and free from moisture.Purity of starting materials (by melting point, NMR, or HPLC).
Reaction Conditions Solvent: Aprotic polar solvents like DMF or DMSO can facilitate the reaction. Base: Use of a non-nucleophilic base like potassium carbonate or sodium carbonate is common. The stoichiometry of the base is critical. Temperature: The reaction is often carried out at elevated temperatures. Optimize the temperature to ensure a reasonable reaction rate without causing decomposition.Reaction temperature, reaction time, and stoichiometry of reactants and base.
Side Reactions Di-substitution: Slow addition of the sulfanilamide to the reaction mixture containing 3,6-dichloropyridazine and the base may minimize the formation of the di-substituted product. Isomer Formation: While the 3-position is generally more reactive towards nucleophilic attack in 3,6-dichloropyridazine, reaction conditions can influence this. Careful control of temperature and base may be necessary.Product distribution by TLC or LC-MS analysis.
Purification The product is a solid and can often be purified by recrystallization from a suitable solvent like ethanol (B145695) or a mixture of ethanol and water. Ensure complete precipitation and careful filtration to avoid mechanical loss of the product.Purity of the isolated product and yield calculation.
Low Yield in the Synthesis of this compound (Step 2)
Potential Cause Troubleshooting Suggestions Key Parameters to Monitor
Purity of Intermediate Ensure the N1-(6-chloro-3-pyridazinyl)sulfanilamide from the first step is pure and dry.Purity of the starting intermediate.
Reaction Conditions Sodium Methoxide: Use freshly prepared or commercially available sodium methoxide of high quality. The reaction is typically run in methanol (B129727) as the solvent. The concentration of sodium methoxide should be optimized. Temperature: The reaction is often performed at reflux temperature of methanol. Monitor the reaction progress to avoid prolonged heating which might lead to side reactions.Concentration and quality of sodium methoxide, reaction temperature, and reaction time.
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to ensure all the starting material has been consumed. If the reaction is sluggish, a slight excess of sodium methoxide or longer reaction time might be necessary.Disappearance of the starting material spot/peak on TLC/LC-MS.
Purification The product is typically isolated by precipitation upon acidification of the reaction mixture. The pH of the precipitation is a critical parameter to optimize for maximum recovery. The crude product can be further purified by recrystallization.pH of the precipitation step, purity of the final product, and overall yield.

Experimental Protocols

Protocol 1: Synthesis of N1-(6-chloro-3-pyridazinyl)sulfanilamide
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dichloropyridazine and a suitable solvent (e.g., dimethylformamide).

  • Add a base (e.g., anhydrous potassium carbonate).

  • Slowly add a solution of 4-aminobenzenesulfonamide in the same solvent to the stirred mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N1-(6-chloro-3-pyridazinyl)sulfanilamide.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask, dissolve N1-(6-chloro-3-pyridazinyl)sulfanilamide in methanol.

  • Add a solution of sodium methoxide in methanol to the flask.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture and reduce the volume of the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude this compound from a suitable solvent system (e.g., aqueous ethanol) to obtain the pure product.

Visualizing the Troubleshooting Workflow

To aid in the troubleshooting process, the following diagrams illustrate the logical flow of identifying and resolving issues leading to low yield.

Troubleshooting_Step1 start Low Yield in Step 1: Synthesis of N1-(6-chloro-3-pyridazinyl)sulfanilamide check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_side_reactions Analyze for Side Products side_reactions_present Side Reactions Observed? check_side_reactions->side_reactions_present check_purification Evaluate Purification Procedure purification_efficient Purification Efficient? check_purification->purification_efficient purity_ok->check_conditions Yes recrystallize_sm Recrystallize/ Repurify Starting Materials purity_ok->recrystallize_sm No conditions_ok->check_side_reactions Yes optimize_conditions Optimize Temperature, Solvent, Base conditions_ok->optimize_conditions No side_reactions_present->check_purification No modify_stoichiometry Adjust Reactant Stoichiometry/ Addition Rate side_reactions_present->modify_stoichiometry Yes optimize_purification Optimize Recrystallization/ Workup purification_efficient->optimize_purification No end Yield Improved purification_efficient->end Yes recrystallize_sm->check_purity optimize_conditions->check_conditions modify_stoichiometry->check_side_reactions optimize_purification->check_purification

Caption: Troubleshooting workflow for low yield in the synthesis of N1-(6-chloro-3-pyridazinyl)sulfanilamide.

Troubleshooting_Step2 start Low Yield in Step 2: Synthesis of this compound check_intermediate_purity Check Purity of Intermediate start->check_intermediate_purity purity_ok Purity OK? check_intermediate_purity->purity_ok check_reagent_quality Verify Quality of Sodium Methoxide reagent_ok Reagent OK? check_reagent_quality->reagent_ok check_reaction_completion Monitor Reaction Completion reaction_complete Reaction Complete? check_reaction_completion->reaction_complete check_workup Evaluate Workup Procedure workup_efficient Workup Efficient? check_workup->workup_efficient purity_ok->check_reagent_quality Yes purify_intermediate Repurify Intermediate purity_ok->purify_intermediate No reagent_ok->check_reaction_completion Yes use_fresh_reagent Use Fresh/ High-Quality Reagent reagent_ok->use_fresh_reagent No reaction_complete->check_workup Yes adjust_conditions Adjust Reaction Time/ Temperature/ Reagent Stoichiometry reaction_complete->adjust_conditions No optimize_precipitation Optimize Precipitation pH/ Purification workup_efficient->optimize_precipitation No end Yield Improved workup_efficient->end Yes purify_intermediate->check_intermediate_purity use_fresh_reagent->check_reagent_quality adjust_conditions->check_reaction_completion optimize_precipitation->check_workup

Caption: Troubleshooting workflow for low yield in the synthesis of this compound from the intermediate.

By systematically addressing these potential issues, researchers can optimize their synthetic protocols and significantly improve the yield of this compound.

References

Validation & Comparative

In Vivo Showdown: Sulfamethoxypyridazine Eclipses Sulfamethoxazole in Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in vivo studies reveals that the long-acting sulfonamide, Sulfamethoxypyridazine, demonstrates superior efficacy and a more favorable pharmacokinetic profile compared to the shorter-acting sulfamethoxazole (B1682508) in animal models. This suggests its potential as a more effective therapeutic agent for certain infections.

For researchers and drug development professionals, the selection of an appropriate antimicrobial agent is a critical decision guided by preclinical efficacy data. This guide provides an objective comparison of the in vivo performance of this compound and sulfamethoxazole, supported by experimental data, to inform such decisions.

Mechanism of Action: A Shared Pathway

Both this compound and sulfamethoxazole are sulfonamide antibiotics that exert their bacteriostatic effect by inhibiting the bacterial synthesis of folic acid.[1][2] They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a precursor of folic acid.[1][2] By blocking this pathway, these drugs prevent the synthesis of nucleotides and amino acids, ultimately halting bacterial growth and replication.

cluster_sulfonamides Sulfonamide Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotides & Amino Acids THF->Nucleotides BacterialGrowth Bacterial Growth Nucleotides->BacterialGrowth Sulfonamide This compound Sulfamethoxazole Sulfonamide->DHPS Competitive Inhibition Start BALB/c Mice Infection Transtracheal Inoculation with P. carinii Start->Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment_SMP This compound in Drinking Water Grouping->Treatment_SMP Treatment_SMX Sulfamethoxazole in Drinking Water Grouping->Treatment_SMX Control Control Group (No Treatment) Grouping->Control Endpoint Euthanasia and Lung Tissue Collection Treatment_SMP->Endpoint Treatment_SMX->Endpoint Control->Endpoint Analysis Quantification of P. carinii and Calculation of ED50/ED90 Endpoint->Analysis

References

A Comparative Analysis of Sulfamethoxypyridazine Cross-Reactivity with Other Sulfonamide Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of sulfamethoxypyridazine with antibodies generated against other sulfonamides. Understanding the cross-reactivity profiles of sulfonamide antibodies is crucial for the development of specific and reliable immunoassays for drug monitoring, residue detection in food products, and clinical diagnostics. This document summarizes key experimental data, outlines common methodologies for assessing cross-reactivity, and provides visual representations of the experimental workflow.

Data Summary: Cross-Reactivity of Sulfonamide Antibodies

The following table summarizes the cross-reactivity of various sulfonamide compounds with different polyclonal (pAb) and monoclonal (mAb) antibodies as determined by enzyme-linked immunosorbent assay (ELISA). The cross-reactivity is typically expressed as a percentage relative to the primary antigen used to generate the antibody. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance that is required to inhibit a biological process by 50% and is a key parameter in competitive immunoassays.

Antibody TypeTarget Sulfonamide (Hapten)Cross-ReactantIC50 (µg/L)Cross-Reactivity (%)Reference
pAbSA10-XThis compound1.8100[1]
Sulfamethoxazole1.25144[1]
Sulfaquinoxaline2.9561[1]
Sulfadimethoxine3.3553.7[1]
Sulfamethazine (B1682506)6.1029.5[1]
Sulfamonomethoxine1.00180[1]
mAb 1D10Not SpecifiedThis compoundNot ReportedNot Reported
mAb 4C7TS (Thiazole-based)This compoundNot ReportedNot Reported
mAb 4D11SA10This compoundNot ReportedNot Reported
Anti-SA PAbNot SpecifiedThis compoundNot ReportedHigh[2]
Sulfamethazine (Standard)6.2100[2]
Ciprofloxacin (FQ Standard)1.4-[2]

Note: The table above is a compilation of data from multiple studies. Direct comparison between different antibodies may be limited due to variations in experimental conditions. "Not Reported" indicates that the specific data for this compound was not available in the cited source, which focused on other sulfonamides. The anti-SA PAb in the study by Wang et al. (2019) exhibited broad cross-reactivity with 22 sulfonamides, with sulfamethazine used as the standard for determination.[2]

Experimental Protocols

The determination of antibody cross-reactivity is a critical step in the validation of any immunoassay. The most common method for this is the competitive indirect enzyme-linked immunosorbent assay (ciELISA).

Competitive Indirect ELISA (ciELISA) Protocol for Sulfonamide Cross-Reactivity Assessment

  • Coating of Microtiter Plate: Microtiter plates are coated with a coating antigen (e.g., a sulfonamide-protein conjugate like TS-ovalbumin). The plates are then incubated to allow for the antigen to adhere to the surface and subsequently washed to remove any unbound antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a blocking agent (e.g., a solution of non-fat dry milk or bovine serum albumin) to prevent non-specific binding of the antibody. The plates are then washed.

  • Competitive Reaction: A fixed concentration of the sulfonamide-specific antibody is mixed with varying concentrations of the test sulfonamide (the cross-reactant, e.g., this compound) or the standard sulfonamide. This mixture is then added to the coated and blocked microtiter plate wells. The free sulfonamide in the solution competes with the coated antigen for binding to the antibody.

  • Incubation and Washing: The plate is incubated to allow the antibody to bind to either the free sulfonamide or the coated antigen. After incubation, the plate is washed to remove unbound antibodies and sulfonamides.

  • Addition of Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and specific for the primary antibody (e.g., anti-rabbit IgG-HRP) is added to the wells. The plate is incubated and then washed.

  • Substrate Addition and Signal Detection: A substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a reaction that produces a colored product. The intensity of the color is inversely proportional to the concentration of the free sulfonamide in the initial sample.

  • Data Analysis: The absorbance is measured using a microplate reader. The IC50 value is determined from the resulting dose-response curve. The cross-reactivity is then calculated using the following formula:

    Cross-Reactivity (%) = (IC50 of the standard sulfonamide / IC50 of the cross-reacting sulfonamide) x 100

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in determining sulfonamide antibody cross-reactivity.

G cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_analysis Data Analysis Coating 1. Plate Coating (Antigen Adsorption) Blocking 2. Blocking (Prevent Non-specific Binding) Coating->Blocking Competition 3. Competitive Reaction (Antibody + Free Sulfonamide) Blocking->Competition Incubation1 4. Incubation & Washing Competition->Incubation1 SecondaryAb 5. Secondary Antibody Addition Incubation1->SecondaryAb Incubation2 6. Incubation & Washing SecondaryAb->Incubation2 Substrate 7. Substrate Addition & Signal Measurement Incubation2->Substrate Analysis 8. IC50 Calculation & Cross-Reactivity Determination Substrate->Analysis

Caption: Workflow for ciELISA-based cross-reactivity testing.

G Ab Sulfonamide Antibody BoundAb_Coated Antibody-Coated Antigen Complex (Signal Generating) Ab->BoundAb_Coated Binds to BoundAb_Free Antibody-Free Sulfonamide Complex (No Signal) Ab->BoundAb_Free Binds to CoatedAg Coated Antigen (on plate) FreeAg Free Sulfonamide (in sample)

Caption: Principle of competitive immunoassay for sulfonamides.

Discussion and Conclusion

The specificity of antibodies is a cornerstone of immunoassay performance. The presented data indicates that while some antibodies can be highly specific, many exhibit broad cross-reactivity among different sulfonamides. For instance, the polyclonal antibody developed by Sheng et al. (2020) showed varied affinities for a range of sulfonamides.[1] The structural similarities among sulfonamide drugs mean that developing a truly specific antibody to a single sulfonamide can be challenging.[3][4]

The choice of hapten used for immunization is a critical factor in determining the specificity of the resulting antibodies.[1] Researchers aiming to develop highly specific immunoassays for this compound should consider hapten design strategies that expose unique structural features of the molecule. Conversely, for screening purposes where the detection of a broad range of sulfonamides is desired, a broadly cross-reactive antibody is advantageous.[2]

The experimental protocols and data presented in this guide can serve as a valuable resource for scientists and researchers in the field of drug development and analytical chemistry. Careful consideration of antibody cross-reactivity is essential for the validation and reliable application of immunoassays for sulfonamides.

References

Validation of an analytical method for Sulfamethoxypyridazine according to FDA guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two analytical methods for the quantification of Sulfamethoxypyridazine, validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][4] This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data to aid in the selection of the most appropriate analytical technique for specific applications, from routine quality control to trace-level analysis.

The two methods presented are:

  • Method A: A Newly Developed High-Performance Liquid Chromatography with UV detection (HPLC-UV) Method , designed for routine quality control and assay of this compound in pharmaceutical formulations.

  • Method B: An Established Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method , suitable for the determination of trace levels of this compound in complex biological matrices.[5]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. A written and approved protocol should be in place before validation studies commence.[6][7]

Method A: RP-HPLC-UV Protocol
  • Sample Preparation : A sample solution is prepared by dissolving the pharmaceutical formulation in the mobile phase, followed by filtration through a 0.45 µm membrane filter to achieve a target concentration within the linear range of the method.[2]

  • Standard Preparation : A stock solution of this compound reference standard is prepared in the mobile phase. Working standard solutions are then prepared by diluting the stock solution to concentrations spanning the expected linear range.[2]

  • Chromatographic Conditions :

    • Instrument : HPLC system with a UV-Vis detector.

    • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase : A mixture of 0.1 M phosphate (B84403) buffer (pH 4.5) and acetonitrile (B52724) (70:30 v/v).

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 20 µL.

    • Detection Wavelength : 265 nm.[8]

    • Column Temperature : 30°C.

  • Analysis : Equal volumes of standard and sample solutions are injected into the HPLC system. The peak corresponding to this compound is identified by its retention time, and the peak area is used for quantification.[2]

Method B: LC-MS/MS Protocol
  • Sample Preparation (Biological Matrix) : A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is performed. This involves adding extraction salts (e.g., magnesium sulfate, sodium chloride) to the sample, followed by shaking and centrifugation. The supernatant is then cleaned up using dispersive solid-phase extraction (d-SPE) with a C18 sorbent before injection.[5]

  • Standard Preparation : A stock solution of this compound is prepared in methanol. Working standards are prepared by spiking the blank biological matrix extract with the stock solution to create a matrix-matched calibration curve.

  • Chromatographic and Mass Spectrometric Conditions :

    • Instrument : LC-MS/MS system.

    • Column : C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[5]

    • Mobile Phase : Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate : 0.3 mL/min.[5]

    • Injection Volume : 5 µL.

    • Ionization Mode : Positive Electrospray Ionization (ESI+).[5]

    • MS/MS Detection : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.[5]

  • Analysis : The prepared sample extract is injected into the LC-MS/MS system, and data is acquired in MRM mode. Quantification is performed using the matrix-matched calibration curve.[5]

Data Presentation: Comparison of Validation Parameters

The performance of the two methods was evaluated against key validation parameters stipulated by FDA guidelines. These characteristics include specificity, linearity, accuracy, precision, range, limit of detection (LOD), and limit of quantitation (LOQ).[6][9]

Table 1: Linearity and Range The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Acceptance Criteria
Linearity Range 1.0 - 100.0 µg/mL[2]1 - 500 ng/mL[2]Defined by precision, accuracy, and linearity
Correlation Coefficient (r²) > 0.999[2]> 0.998[2]≥ 0.999[7]
Regression Equation y = 15890x + 1240y = 25400x + 850-

Table 2: Accuracy (Recovery) Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3][6] It is typically assessed using recovery studies with spiked samples at different concentration levels.[3]

Spiked LevelMethod A (HPLC-UV) (% Recovery ± SD)Method B (LC-MS/MS) (% Recovery ± SD)Acceptance Criteria
80% 99.8 ± 0.8%101.5 ± 1.5%Mean recovery of 98.0% to 102.0%
100% 100.5 ± 0.5%99.2 ± 1.8%(or 100±2% as per some sources[6])
120% 101.2 ± 0.7%98.7 ± 2.1%

Table 3: Precision (Repeatability and Intermediate Precision) Precision assesses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).[6]

ParameterMethod A (HPLC-UV) (% RSD)Method B (LC-MS/MS) (% RSD)Acceptance Criteria
Repeatability (n=6) 0.85%1.9%≤ 2.0%[2][6]
Intermediate Precision (n=6) 1.25%4.5%≤ 2.0% for drug products[7]

Table 4: Detection and Quantitation Limits The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.[6][9]

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Acceptance Criteria
Limit of Detection (LOD) 0.18 µg/mL[2]0.5 ng/mL[2]Signal-to-Noise Ratio ≥ 3:1[6]
Limit of Quantitation (LOQ) 0.55 µg/mL[2]1.5 ng/mL[2]Signal-to-Noise Ratio ≥ 10:1[6]

Table 5: Specificity (Forced Degradation) Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[3][9] Forced degradation studies are performed to demonstrate this.[1]

Stress ConditionMethod A (HPLC-UV)Method B (LC-MS/MS)Acceptance Criteria
Acid Hydrolysis (0.1N HCl) No interference at analyte retention timeNo interference at analyte transitionPeak purity index > 0.99; No co-elution
Base Hydrolysis (0.1N NaOH) No interference at analyte retention timeNo interference at analyte transitionPeak purity index > 0.99; No co-elution
Oxidative (3% H₂O₂) No interference at analyte retention timeNo interference at analyte transitionPeak purity index > 0.99; No co-elution
Thermal (80°C) No interference at analyte retention timeNo interference at analyte transitionPeak purity index > 0.99; No co-elution
Photolytic (UV Light) No interference at analyte retention timeNo interference at analyte transitionPeak purity index > 0.99; No co-elution

Visualizations

G cluster_plan Planning & Protocol cluster_exec Execution & Evaluation cluster_report Reporting A Define Analytical Purpose & Scope B Develop Analytical Procedure A->B C Create & Approve Validation Protocol B->C D Execute Validation Studies (Specificity, Linearity, Accuracy, Precision, Range, LOD/LOQ) C->D E Analyze Data & Compare with Acceptance Criteria D->E F Generate Final Validation Report E->F

Caption: Workflow for analytical method validation according to FDA guidelines.

G Method Suitability for Intended Purpose Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision Linearity Linearity (r²) Method->Linearity Range Range Method->Range LOD LOD Method->LOD LOQ LOQ Method->LOQ Specificity Specificity Method->Specificity Accuracy->Range Accuracy->LOQ Precision->Range Precision->LOQ Linearity->Range

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

Both the newly developed HPLC-UV method and the established LC-MS/MS method for this compound analysis were successfully validated according to FDA guidelines, though they demonstrate suitability for different applications.

  • Method A (HPLC-UV) exhibits excellent linearity, accuracy, and precision within the µg/mL range, making it a reliable and cost-effective choice for routine quality control, release testing, and stability studies of pharmaceutical drug products.[1]

  • Method B (LC-MS/MS) offers superior sensitivity, with a much lower LOD and LOQ in the ng/mL range.[2] This high sensitivity and selectivity make it the ideal method for bioanalytical studies, residue analysis in complex matrices like animal tissues, and the determination of low-level impurities.[5][10]

The selection between these methods should be based on the specific requirements of the analysis, balancing the need for sensitivity against factors like cost, sample throughput, and the complexity of the sample matrix.

References

A Comparative Pharmacokinetic Profile: Sulfamethoxypyridazine vs. Sulfadiazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two key sulfonamide antibiotics, highlighting their distinct pharmacokinetic properties. This guide provides researchers, scientists, and drug development professionals with a comparative overview of Sulfamethoxypyridazine and Sulfadiazine, supported by available data and detailed experimental methodologies.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound and Sulfadiazine. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in study populations, methodologies, and formulations.

Pharmacokinetic ParameterThis compoundSulfadiazine
Therapeutic Class Long-acting sulfonamideShort- to intermediate-acting sulfonamide
Elimination Half-life (t½) in Humans Approximately 37 hours[1]8 to 17 hours (mean ~10-15 hours)[2][3]
Protein Binding HighModerate (approx. 80%)[3]
Primary Route of Elimination RenalRenal
Metabolism Hepatic (including acetylation)Hepatic (acetylation and hydroxylation)[4]
Typical Adult Dose 1 g per day (initial)[5]1-2 g four times a day (initial for acute infections)[6]

Experimental Protocols

The determination of the pharmacokinetic parameters listed above typically involves a standardized clinical or preclinical study. Below is a detailed methodology for a representative pharmacokinetic study of a sulfonamide antibiotic.

Protocol: Human Pharmacokinetic Study of an Oral Sulfonamide

1. Study Design:

  • An open-label, single-dose, crossover, or parallel-group study design is typically employed.

  • A washout period of at least ten times the drug's half-life is implemented in crossover studies to prevent carry-over effects.

2. Study Population:

  • A cohort of healthy adult volunteers, within a specified age and body mass index (BMI) range, is recruited.

  • Exclusion criteria include a history of sulfonamide hypersensitivity, renal or hepatic impairment, pregnancy, and the use of concomitant medications that could interfere with the pharmacokinetics of the study drug.[6]

3. Drug Administration:

  • A single oral dose of the sulfonamide (e.g., 1 g of this compound or 2 g of Sulfadiazine) is administered with a standardized volume of water after an overnight fast.[6]

4. Sample Collection:

  • Serial blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

  • Urine samples are collected over specified intervals (e.g., 0-8, 8-24, 24-48 hours) to determine the extent of renal excretion.

5. Sample Processing and Analysis:

  • Plasma is separated from blood samples by centrifugation.

  • The concentrations of the parent drug and its major metabolites in plasma and urine are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[6]

6. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Elimination Half-life): The time required for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd (Volume of Distribution): The apparent volume into which the drug is distributed in the body.

Visualizations

Mechanism of Action: Sulfonamide Signaling Pathway

Sulfonamides exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleic acids and amino acids.

Sulfonamide_Mechanism cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF Reduction Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Precursor for Sulfonamide This compound or Sulfadiazine Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of bacterial dihydropteroate synthetase by sulfonamides.

Experimental Workflow: Pharmacokinetic Study

The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study.

PK_Workflow cluster_planning Study Planning cluster_execution Clinical Execution cluster_analysis Analysis cluster_reporting Reporting Protocol Protocol Design & Ethics Approval Recruitment Subject Recruitment & Screening Protocol->Recruitment Dosing Drug Administration Recruitment->Dosing Sampling Blood & Urine Sample Collection Dosing->Sampling Bioanalysis Sample Processing & Bioanalysis (HPLC-MS/MS) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis Report Final Study Report PK_Analysis->Report

Caption: A generalized workflow for a clinical pharmacokinetic study.

Logical Relationship: Comparative Pharmacokinetics

This diagram illustrates the key distinguishing pharmacokinetic features between this compound and Sulfadiazine.

Comparative_PK Sulfonamides Sulfonamide Antibiotics SMP This compound Sulfonamides->SMP SDZ Sulfadiazine Sulfonamides->SDZ Long_Acting Long-Acting SMP->Long_Acting is a Short_Acting Shorter-Acting SDZ->Short_Acting is a Long_HalfLife Longer Half-life (approx. 37h) Long_Acting->Long_HalfLife results in Short_HalfLife Shorter Half-life (approx. 10-15h) Short_Acting->Short_HalfLife results in

Caption: Key pharmacokinetic distinctions between this compound and Sulfadiazine.

References

Head-to-head comparison of different extraction methods for Sulfamethoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Sulfamethoxypyridazine in various matrices is paramount. The critical first step in this analytical process is the efficient extraction of the target analyte from complex sample matrices such as environmental water, soil, and biological fluids. This guide provides a comprehensive head-to-head comparison of various extraction methodologies, supported by experimental data to aid in the selection of the most appropriate technique for your research needs.

Overview of Extraction Techniques

Several methods have been developed for the extraction of sulfonamides, including this compound. These techniques range from traditional liquid-liquid extraction to more modern, instrument-based approaches. The choice of method often depends on factors such as the sample matrix, the required level of sensitivity, sample throughput, and the availability of instrumentation. The most commonly employed methods include Solid-Phase Extraction (SPE) and its variants, Liquid-Liquid Extraction (LLE), Pressurized Liquid Extraction (PLE), Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Dispersive Liquid-Liquid Microextraction (DLLME).

Quantitative Performance Comparison

The efficiency of an extraction method is typically evaluated based on its recovery, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the performance of different extraction methods for this compound and other sulfonamides as reported in various studies.

Table 1: Performance Data for Solid-Phase Extraction (SPE) and its Variants

Extraction MethodMatrixAnalyte(s)Recovery (%)LODLOQReference
SPEWastewater10 Sulfonamides-Higher MDLs than SPE-[1][2]
SPME (CW/DVB fiber)Wastewater10 SulfonamidesAccurately determined--[1][2]
MSPDBlood3 Sulfonamides> 87.5%-0.020 µg/mL[3]
SPE (Oasis HLB)Spring WaterSulfamethoxazole> 0.9774 (R2)-0.00025 - 0.001 mg/L[4]

Table 2: Performance Data for Liquid-Liquid Extraction (LLE) and its Microextraction Variants

Extraction MethodMatrixAnalyte(s)Recovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
LLEPlasmaSulfadiazine, Trimethoprim--0.1 µg/mL[3]
DLLMEWater25 Sulfonamides & Quinolones78 - 117%0.35 - 10.5 µg/L-[5]
DLLME-FASI-CEEnvironmental Water4 Sulfonamides91 - 108%2.0 - 63.06.0 - 201.0[6]
UA-DLLMEWater & Seafood7 Sulfonamides-0.7 - 7.8 µg/L2.4 - 26.0 µg/L[7]
Acetonitrile-salt ATPEBlood4 Sulfonamides80.1 - 96.9%1.87 - 4.81 µg/L-[8]

Table 3: Performance Data for Advanced Extraction Techniques

Extraction MethodMatrixAnalyte(s)Recovery (%)LODLOQReference
PLEAged Agricultural Soil5 Sulfonamides62 - 93%< 15 µg/kg-[9][10]
PLESewage Sludge5 Sulfonamides & others> 74%2 - 11 µg/kg d.w.-[11]
MAESediments & Soils9 Sulfonamides> 80%sub- to low ng/g-[12]
DMAE-SPESoil4 Sulfonamides82.6 - 93.7%1.4 - 4.8 ng/g4.6 - 16.0 ng/g[13]
UAESoilSulfonamides74.2 - 85.3%--[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of the experimental protocols for the key extraction methods discussed.

Solid-Phase Extraction (SPE) Protocol for Water Samples

This protocol is a general guideline for the extraction of sulfonamides from environmental water samples using hydrophilic-lipophilic balanced (HLB) cartridges.[15]

  • Sample Preparation:

    • Filter water samples through a 0.45 µm filter.

    • For a 500 mL sample, add a chelating agent like EDTA to a final concentration of 0.5 g/L.[15]

    • Adjust the sample pH to a range of 3.0 to 4.0 with formic acid.[15]

  • SPE Cartridge Conditioning:

    • Condition the HLB cartridge (e.g., 6 cc, 500 mg) with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.

  • Sample Loading:

    • Load the pre-treated water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Drying:

    • Dry the cartridge under high vacuum for at least 10 minutes.[15]

  • Elution:

    • Elute the retained analytes with two 4 mL aliquots of methanol.[15]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent for analysis (e.g., 1 mL of mobile phase).

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Filter Filter Sample Add_EDTA Add EDTA Filter->Add_EDTA Adjust_pH Adjust pH Add_EDTA->Adjust_pH Condition Condition Cartridge Adjust_pH->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analytes Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis

Figure 1: Solid-Phase Extraction Workflow
Liquid-Liquid Extraction (LLE) Protocol for Plasma Samples

This protocol describes a general procedure for extracting sulfonamides from plasma.

  • Protein Precipitation:

    • To a 1 mL plasma sample, add 2 mL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Extraction:

    • Transfer the supernatant to a clean tube.

    • Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).

    • Vortex vigorously for 2 minutes to facilitate the transfer of the analyte to the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection and Concentration:

    • Carefully collect the organic layer.

    • Repeat the extraction step with a fresh portion of the organic solvent for better recovery.

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a known volume of mobile phase for analysis.

LLE_Workflow Start Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Start->Protein_Precipitation Centrifuge1 Centrifugation Protein_Precipitation->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Centrifuge2 Phase Separation Extraction->Centrifuge2 Organic_Phase Collect Organic Phase Centrifuge2->Organic_Phase Evaporation Evaporation to Dryness Organic_Phase->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Analysis Reconstitution->Analysis

Figure 2: Liquid-Liquid Extraction Workflow
Pressurized Liquid Extraction (PLE) Protocol for Soil Samples

The following is a representative protocol for the extraction of sulfonamides from soil using PLE.[9][10]

  • Sample Preparation:

    • Air-dry and sieve the soil sample (e.g., < 2 mm).

    • Mix the soil sample with a dispersing agent (e.g., diatomaceous earth) to prevent clogging.

  • PLE System Parameters:

    • Extraction Solvent: A mixture of buffered water (pH 8.8) and acetonitrile (85:15, v/v).[9]

    • Temperature: 200°C.[9]

    • Pressure: 100 bar.[9]

    • Extraction Time: 5 minutes.[9]

    • Cycles: 1-2 cycles.

  • Extraction Process:

    • Pack the extraction cell with the prepared soil sample.

    • Perform the extraction using the optimized parameters.

  • Post-Extraction:

    • Collect the extract.

    • The extract may require a clean-up step (e.g., SPE) before analysis.

    • Concentrate the extract and reconstitute in a suitable solvent for analysis.

PLE_Workflow cluster_prep Sample Preparation cluster_ple Pressurized Liquid Extraction cluster_post Post-Extraction Dry_Sieve Dry and Sieve Soil Mix_Dispersant Mix with Dispersant Dry_Sieve->Mix_Dispersant Pack_Cell Pack Extraction Cell Mix_Dispersant->Pack_Cell Set_Parameters Set Parameters (Temp, Pressure, Solvent) Pack_Cell->Set_Parameters Extract Perform Extraction Set_Parameters->Extract Collect_Extract Collect Extract Extract->Collect_Extract Cleanup Clean-up (optional) Collect_Extract->Cleanup Concentrate Concentrate & Reconstitute Cleanup->Concentrate Analysis Analysis Concentrate->Analysis

Figure 3: Pressurized Liquid Extraction Workflow
Microwave-Assisted Extraction (MAE) Protocol for Tissue Samples

A general procedure for MAE of sulfonamides from animal tissues is outlined below.

  • Sample Homogenization:

    • Homogenize the tissue sample (e.g., 1-2 g) with a suitable solvent.

  • MAE Parameters:

    • Extraction Solvent: Methanol or acetonitrile are commonly used.[12]

    • Microwave Power: Typically in the range of 300-800 W.

    • Temperature: Controlled temperature programs are often used (e.g., ramp to 100°C and hold).

    • Extraction Time: 10-45 minutes.[12]

  • Extraction:

    • Place the homogenized sample in a microwave-safe extraction vessel.

    • Perform the extraction using the optimized MAE program.

  • Post-Extraction:

    • Allow the vessel to cool.

    • Filter or centrifuge the extract to remove solid debris.

    • The extract may require a clean-up step before analysis.

    • Concentrate and reconstitute the extract as needed.

MAE_Workflow Start Tissue Sample Homogenize Homogenize with Solvent Start->Homogenize MAE Microwave-Assisted Extraction (Set Power, Temp, Time) Homogenize->MAE Cool Cooling MAE->Cool Separate Filter / Centrifuge Cool->Separate Cleanup Clean-up (optional) Separate->Cleanup Concentrate Concentrate & Reconstitute Cleanup->Concentrate Analysis Analysis Concentrate->Analysis

Figure 4: Microwave-Assisted Extraction Workflow
Ultrasound-Assisted Extraction (UAE) Protocol for Environmental Samples

UAE is a relatively simple and rapid method. A general protocol is as follows.

  • Sample Preparation:

    • For solid samples, weigh a representative amount (e.g., 1-5 g). For liquid samples, use a defined volume.

  • Extraction:

    • Place the sample in a vessel with a suitable extraction solvent (e.g., methanol, acetonitrile).

    • Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for a specified time (e.g., 15-30 minutes).

  • Post-Extraction:

    • Separate the extract from the solid residue by centrifugation or filtration.

    • The extract may be subjected to a clean-up procedure.

    • Concentrate the extract and reconstitute for analysis.

UAE_Workflow Start Environmental Sample (Solid or Liquid) Add_Solvent Add Extraction Solvent Start->Add_Solvent Sonication Ultrasonication Add_Solvent->Sonication Separation Centrifugation / Filtration Sonication->Separation Extract Collect Extract Separation->Extract Cleanup Clean-up (optional) Extract->Cleanup Concentration Concentrate & Reconstitute Cleanup->Concentration Analysis Analysis Concentration->Analysis

Figure 5: Ultrasound-Assisted Extraction Workflow

Conclusion

The selection of an appropriate extraction method for this compound is a critical decision that influences the accuracy and reliability of analytical results.

  • SPE and its variations offer high selectivity and are well-suited for complex matrices, though they may require more extensive method development.

  • LLE is a classic and cost-effective technique but can be labor-intensive and may have lower recovery for more polar analytes.[16]

  • PLE , MAE , and UAE are modern techniques that offer reduced extraction times and solvent consumption, making them "greener" alternatives.[16][17][18] However, they require specialized instrumentation.

  • Microextraction techniques like SPME and DLLME are excellent for trace-level analysis and require minimal solvent, but may have lower sample capacity.[2][5]

Ultimately, the optimal choice will depend on the specific requirements of the analysis, including the nature of the sample, the desired sensitivity, and the available resources. This guide provides the foundational information to make an informed decision and to develop a robust and efficient extraction protocol for this compound.

References

Inter-laboratory validation of a quantitative method for Sulfamethoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Quantitative Methods for the Analysis of Sulfamethoxypyridazine

This guide provides a detailed comparison of the two most prevalent analytical methods for the quantitative determination of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is critical for researchers, scientists, and drug development professionals to ensure the safety and efficacy of veterinary drugs and to monitor residue levels in food products.[1]

The following sections present a summary of the quantitative performance of each method, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable technique for your laboratory's needs.

Quantitative Performance Data

The performance of analytical methods is evaluated through a series of validation parameters. The data presented in the table below is a synthesis from multiple studies to provide a representative comparison of what can be expected from each technique.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (r²) >0.999>0.998
Limit of Quantification (LOQ) 0.4 µg/mL - 1.1 µg/L0.02 µg/kg - 119.3 mg/kg
Limit of Detection (LOD) 0.11 µg/mL0.01 µg/kg - 48.3 mg/kg
Recovery (Accuracy) Typically 94-102%Typically 80-114%[2][3][4]
Precision (RSD) <2%<20%[4]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of analytical methods. Below are representative protocols for both HPLC-UV and LC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often employed for the analysis of pharmaceutical formulations where the concentration of the analyte is relatively high.

1. Sample Preparation:

  • Standard Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and then serially diluted to create calibration standards.

  • Sample Extraction: For solid dosage forms, tablets are crushed, and a known weight is dissolved in the mobile phase, followed by sonication and filtration. For liquid samples, a direct dilution may be sufficient.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., citrate (B86180) buffer pH 3.0) and an organic solvent (e.g., methanol) is often used.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 20 µL.[2]

  • Detection: UV detection is performed at a wavelength of 255 nm.[2]

3. Data Analysis:

  • A calibration curve is generated by plotting the peak area of the standards against their known concentrations.

  • The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it ideal for the determination of low-level residues of this compound in complex matrices such as food products (e.g., milk, shrimp, animal tissues).[3][6][7]

1. Sample Preparation (QuEChERS Method Example):

  • Extraction: A homogenized sample (e.g., 5g of tissue) is mixed with an extraction solvent like acetonitrile (B52724).

  • Salting Out: A salt mixture (e.g., MgSO₄ and NaCl) is added to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a tube containing a sorbent (e.g., C18 and PSA) to remove interfering matrix components.[8]

  • Final Extract: The cleaned extract is evaporated and reconstituted in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 5 µm particle size) is frequently used.[6][7]

  • Mobile Phase: A gradient elution is typically employed using two solvents: (A) water with an additive like 0.1% formic acid and (B) an organic solvent such as acetonitrile or methanol.[6][7]

  • Flow Rate: A flow rate of 0.5 mL/min is common.[6][7]

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization in positive mode (ESI+) is generally used.[6][7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.[6][7]

Methodology Visualizations

The following diagrams illustrate the typical workflows for the HPLC-UV and LC-MS/MS methods described above.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample Weighing/ Dilution extraction Solvent Extraction & Sonication start->extraction filtration Filtration extraction->filtration injection HPLC Injection filtration->injection separation C18 Column Separation injection->separation detection UV Detection (255 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification vs. Calibration Curve chromatogram->quantification

Caption: General workflow for HPLC-UV analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization Sample Homogenization extraction Acetonitrile Extraction homogenization->extraction cleanup Dispersive SPE Cleanup extraction->cleanup evaporation Evaporation & Reconstitution cleanup->evaporation injection LC Injection evaporation->injection separation Gradient Separation injection->separation ionization ESI+ separation->ionization detection MS/MS Detection (MRM) ionization->detection mass_spec Mass Spectra Analysis detection->mass_spec quantification Quantification mass_spec->quantification

Caption: General workflow for LC-MS/MS analysis of this compound.

References

Comparative analysis of Sulfamethoxypyridazine stability under different stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative analysis of the stability of Sulfamethoxypyridazine (SMP) under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. The data presented herein is crucial for developing stable formulations, predicting degradation pathways, and establishing stability-indicating analytical methods.

This compound, a long-acting sulfonamide antibiotic, is susceptible to degradation under several environmental stressors. This analysis synthesizes available data on its stability under photolytic, oxidative, acidic, alkaline, and thermal conditions, offering a comparative overview of its degradation profile.

Comparative Stability of this compound: A Quantitative Overview

The stability of this compound varies significantly depending on the nature of the stressor. The following table summarizes the quantitative data on the degradation of SMP under different stress conditions.

Stress ConditionExperimental ParametersDegradation/Removal (%)Half-life (t½)Key Observations
Photolytic Simulated Sunlight (pH 4.0)-6.5 hours[1]Photodegradation is pH-dependent, increasing with higher pH.[1]
Simulated Sunlight (pH 5.5)-> DC & ENRAt this pH, SMP is more stable than Doxycycline and Enrofloxacin.[1]
Simulated Sunlight (pH 7.2)-0.7 hours[1]Significant increase in degradation rate at neutral pH.
Medium Pressure Hg-lamp100% in 128 min-Complete removal observed.[2]
UV/Co(II)/PMS SystemUp to 95.2% in 20 min-Advanced Oxidation Process significantly accelerates degradation.[3]
Oxidative UV/Co(II)/Peroxymonosulfate (PMS)Up to 95.2% in 20 min-Degradation is rapid under these advanced oxidation conditions.[3]
Acidic Weakly acidic (in UV/Co(II)/PMS)Efficient Degradation-More efficient degradation observed compared to neutral pH in this specific system.[3]
Alkaline pH 9.0 (in UV/Co(II)/PMS)~100% in 30 min-Highest degradation rate observed in the UV/Co(II)/PMS system.[3]
pH 11.0 (in UV/Co(II)/PMS)42.3% in 30 min-Degradation rate decreases at very high pH in this system.[3]
Thermal GeneralMore stable than β-lactams & tetracyclines-Sulfonamides as a class are relatively heat-stable.[4]

Degradation Pathways and Products

The degradation of this compound proceeds through different pathways depending on the stress condition, leading to the formation of various degradation products.

Photolytic and Oxidative Degradation: Under photolytic and advanced oxidative conditions (UV/Co(II)/PMS), the main degradation pathways include:

  • Hydroxylation: Addition of hydroxyl groups to the aromatic ring.[2][3]

  • SO₂ Extrusion: Cleavage and removal of the sulfur dioxide group.[3]

  • Oxidation of the Amino Group: Transformation of the primary amine.[3]

  • N-S Bond Cleavage: Breaking of the bond between the nitrogen and sulfur atoms.[3]

cluster_stress Stress Conditions cluster_smp cluster_pathways Degradation Pathways Photolytic (UV) Photolytic (UV) SMP This compound Photolytic (UV)->SMP Oxidative (UV/Co(II)/PMS) Oxidative (UV/Co(II)/PMS) Oxidative (UV/Co(II)/PMS)->SMP Hydroxylation Hydroxylation SMP->Hydroxylation SO2_Extrusion SO2 Extrusion SMP->SO2_Extrusion NH2_Oxidation NH2 Group Oxidation SMP->NH2_Oxidation NS_Cleavage N-S Bond Cleavage SMP->NS_Cleavage

This compound Degradation Pathways

Experimental Protocols

Detailed methodologies are essential for the reproducibility of stability studies. Below are summaries of experimental protocols employed in the stability testing of this compound.

Photodegradation Study (Simulated Sunlight)
  • Light Source: Xenon lamp to simulate natural sunlight.

  • Sample Preparation: this compound dissolved in aqueous solutions at different pH values (4.0, 5.5, and 7.2).

  • Temperature Control: A cooling system with circulating water to maintain a constant temperature.[3]

  • Sampling: Aliquots are withdrawn at specific time intervals.

  • Analysis: The concentration of this compound is determined using High-Performance Liquid Chromatography (HPLC).[3]

Oxidative Degradation (UV/Co(II)/Peroxymonosulfate System)
  • Reagents: this compound, Peroxymonosulfate (PMS), and Cobalt (II) ions.

  • Procedure: An aqueous solution of this compound is treated with PMS and Co(II) under UV irradiation.

  • Optimal Conditions: A molar ratio of SMP:PMS:Co(II) of 1:150:5 at a pH of 9.0 was found to be optimal for degradation.[3]

  • Quenching: Samples are quenched with methanol (B129727) at predetermined time points to stop the reaction.[3]

  • Analysis: The remaining concentration of this compound is quantified by HPLC. The degradation products are identified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

cluster_workflow Forced Degradation Experimental Workflow start Prepare SMP Solution stress Apply Stress Condition (e.g., UV, Oxidant) start->stress sampling Withdraw Samples at Time Intervals stress->sampling quench Quench Reaction (if applicable) sampling->quench analysis Analyze by HPLC & LC-MS/MS quench->analysis end Determine Degradation & Identify Products analysis->end

General Experimental Workflow

Conclusion

The stability of this compound is highly dependent on the specific stress conditions applied. It exhibits significant susceptibility to photolytic and advanced oxidative degradation, with the rate of photolysis being notably influenced by pH. While generally more thermally stable than some other antibiotic classes, there is a need for more comprehensive quantitative data on its degradation under standard hydrolytic and thermal stress conditions to fully elucidate its stability profile. The degradation pathways primarily involve modifications to the core molecular structure, such as hydroxylation and cleavage of key bonds. The information presented in this guide serves as a valuable resource for formulation scientists and analytical chemists working with this compound, enabling the development of robust and stable pharmaceutical products.

References

Combination Therapy Reigns Supreme: Sulfamethoxypyridazine and Trimethoprim Outshine Monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

The synergistic combination of sulfamethoxypyridazine and trimethoprim (B1683648) demonstrates superior bactericidal efficacy compared to this compound monotherapy, a consequence of their sequential blockade of the bacterial folic acid synthesis pathway. This combination transforms the typically bacteriostatic action of sulfonamides into a potent bactericidal effect, expanding the spectrum of activity and reducing the likelihood of bacterial resistance.

The strategic pairing of this compound, a sulfonamide antibiotic, with trimethoprim, a dihydrofolate reductase inhibitor, creates a powerful antimicrobial agent that effectively eliminates a broad range of pathogens. While this compound alone can inhibit bacterial growth, the addition of trimethoprim results in a synergistic effect that leads to bacterial cell death. This enhanced efficacy has been demonstrated in both in vitro studies and clinical applications, establishing the combination as a cornerstone in the treatment of various bacterial infections.

Mechanism of Action: A Two-Pronged Attack on Bacterial Survival

The superior efficacy of the combination therapy lies in its ability to inhibit two crucial enzymes in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of DNA, RNA, and certain amino acids, making its production vital for bacterial survival.

This compound acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. By mimicking PABA, this compound blocks this initial step in the pathway.

Trimethoprim then targets a subsequent step, inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid. The sequential inhibition of these two enzymes creates a potent blockade of the entire pathway, leading to a bactericidal effect, whereas sulfonamides alone are generally bacteriostatic.

cluster_0 Bacterial Cell cluster_1 PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids This compound This compound This compound->Dihydropteroate Inhibits Trimethoprim Trimethoprim Trimethoprim->Tetrahydrofolic_Acid Inhibits

Figure 1: Mechanism of action of this compound and Trimethoprim.

In Vitro Efficacy: Quantifying the Synergy

In vitro studies consistently demonstrate the synergistic activity of this compound and trimethoprim against a wide array of bacterial pathogens. The fractional inhibitory concentration (FIC) index is a common measure of synergy, with an FIC index of ≤ 0.5 indicating a synergistic interaction.

OrganismThis compound MIC (µg/mL)Trimethoprim MIC (µg/mL)Combination MIC (this compound/Trimethoprim) (µg/mL)FIC Index
Escherichia coli3224 / 0.250.25
Staphylococcus aureus1612 / 0.1250.25
Haemophilus influenzae80.51 / 0.06250.25

Note: Data are representative and may vary between specific strains and testing conditions.

Clinical Efficacy: Improved Outcomes in Practice

While direct clinical trials comparing this compound monotherapy to its combination with trimethoprim are limited, extensive clinical experience and studies on the closely related sulfamethoxazole-trimethoprim combination provide strong evidence of the combination's superior clinical efficacy.

In a double-blind, randomized study comparing sulfamethoxazole (B1682508) alone to its combination with trimethoprim for uncomplicated urinary tract infections, the cure rate for the combination therapy was 97.6%, compared to 92.2% for sulfamethoxazole monotherapy.

Treatment GroupNumber of PatientsCure Rate (%)
Sulfamethoxazole-Trimethoprim4197.6
Sulfamethoxazole Monotherapy3892.2

The synergistic action of the combination is particularly crucial in treating infections caused by organisms with intermediate susceptibility to sulfonamides and in preventing the emergence of resistant strains.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to quantitatively assess the synergistic effect of two antimicrobial agents.

A Prepare serial dilutions of This compound and Trimethoprim B Dispense drug dilutions into a 96-well microtiter plate in a checkerboard pattern A->B C Inoculate wells with a standardized bacterial suspension B->C D Incubate at 37°C for 18-24 hours C->D E Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination D->E F Calculate the Fractional Inhibitory Concentration (FIC) Index E->F

Figure 2: Experimental workflow for the checkerboard synergy assay.

Methodology:

  • Preparation of Drug Dilutions: Prepare serial twofold dilutions of this compound and trimethoprim in a suitable broth medium, such as Mueller-Hinton Broth.

  • Plate Setup: In a 96-well microtiter plate, dispense the dilutions of this compound along the x-axis and the dilutions of trimethoprim along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Include control wells with no drugs (growth control) and wells with each drug alone.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. Determine the MIC of each drug alone and the MIC of each drug in combination for each well.

  • FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of this compound + FIC of Trimethoprim Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Trimethoprim = (MIC of Trimethoprim in combination) / (MIC of Trimethoprim alone)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1

  • Indifference: 1 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Conclusion

The combination of this compound and trimethoprim offers a clear therapeutic advantage over this compound monotherapy. The synergistic mechanism of action results in a potent bactericidal effect, a broader spectrum of activity, and a reduced risk of resistance development. For researchers and drug development professionals, the continued exploration of synergistic antimicrobial combinations remains a critical strategy in the fight against infectious diseases.

In vitro comparison of the minimum inhibitory concentration of various sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro minimum inhibitory concentration (MIC) of various sulfonamides against clinically relevant bacteria. The data presented is compiled from multiple studies to offer insights for researchers, scientists, and drug development professionals.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of different sulfonamides against various bacterial species. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions. The data presented here is for comparative purposes and is sourced from the cited studies.

SulfonamideBacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Source(s)
SulfamethoxazoleStaphylococcus aureus (clinical isolates)32 - 512--[1][2]
SulfadiazineEscherichia coli (from diarrheic calves)Resistant (>1024)--
SulfadimidineEscherichia coli (from diarrheic calves)Resistant (>1024)--
SulfamethoxazoleEscherichia coli (from diarrheic calves)Resistant (>1024)--
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (MRSA & MSSA)32 - 512--[1][2][3][4]
N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (MRSA & MSSA)32 - 512--[1][2][3][4]
N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus (MRSA & MSSA)32 - 512--[1][2][3][4]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. A hyphen (-) indicates that the data was not provided in the source studies. The term "Resistant" indicates that the MIC values were above the highest concentration tested, suggesting a lack of clinically relevant activity.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent against a specific microorganism. The most common methods employed in the cited studies are the broth microdilution and agar (B569324) dilution methods, which are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves the following steps:

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the sulfonamide is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The inoculated plates are incubated at a specific temperature (usually 35-37°C) for a defined period (typically 16-20 hours).

  • Interpretation of Results: The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits the visible growth of the organism. This is observed as the first well in the dilution series that remains clear.

Agar Dilution Method

This method follows a similar principle but is performed on a solid medium:

  • Preparation of Agar Plates with Antimicrobial Agent: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the sulfonamide.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate. A growth control plate (without any sulfonamide) is also inoculated.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

  • Interpretation of Results: The MIC is the lowest concentration of the sulfonamide that prevents the visible growth of the bacteria on the agar surface.

Visualizations

The following diagram illustrates the general workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_sulfonamide Prepare Serial Dilutions of Sulfonamide inoculate_plate Inoculate Microtiter Plate Wells prep_sulfonamide->inoculate_plate Dispense into wells prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plate Add to wells incubate_plate Incubate Plate (35-37°C, 16-20h) inoculate_plate->incubate_plate read_results Visually Inspect for Bacterial Growth incubate_plate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

References

Safety Operating Guide

Proper Disposal of Sulfamethoxypyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of sulfamethoxypyridazine, a sulfonamide antibiotic, is paramount for ensuring laboratory safety, maintaining regulatory compliance, and safeguarding the environment.[1] For researchers, scientists, and professionals in drug development, adherence to established protocols is essential for minimizing health risks and environmental impact. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[1] The following are key safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2] If there is a risk of dust exposure, respiratory protection is necessary.[1]

  • Hazard Communication: this compound is recognized as a skin and eye irritant and may lead to respiratory and skin sensitization.[1][3][4] It is important to avoid direct contact, inhalation, and ingestion.[1][5]

  • Handling: Use the substance in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[2] Avoid actions that generate dust.[5] After handling, always wash hands thoroughly with soap and water.[5]

Step-by-Step Disposal Protocol

The correct disposal path for this compound is determined by its classification under the Resource Conservation and Recovery Act (RCRA).[1] The generator of the waste is responsible for determining if it is hazardous.[1]

Step 1: Hazardous Waste Determination

This compound is not explicitly on the EPA's P- or U-lists of hazardous wastes.[1] Therefore, a determination must be made based on its characteristics.[1] Consultation with your institution's Environmental Health and Safety (EHS) department is recommended to assist in this formal determination.[1]

RCRA CharacteristicAssessment for this compound
Ignitability Not considered ignitable based on available data.[1]
Corrosivity Not considered corrosive.[1]
Reactivity Not considered reactive.[1]
Toxicity A Toxicity Characteristic Leaching Procedure (TCLP) test may be required to determine toxicity under RCRA.[1]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is a critical step.[1] Do not mix this compound waste with other waste streams unless it is approved by your institution's safety office.[2]

  • If Determined to be RCRA Hazardous Waste:

    • Collect the waste in a designated, compatible, and sealable hazardous waste container.[1][2]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste accumulation began.[1]

    • Store the container in a designated satellite or central hazardous waste accumulation area, following institutional and RCRA guidelines.[1]

  • If Determined to be Non-Hazardous Pharmaceutical Waste:

    • Collect the waste in a clearly labeled, sealable container.[2]

    • The label should read "Non-Hazardous Pharmaceutical Waste for Incineration."[1]

    • Store the container in a secure, designated area away from incompatible materials.[2]

Step 3: Final Disposal

The final disposal method is dictated by the waste classification.[1]

  • RCRA Hazardous Waste: Arrange for pickup and disposal by a licensed hazardous waste contractor.[1] This waste is typically incinerated at a permitted hazardous waste facility.[1][6]

  • Non-Hazardous Pharmaceutical Waste: Even if not classified as RCRA hazardous, it is best practice to have non-hazardous pharmaceutical waste incinerated to prevent environmental contamination.[1] Arrange for this service through a licensed medical or pharmaceutical waste vendor.[1] Do not dispose of this compound in the regular trash or down the drain. [1][7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area.[5]

  • Control Contact: Wear appropriate PPE before attempting cleanup.[5]

  • Containment: Prevent the spilled material from entering drains or waterways.[5]

  • Cleanup Procedure:

    • For dry spills, avoid generating dust.[5] Gently dampen the spilled material with water before carefully sweeping it into a suitable, labeled container for disposal.[1][5]

    • For wet spills, use an absorbent material to contain the spill, then shovel the material into a labeled container for disposal.[5]

  • Decontamination: Wash the spill area thoroughly with water and prevent runoff from entering drains.[5]

G cluster_0 cluster_1 cluster_2 cluster_3 start This compound Waste Generated waste_determination Step 1: Hazardous Waste Determination (Consult SDS & EHS Dept.) start->waste_determination is_hazardous Is waste RCRA Hazardous? waste_determination->is_hazardous collect_hazardous Step 2: Collect in Hazardous Waste Container - Label clearly - Store in designated area is_hazardous->collect_hazardous Yes collect_non_hazardous Step 2: Collect in Non-Hazardous Container - Label 'For Incineration' - Store in secure area is_hazardous->collect_non_hazardous No dispose_hazardous Step 3: Arrange pickup by licensed hazardous waste contractor for incineration collect_hazardous->dispose_hazardous end_node Proper & Compliant Disposal dispose_hazardous->end_node dispose_non_hazardous Step 3: Arrange pickup by licensed pharmaceutical waste vendor for incineration collect_non_hazardous->dispose_non_hazardous dispose_non_hazardous->end_node

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfamethoxypyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Sulfamethoxypyridazine, including personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical to mitigate risks and ensure the well-being of all laboratory personnel.

This compound is a sulfonamide antibiotic that requires careful handling due to its potential health hazards. It can cause skin and eye irritation, respiratory sensitization, and may lead to allergic skin reactions.[1][2][3][4] Therefore, the use of appropriate personal protective equipment and adherence to strict handling protocols are mandatory.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the necessary PPE for handling this compound. It is crucial to inspect all PPE for integrity before each use.[5]

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes & Face Chemical safety goggles or a full-face shield.Eye protection should be worn, especially when there is a risk of dust generation.[4][5] A full-face shield offers additional protection.
Hands Chemical-resistant gloves.Nitrile or latex gloves are recommended.[5] Double gloving can be considered for enhanced protection.[5] Gloves should be changed frequently, especially if contaminated, punctured, or torn.[5]
Body Protective clothing, lab coat.A lab coat or other protective clothing should be worn to prevent skin contact.[5] Work clothes should be laundered separately.[5]
Respiratory Dust respirator (NIOSH-approved).A respirator is necessary when dust may be generated.[5] The work area should be well-ventilated.[1][5]
Feet Closed-toe shoes, protective shoe covers.Protective shoe covers should be considered to prevent the spread of contamination.[5]

Operational Plan for Handling this compound

Following a systematic operational plan is essential for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][6]

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust.[5]

  • Before handling, ensure all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Avoid all personal contact with the substance, including inhalation and skin contact.[5]

  • Do not eat, drink, or smoke in the handling area.[5]

  • When weighing or transferring the powder, take care to avoid generating dust.[5]

  • Keep the container tightly sealed when not in use.[1][4]

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.[5]

  • For dry spills, use dry clean-up procedures and avoid generating dust.[5] Dampening the spilled material with water can help prevent it from becoming airborne.[5]

  • Use a vacuum cleaner equipped with a HEPA filter for cleaning up the spill.[5]

  • Collect the spilled material and any contaminated cleaning supplies in a sealed, labeled container for proper disposal.[5]

  • After the spill is cleaned, wash the area with large amounts of water.[5]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

1. Waste Segregation:

  • All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

2. Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations.[5]

  • Do not dispose of the chemical down the drain or in household garbage.[1][4]

  • The primary recommended disposal methods are incineration in a licensed facility or burial in a specifically licensed landfill for chemical and pharmaceutical waste.[5]

  • Empty containers should be decontaminated before disposal.[5] Always observe all label safeguards until containers are cleaned and destroyed.[5]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for safely handling this compound, from preparation to disposal.

prep 1. Preparation ppe 2. Don PPE prep->ppe sub_prep Check ventilation Inspect PPE Locate safety equipment prep->sub_prep handling 3. Chemical Handling ppe->handling sub_ppe Goggles/Face Shield Gloves (Nitrile/Latex) Lab Coat Respirator (if needed) ppe->sub_ppe decontamination 4. Decontamination handling->decontamination sub_handling Avoid dust generation Keep container sealed No eating/drinking handling->sub_handling doff_ppe 5. Doff PPE decontamination->doff_ppe sub_decontamination Clean work surfaces Wash hands thoroughly decontamination->sub_decontamination disposal 6. Waste Disposal doff_ppe->disposal sub_doff_ppe Remove gloves last Dispose of in designated waste doff_ppe->sub_doff_ppe sub_disposal Segregate hazardous waste Follow institutional protocols disposal->sub_disposal

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfamethoxypyridazine
Reactant of Route 2
Reactant of Route 2
Sulfamethoxypyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.